Mitramycin
Description
Plicamycin is an antibiotic isolated from the bacterium Streptomyces plicatus with antineoplastic activity. Plicamycin, also known as mithramycin, binds to the minor groove of DNA at GC-rich sites, resulting in inhibition of RNA synthesis; this agent also inhibits mRNA expression, resulting in a reduction in protein synthesis. In addition, plicamycin may inhibit bone resorption by down regulating transcription of c-src, an oncogene involved in bone metabolism and resorption. (NCI04)
A tricyclic pentaglycosidic antibiotic from Streptomyces strains that inhibits RNA and protein synthesis by adhering to DNA. It is used as a fluorescent dye and as an antineoplastic agent, especially in bone and testicular tumors. Plicamycin is also used to reduce hypercalcemia, especially that due to malignancies.
Properties
IUPAC Name |
(2S,3S)-2-[4-[4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3/t19-,20?,21?,22?,23?,24?,27+,28?,30?,31?,32?,33?,34?,35?,36?,37?,41+,42?,43?,44?,45?,49+,50+,51?,52?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCUWKMKBJTWLW-OQCYXQHVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H76O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1085.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Sol in lower alcohols, acetone, ethyl acetate, water. Moderately sol in chloroform. Slightly sol in ether, benzene., 1 G SOL IN LESS THAN 200 ML WATER, 2000 ML ALCOHOL, IN LESS THAN 1000 ML METHANOL, IN MORE THAN 10 ML ETHYL ACETATE | |
| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 1082 | |
| Record name | MITHRAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW, CRYSTALLINE POWDER SHOWING BIREFRINGENCE | |
CAS No. |
18378-89-7 | |
| Record name | plicamycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1S)-5-Deoxy-1-C-[(2S,3S)-7-[[2,6-dideoxy-3-O-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-b-D-arabino-hexopyranosyl]oxy]-3-[(O-2,6-dideoxy-3-C-methyl-b-D-ribo-hexopyranosyl-(1.fwdarw.3)-O-2,6-dideoxy-b-D-lyxo-hexopyranosyl-(1.fwdarw.3)-2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-1-O-methyl-D-threo-2-pentulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MITHRAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
180-183 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1352 | |
| Record name | MITHRAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Mitramycin A's Mechanism of Action on the Sp1 Transcription Factor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitramycin A (MTA), an aureolic acid antibiotic, has emerged as a significant tool in cancer research due to its potent and selective inhibition of the Specificity protein 1 (Sp1) transcription factor. Sp1 is a key regulator of numerous genes involved in essential cellular processes, including cell growth, proliferation, and apoptosis. Its overexpression is a hallmark of various human cancers, making it a compelling therapeutic target. This guide provides a comprehensive overview of the molecular mechanism by which this compound A exerts its inhibitory effects on Sp1, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound A's primary mechanism of action involves its direct interaction with DNA, leading to the disruption of Sp1-mediated transcription. This process can be broken down into the following key steps:
-
Binding to GC-Rich DNA Sequences: this compound A exhibits a high affinity for guanine-cytosine (GC)-rich sequences within the minor groove of double-stranded DNA.[1][2] This binding is a critical first step in its inhibitory action. The antibiotic forms a dimer that is coordinated by a divalent metal ion, which then interacts with the DNA.[3][4]
-
Displacement of Sp1 Transcription Factor: Sp1 transcription factors recognize and bind to GC-rich consensus sequences in the promoters of its target genes to initiate transcription.[1][2] By occupying these GC-rich regions, this compound A physically obstructs the binding of Sp1 to the DNA.[1][5] This steric hindrance effectively displaces Sp1 from its target promoters.
-
Downregulation of Sp1-Mediated Transcription: The displacement of Sp1 from gene promoters leads to a significant reduction in the transcription of Sp1-dependent genes.[1][2] This includes a wide array of genes crucial for tumor progression, such as those involved in cell cycle regulation, angiogenesis, and apoptosis.
-
Induction of Sp1 Degradation: In addition to blocking DNA binding, some studies suggest that this compound A can also induce the proteasome-dependent degradation of the Sp1 protein, further diminishing its cellular activity.[6][7][8]
The following diagram illustrates the direct inhibitory mechanism of this compound A on Sp1-mediated transcription.
Caption: this compound A binds to GC-rich DNA, displacing Sp1 and inhibiting transcription.
Quantitative Data
The inhibitory effect of this compound A on cancer cell lines has been quantified in numerous studies. The following tables summarize key quantitative data, including the half-maximal inhibitory concentration (IC50) values.
Table 1: IC50 Values of this compound A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR-3 | Ovarian Cancer | Low-nanomolar range | [1][9] |
| HEp-2 | Cervical Cancer | Concentration-dependent | [6] |
| KB | Cervical Cancer | Concentration-dependent | [6] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not specified | [1] |
| CHLA-10 | Ewing Sarcoma | 9.11 | [10] |
| TC205 | Ewing Sarcoma | 4.32 | [10] |
| A2780 | Ovarian Cancer | Not specified | [11] |
| IGROV1 | Ovarian Cancer | Not specified | [11] |
Table 2: Activity of this compound A Analogs
| Analog | Key Findings | Reference |
| SK and SDK | More effective inhibitors of transcription of Sp1-target genes (c-myc, c-src, VEGF, hTERT) than this compound A. SDK showed greater growth inhibitory activity. | [11] |
| SA | Inactive in inhibiting transcription and cell growth. | [11] |
| EC-8042 (DIG-MSK) | Enhanced anti-tumor activity and improved safety profile. Efficiently inhibited the growth of tumor-initiating cells in sarcoma models. | [12][13] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound A on the Sp1 transcription factor.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound A inhibits the in vivo binding of Sp1 to the promoter regions of its target genes.
Objective: To quantify the association of Sp1 with specific DNA sequences in the presence or absence of this compound A.
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
Anti-Sp1 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., c-myc, VEGF) and a negative control region.
Procedure:
-
Cell Treatment and Cross-linking: Treat cultured cells with this compound A or a vehicle control for the desired time. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate to cross-link proteins to DNA. Quench the cross-linking reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Isolate the nuclei and lyse them to release chromatin. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin with an anti-Sp1 antibody overnight. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively. Purify the DNA using a DNA purification kit.
-
Analysis: Quantify the amount of precipitated DNA using quantitative PCR (qPCR) with primers specific to the promoter regions of Sp1 target genes. A decrease in the amount of precipitated target DNA in this compound A-treated cells compared to control cells indicates inhibition of Sp1 binding.
Caption: Workflow for assessing in vivo Sp1-DNA binding using ChIP.
Electrophoretic Mobility Shift Assay (EMSA)
This in vitro assay is used to demonstrate the direct competition between this compound A and Sp1 for binding to a specific DNA sequence.
Objective: To visualize the inhibition of Sp1-DNA complex formation by this compound A.
Materials:
-
Nuclear extract containing Sp1 or purified Sp1 protein.
-
Biotin- or radioactively-labeled double-stranded DNA probe containing the Sp1 consensus binding site.
-
Unlabeled ("cold") competitor probe.
-
This compound A.
-
Binding buffer.
-
Polyacrylamide gel.
-
Electrophoresis apparatus.
-
Detection system (chemiluminescence or autoradiography).
Procedure:
-
Probe Labeling: Synthesize and label a short double-stranded DNA oligonucleotide containing the Sp1 binding site with biotin (B1667282) or a radioactive isotope.
-
Binding Reaction: In separate tubes, pre-incubate the labeled probe with increasing concentrations of this compound A. Then, add the nuclear extract or purified Sp1 protein and a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer. As a control, set up reactions with no this compound A, with an excess of unlabeled ("cold") probe to demonstrate binding specificity, and a lane with only the labeled probe.
-
Electrophoresis: Resolve the binding reactions on a non-denaturing polyacrylamide gel. The protein-DNA complexes will migrate slower than the free probe.
-
Detection: Transfer the DNA from the gel to a membrane and detect the labeled probe using a chemiluminescent substrate (for biotin) or expose the gel to X-ray film (for radioactivity). A decrease in the intensity of the shifted band (Sp1-DNA complex) with increasing concentrations of this compound A indicates that the drug is inhibiting the binding of Sp1 to its DNA target.[7]
Caption: Workflow for assessing in vitro Sp1-DNA binding competition using EMSA.
Luciferase Reporter Assay
This cell-based assay is used to measure the effect of this compound A on the transcriptional activity of a promoter that is regulated by Sp1.[1]
Objective: To quantify the inhibition of Sp1-driven gene expression by this compound A.
Materials:
-
Mammalian cell line.
-
Luciferase reporter plasmid containing an Sp1-responsive promoter upstream of the luciferase gene.
-
Control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
This compound A.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the mammalian cells with the Sp1-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
This compound A Treatment: After allowing time for plasmid expression (typically 24 hours), treat the cells with various concentrations of this compound A or a vehicle control.
-
Cell Lysis: After the treatment period, lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate. Subsequently, measure the Renilla luciferase activity to normalize for transfection efficiency.
-
Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each sample. A dose-dependent decrease in the relative luciferase activity in this compound A-treated cells indicates inhibition of Sp1-mediated transcription.[1]
Caption: Workflow for assessing Sp1 transcriptional activity using a luciferase reporter assay.
Conclusion
This compound A serves as a powerful pharmacological tool for investigating the role of the Sp1 transcription factor in various biological and pathological processes, particularly in oncology. Its well-defined mechanism of action, involving the direct binding to GC-rich DNA and subsequent displacement of Sp1, provides a clear rationale for its anti-tumor effects. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the therapeutic potential of targeting the Sp1 transcription factor with this compound A and its novel, less toxic analogs. The continued development of such compounds holds promise for new therapeutic strategies in cancers characterized by Sp1 overexpression.
References
- 1. benchchem.com [benchchem.com]
- 2. Glucocorticoid receptor and specificity protein 1 (Sp1) or Sp3 transactivate HSV-1 ICP0 promoter sequences but a GC-rich binding antibiotic, Mithramycin A, impairs reactivation from latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How mithramycin stereochemistry dictates its structure and DNA binding function - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mithramycin A | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Docking and molecular dynamic simulations of Mithramycin-A and Tolfenamic acid against Sp1 and survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aureolic Acid Antibiotic Mitramycin: A Historical and Technical Overview of its Discovery and Early Clinical Use
Abstract
Mitramycin, also known as Plicamycin, is an aureolic acid antibiotic first isolated from Streptomyces plicatus.[1] Initially investigated for its potent antineoplastic properties, it demonstrated notable efficacy against specific malignancies, particularly embryonal cell carcinoma of the testes.[2] It also found a significant clinical application in the management of malignant hypercalcemia.[3][4] However, the promising therapeutic effects of this compound were overshadowed by a narrow therapeutic window and significant toxicity, primarily hepatotoxicity and myelosuppression, which ultimately led to the discontinuation of its commercial production in 2000.[1] This technical guide provides an in-depth historical context of this compound's discovery, its early clinical applications, and the experimental methodologies that defined its initial development. We will explore its mechanism of action, focusing on its role as a gene-selective inhibitor of the Sp1 transcription factor, and present quantitative data from early clinical trials in a structured format.
Discovery and Characterization
This compound is a natural product produced by several species of soil-dwelling bacteria belonging to the genus Streptomyces, including S. plicatus, S. argillaceus, and S. tanashiensis.[5] Its discovery in the mid-20th century was part of a broader effort to identify novel antibiotics with potential therapeutic applications.
Isolation and Purification Protocol
Experimental Protocol: Isolation of this compound from Streptomyces plicatus
-
Fermentation: A pure culture of Streptomyces plicatus is inoculated into a suitable liquid fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals. The culture is incubated under aerobic conditions with agitation at a controlled temperature (typically 25-30°C) for several days to allow for the production of secondary metabolites, including this compound.
-
Broth Extraction: Following fermentation, the culture broth is harvested. The mycelium is separated from the broth by filtration or centrifugation. The clarified broth, containing the secreted this compound, is then subjected to solvent extraction. Due to the chemical nature of this compound, organic solvents such as ethyl acetate (B1210297) or butanol are used to extract the active compound from the aqueous broth.
-
Solvent Evaporation: The organic solvent extract is concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.
-
Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques to purify this compound. This typically involves:
-
Adsorption Chromatography: Using a stationary phase like silica (B1680970) gel or alumina, the extract is separated based on the differential adsorption of its components. A gradient of solvents with increasing polarity is used for elution.
-
Partition Chromatography: Further purification can be achieved using partition chromatography, where the separation is based on the differential partitioning of the compound between two immiscible liquid phases.
-
-
Crystallization: The purified this compound fraction is concentrated, and the compound is crystallized from a suitable solvent system to obtain a highly pure, crystalline product.
-
Characterization: The identity and purity of the isolated this compound are confirmed using various analytical techniques available at the time, including:
-
Melting Point Determination
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Infrared (IR) Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (in later years)
-
Mass Spectrometry (in later years)
-
Mechanism of Action: Inhibition of Sp1-Mediated Transcription
The primary mechanism of this compound's antitumor activity lies in its ability to interfere with gene transcription.[1] It is a DNA-binding agent that specifically interacts with GC-rich sequences in the minor groove of the DNA double helix.[6] This binding is reversible and requires the presence of a divalent cation, typically Mg2+.[7]
The crucial consequence of this DNA binding is the displacement of the transcription factor Sp1 (Specificity Protein 1) from its consensus binding sites on gene promoters.[8][9] Sp1 is a key regulator of a multitude of genes involved in cellular processes such as cell growth, proliferation, and angiogenesis, many of which are overexpressed in cancer cells.[9] By preventing Sp1 from binding to DNA, this compound effectively inhibits the transcription of these target genes, leading to a reduction in the synthesis of proteins essential for tumor growth and survival.[8]
Experimental Protocol: Investigating Sp1 Inhibition by this compound
-
DNAse I Footprinting Assay: This technique was instrumental in identifying the specific DNA sequences where this compound binds.
-
A DNA fragment containing a known Sp1 binding site is radioactively labeled at one end.
-
The labeled DNA is incubated with this compound.
-
The DNA-Mitramycin complex is then subjected to limited digestion with DNase I, an enzyme that cleaves the DNA backbone.
-
The resulting DNA fragments are separated by size using gel electrophoresis.
-
Regions where this compound is bound are protected from DNase I cleavage, creating a "footprint" on the gel, revealing the precise binding site.
-
-
Electrophoretic Mobility Shift Assay (EMSA) / Gel Shift Assay: This assay is used to demonstrate that this compound competes with Sp1 for binding to DNA.
-
A short DNA probe containing the Sp1 consensus sequence is radioactively or fluorescently labeled.
-
The labeled probe is incubated with purified Sp1 protein, resulting in the formation of a larger, slower-migrating DNA-protein complex in an electrophoretic gel.
-
In a parallel experiment, this compound is added to the incubation mixture. The ability of this compound to prevent the formation of the Sp1-DNA complex, as evidenced by a reduction in the shifted band, demonstrates its inhibitory activity.[8]
-
-
In Vitro Transcription Assay: This assay directly measures the effect of this compound on gene transcription.
-
A DNA template containing a gene with an Sp1-dependent promoter is used in a cell-free system containing RNA polymerase and other necessary transcription factors.
-
The amount of RNA transcribed from the template is measured.
-
The addition of this compound to this system and the subsequent inhibition of RNA synthesis provide direct evidence of its transcriptional inhibitory effect.[10]
-
References
- 1. Plicamycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Trial of the clinical use of mithramycin in treating testicular cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mithramycin for Hypercalcemia of Malignant Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mithramycin for hypercalcemia of malignant disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sp1king out cancer (....and fibrosis?) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitramycin's Binding Affinity for GC-Rich DNA Sequences: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitramycin, an aureolic acid antibiotic, exhibits potent antitumor activity primarily through its high-affinity binding to the minor groove of GC-rich DNA sequences. This interaction is a critical mechanism of action, leading to the displacement of transcription factors and subsequent inhibition of oncogene expression. This technical guide provides a comprehensive overview of the binding affinity of this compound for GC-rich DNA, detailing the thermodynamics of the interaction, the experimental protocols used for its characterization, and the consequential impact on cellular signaling pathways. Quantitative data from various biophysical studies are summarized to offer a comparative perspective for researchers in drug discovery and molecular biology.
Mechanism of this compound-DNA Interaction
This compound's interaction with DNA is a multi-step process characterized by several key features:
-
Dimerization and Divalent Cation Requirement: this compound A (MTA) binds to DNA as a dimer.[1][2][3] This dimerization is contingent upon the presence of divalent cations, most notably Magnesium (Mg²⁺).[1][2][3] Spectroscopic studies have revealed that this compound and Mg²⁺ form two distinct complexes: Complex I with a 1:1 stoichiometry and Complex II with a 2:1 (this compound:Mg²⁺) stoichiometry.[3][4] It is the dimeric Complex II that is the active form for high-affinity DNA binding.[3]
-
Sequence Selectivity: The antibiotic demonstrates a strong preference for GC-rich sequences.[1][2][5][6][7] The binding occurs in the minor groove of the DNA.[1][2][8] Specifically, this compound recognizes and binds to sequences containing at least two contiguous GC base pairs.[8] The consensus binding motif has been identified as X(G/C)(G/C)X, where X can be any base.[7]
-
Molecular Interactions: The Mg²⁺-coordinated this compound dimer orients its chromophore moieties parallel to the sugar-phosphate backbone of the DNA.[3] The sugar residues of the antibiotic wrap around the minor groove.[3] The specificity for guanine (B1146940) is achieved through the formation of hydrogen bonds between the chromophores and the exocyclic amino group of guanine bases.[3]
Quantitative Analysis of Binding Affinity
The binding affinity of this compound and its analogues to various DNA sequences has been quantified using several biophysical techniques. The following tables summarize the key binding parameters reported in the literature.
Table 1: Binding Constants of this compound and Analogues with DNA
| Compound | DNA Source/Sequence | Technique | Binding Constant (K) | Dissociation Constant (Kd) | Reference |
| This compound A (MTA) | Salmon Testes DNA (42% GC) | UV melting | Kobs = 1.2 (±0.3) x 10⁵ M⁻¹ | - | [1][2] |
| Mithramycin SK (MSK) | Salmon Testes DNA (42% GC) | UV melting | Kobs = 2.9 (±1.0) x 10⁴ M⁻¹ | - | [1][2] |
| This compound A (MTA) | Salmon Testes DNA | Isothermal Titration Calorimetry | K = 1.5 x 10⁵ M⁻¹ (at Tm) | - | [1] |
| Mithramycin SK (MSK) | Salmon Testes DNA | Isothermal Titration Calorimetry | K = 5.7 x 10⁴ M⁻¹ (at Tm) | - | [1] |
| This compound (MTM) | - | Fluorescence Spectroscopy | - | 19 µM | [9] |
| Mithramycin SDK (SDK) | - | Fluorescence Spectroscopy | - | 20 µM | [9] |
| Mithramycin SK (SK) | - | Fluorescence Spectroscopy | - | 40 µM | [9] |
Table 2: Thermodynamic Parameters of this compound-DNA Interaction at 25°C
| Compound | DNA Source | Technique | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |
| This compound A (MTA) | Salmon Testes DNA | Isothermal Titration Calorimetry | -2.5 (±0.2) | 4.4 (±0.3) | -6.9 (±0.1) | [1] |
| Mithramycin SK (MSK) | Salmon Testes DNA | Isothermal Titration Calorimetry | -1.5 (±0.1) | 4.5 (±0.2) | -6.0 (±0.1) | [1] |
Note: The binding of both MTA and MSK to DNA is entropically driven.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound-DNA interactions. Below are descriptions of key experimental protocols cited in the literature.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding constant (K), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation: this compound and DNA solutions are prepared in the same buffer (e.g., HPS buffer). A solution of the Mg²⁺-Mitramycin complex is prepared for titration.
-
Titration: The Mg²⁺-Mitramycin complex solution is titrated into the DNA solution in the calorimeter cell.
-
Data Analysis: The heat released or absorbed after each injection is measured. The data are corrected for the heat of dilution and fitted to a suitable binding model (e.g., a single set of identical binding sites) to extract the thermodynamic parameters.[3]
UV Thermal Denaturation (UV Melting)
This technique measures the increase in DNA absorbance at 260 nm as it denatures with increasing temperature. The melting temperature (Tm) of DNA increases upon ligand binding, and this change can be used to calculate the binding constant.
-
Sample Preparation: DNA is dissolved in a buffered solution. This compound is added to the DNA solution to achieve saturation.
-
Measurement: The absorbance at 260 nm is monitored as the temperature is gradually increased.
-
Data Analysis: The Tm is determined as the temperature at which 50% of the DNA is denatured. The binding constant at the melting temperature (KTm) is calculated using the change in Tm and the enthalpy of melting.[1]
Fluorescence Spectroscopy
The intrinsic fluorescence of this compound changes upon binding to DNA, which can be monitored to determine the binding affinity.
-
Sample Preparation: A constant concentration of this compound is maintained in a cuvette, and small aliquots of a concentrated DNA solution are added.
-
Measurement: The fluorescence emission spectrum is recorded after each addition of DNA at a specific excitation wavelength (e.g., 470 nm).
-
Data Analysis: The change in fluorescence intensity is plotted against the DNA concentration. The data are then fitted to a non-linear binding equation to determine the dissociation constant (Kd).[9]
DNase I Footprinting
This technique identifies the specific DNA sequences to which a ligand binds by protecting them from enzymatic cleavage by DNase I.
-
Sample Preparation: A DNA fragment of interest is radioactively or fluorescently labeled at one end. The labeled DNA is incubated with varying concentrations of this compound.
-
Enzymatic Digestion: A limited amount of DNase I is added to the mixture to randomly cleave the DNA backbone, except where it is protected by the bound this compound.
-
Analysis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis. The protected regions appear as "footprints" (gaps in the ladder of DNA fragments) on the resulting autoradiogram or fluorescence scan.[5][10]
Competition Dialysis
This method assesses the relative binding affinity of a ligand for different DNA sequences.
-
Setup: Dialysis bags containing different DNA samples (e.g., with varying GC content) are placed in a solution containing this compound.
-
Equilibration: The system is allowed to reach equilibrium, during which the free this compound concentration becomes uniform inside and outside the dialysis bags.
-
Measurement: The concentration of this compound bound to each DNA sample is determined.
-
Analysis: The relative binding affinities are calculated based on the amount of drug bound to each type of DNA.[1]
Impact on Signaling Pathways and Gene Expression
This compound's preferential binding to GC-rich sequences, which are prevalent in the promoter regions of many genes, has profound biological consequences. A primary mechanism of its anticancer activity is the inhibition of transcription factor binding to these promoters.
-
Inhibition of Sp1 Transcription Factor: The Sp1 transcription factor binds to GC-rich "GC boxes" in gene promoters to regulate the expression of genes involved in cell proliferation and differentiation.[1][3] this compound binding to these GC boxes physically blocks the binding of Sp1, thereby inhibiting the transcription of Sp1-regulated genes.[5][11][12]
-
Downregulation of Oncogene Expression: A key target of this compound is the c-myc proto-oncogene, which contains GC-rich promoter regions.[5][13][14] By binding to the c-myc promoter, this compound prevents the formation of the transcription initiation complex, leading to a significant decrease in c-myc expression.[5][13] This inhibition of c-myc is a critical factor in this compound's ability to induce cell differentiation and inhibit proliferation.[5]
Below is a diagram illustrating the mechanism of this compound-induced transcriptional repression.
References
- 1. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of Mg++ in the mithramycin-DNA interaction: evidence for two types of mithramycin-Mg++ complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mithramycin blocks transcriptional initiation of the c-myc P1 and P2 promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimerization and DNA recognition rules of mithramycin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Footprinting studies of sequence recognition by mithramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 11. Modulation of the Activity of Sp Transcription Factors by Mithramycin Analogues as a New Strategy for Treatment of Metastatic Prostate Cancer | PLOS One [journals.plos.org]
- 12. Mithramycin blocks protein binding and function of the SV40 early promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mithramycin selectively inhibits the transcriptional activity of a transfected human c-myc gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The G-C specific DNA binding drug, mithramycin, selectively inhibits transcription of the C-MYC and C-HA-RAS genes in regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Nuances of Mitramycin and Chromomycin A3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structural differences between two prominent aureolic acid antibiotics, Mitramycin and Chromomycin (B10761888) A3. Both potent antitumor agents, their subtle molecular variations give rise to distinct pharmacological profiles. This document provides a detailed comparison of their chemical structures, outlines the experimental methodologies used for their characterization, and visualizes their shared mechanism of action.
Core Structural Differences: A Tale of Two Glycosylation Patterns
This compound and Chromomycin A3, both products of Streptomyces species, share an identical tricyclic aglycone core. Their significant structural divergence lies in the composition and arrangement of their sugar moieties, appended to the aglycone at two positions. These differences in glycosylation are pivotal in their interaction with DNA and subsequent biological activity.
The key structural distinctions are summarized below:
| Feature | This compound | Chromomycin A3 |
| Molecular Formula | C₅₂H₇₆O₂₄ | C₅₇H₈₂O₂₆ |
| Aglycone Core | Identical | Identical |
| Disaccharide Chain | D-Mycarose-D-olivose | D-Oliose-D-oliose |
| Trisaccharide Chain | D-Oliose-D-olivose-D-mycarose | L-Chromose-D-olivose-D-olivose |
| Aglycone C-7 Side Chain | Typically a methyl group | Typically a methyl group (can be H) |
The differing sugar residues and their linkages contribute to variations in the overall shape, solubility, and binding affinity of the molecules to their biological target, the minor groove of GC-rich DNA.
Visualizing the Molecular Architectures
The distinct glycosylation patterns of this compound and Chromomycin A3 are best understood through visual representation.
Experimental Protocols for Structural Elucidation
The precise atomic arrangement of this compound and Chromomycin A3 has been determined through a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure and dynamics of molecules in solution. For natural products like this compound and Chromomycin A3, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for complete structural assignment.
A General Protocol for NMR-based Structure Elucidation:
-
Sample Preparation: A pure sample of the antibiotic (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) and placed in a high-quality NMR tube.
-
1D NMR Spectra Acquisition:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the molecule's three-dimensional conformation.
-
-
Data Analysis and Structure Assembly: The information from these spectra is pieced together to determine the complete chemical structure, including the stereochemistry.
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. While obtaining suitable crystals of complex natural products can be challenging, this technique offers unparalleled atomic resolution.
A General Protocol for Small Molecule X-ray Crystallography:
-
Crystallization: High-purity samples of the antibiotic are dissolved in a suitable solvent system, and crystallization is induced through various methods (e.g., slow evaporation, vapor diffusion). The goal is to obtain single, well-ordered crystals of sufficient size (typically >0.1 mm).
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, producing a unique diffraction pattern.
-
Data Processing: The intensities and positions of the diffraction spots are measured and processed to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution and Refinement: The electron density map of the molecule is calculated from the diffraction data. An initial model of the structure is built into the electron density and then refined to best fit the experimental data, yielding the final, high-resolution atomic structure.
Mechanism of Action: A Shared Pathway of Transcriptional Inhibition
Despite their structural differences, this compound and Chromomycin A3 share a common mechanism of action. Both compounds form a dimeric complex with a divalent cation, typically Mg²⁺, which then binds to the minor groove of GC-rich sequences in DNA. This binding event physically obstructs the DNA, preventing the binding of transcription factors, most notably Sp1 (Specificity Protein 1).
The inhibition of Sp1 binding has significant downstream consequences. Sp1 is a crucial transcription factor that regulates the expression of a multitude of genes involved in cell growth, proliferation, and survival. By blocking Sp1, this compound and Chromomycin A3 can downregulate the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and cell cycle regulators, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The differing sugar chains of the two molecules are thought to influence the stability and sequence-selectivity of the DNA-drug complex, which may contribute to their varying potencies and toxicities.[1]
References
Early Studies on Mitramycin for Testicular Cancer Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early clinical and preclinical research on Mitramycin (also known as Plicamycin and Mithramycin) for the treatment of testicular cancer. The information is compiled from foundational studies conducted primarily in the 1960s and 1970s, a period that predates modern combination chemotherapy regimens. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development interested in the historical context and early scientific understanding of this potent antitumor antibiotic.
Core Concepts and Mechanism of Action
This compound is an aureolic acid antibiotic produced by the bacterium Streptomyces plicatus. Its primary mechanism of action involves the inhibition of DNA-dependent RNA synthesis.[1] this compound binds to GC-rich regions of DNA, which in turn prevents the binding of transcription factors, most notably Specificity Protein 1 (Sp1).[2][3] Sp1 is a crucial transcription factor for a multitude of genes involved in cell growth, proliferation, and angiogenesis, including the oncogenes c-Myc and Vascular Endothelial Growth Factor (VEGF).[4] By blocking Sp1-mediated transcription, this compound effectively halts the expression of these key proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Clinical Studies: Efficacy in Testicular Cancer
Early clinical trials of this compound in patients with advanced testicular cancer, particularly embryonal cell carcinoma, demonstrated notable antitumor activity in an era with limited therapeutic options. These studies, while not conforming to modern clinical trial design, provide valuable insights into the drug's potential.
Summary of Clinical Efficacy Data
| Study (Year) | Number of Patients | Histology | Dosage Regimen | Objective Response Rate | Complete Response (CR) | Partial Response (PR) | 2-Year Survival Rate |
| Kofman et al. (1964) | 26 | Embryonal Cancer | Not specified in abstract | - | "Dramatic responses in a few" | - | - |
| Brown & Kennedy (1965) | 12 | Disseminated Testicular Neoplasms | 2 to 6 courses | 58% (7/12) | - | 7 | - |
| Kennedy (1970) | 23 | Advanced Testicular Neoplasms | Alternate-day schedule | - | - | - | - |
| Ekman & Almgård (1975) | 26 | Low Differentiated Germinal Cancers | Not specified in abstract | - | 12 "free from cancer" | - | 50% (5/10) |
| Trofimova (1980) | 32 | Testicular Cancer (resistant to other agents) | 25-30 µg/kg IV every 2 days | 37.5% | - | - | - |
Note: The level of detail in the original publications varies, and "objective response" criteria may not align with modern RECIST standards.
Experimental Protocols (Based on Available Information)
The experimental protocols from these early studies are not detailed in the available literature to the extent of modern clinical trials. However, key aspects of the methodology can be summarized.
Patient Population:
-
Patients typically had advanced, metastatic testicular cancer, often with embryonal cell carcinoma histology.[1][5]
-
Many patients had received and were refractory to prior treatments, including other chemotherapeutic agents available at the time.[6]
Treatment Administration:
-
Route of Administration: Intravenous infusion.[6]
-
Dosage: A commonly cited regimen was 25-30 micrograms per kilogram of body weight.[6]
-
Dosing Schedule: To mitigate toxicity, an alternate-day dosing schedule was explored and found to be better tolerated than daily administration while maintaining an antitumor effect.[7]
Assessment of Response:
-
The criteria for assessing tumor response in these early trials are not explicitly defined in the available abstracts. Responses were generally described as "objective regression," "dramatic responses," or patients being "free from cancer."[1] These assessments were likely based on clinical examination, radiographic findings, and changes in tumor markers where available.
Toxicity Profile
A significant limitation to the widespread use of this compound was its narrow therapeutic window and considerable toxicity.
Commonly Reported Adverse Events:
-
Gastrointestinal: Nausea and vomiting were frequently observed side effects.[6]
-
Hemorrhagic Events: A hemorrhagic syndrome was a serious and sometimes fatal complication.[6]
-
Hepatotoxicity: Liver toxicity was a consistent finding, often characterized by elevations in serum transaminases (ALT and AST).[8]
-
Hematological: Bone marrow suppression was also a noted toxicity.[8]
The development of an alternate-day dosing schedule was a key strategy to reduce the severity of these toxicities.[7]
Preclinical Studies
Detailed preclinical studies of this compound specifically in testicular cancer cell lines and animal models from the early era are not well-documented in the readily available literature. However, later research in other cancer types has provided insights that are likely applicable.
-
In Vitro Studies: In sarcoma cell lines, this compound has been shown to have an IC50 in the range of 40-60 nM in 3D tumorsphere cultures.[2] It induces cell cycle arrest and apoptosis.[3]
-
In Vivo Animal Studies: In mouse xenograft models of sarcoma, encapsulated this compound demonstrated a greater ability to reduce tumor growth compared to the free drug.[2]
Conclusion and Future Perspectives
The early studies of this compound for testicular cancer represent a pivotal moment in the history of chemotherapy for this disease. They demonstrated that a targeted agent, in this case, an inhibitor of RNA synthesis, could induce significant tumor regressions in a solid tumor that was often fatal at the time. While the severe toxicity profile of this compound ultimately led to its discontinuation for this indication in favor of more effective and less toxic combination therapies (e.g., cisplatin-based regimens), the foundational research laid the groundwork for the concept of targeting fundamental cellular processes in cancer treatment.
The understanding of this compound's mechanism of action as an Sp1 inhibitor continues to be relevant. Sp1 remains a target of interest in oncology, and the early clinical data on this compound may inform the development of novel, more selective Sp1 inhibitors with improved therapeutic indices. Furthermore, the challenges encountered with this compound's toxicity highlight the ongoing importance of optimizing drug delivery and therapeutic windows for potent anticancer agents.
References
- 1. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mithramycin delivery systems to develop effective therapies in sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Mithramycin Is a Gene-Selective Sp1 Inhibitor That Identifies a Biological Intersection between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mithramycin therapy in advanced testicular neoplasms | Semantic Scholar [semanticscholar.org]
- 8. Plicamycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Mithramycin in Streptomyces argillaceus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mithramycin, an aureolic acid antibiotic produced by Streptomyces argillaceus, is a potent antitumor agent. Its complex chemical structure, consisting of a polyketide-derived aglycone and two elaborate deoxysugar chains, is assembled by a sophisticated enzymatic machinery encoded by the mithramycin (mtm) biosynthetic gene cluster. This technical guide provides an in-depth overview of the mithramycin biosynthetic pathway, detailing the genetic and biochemical steps involved in its formation. We present a summary of the key genes and their functions, the regulatory networks that control mithramycin production, and detailed experimental protocols for the study of this fascinating natural product. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug discovery and development.
The Mithramycin Biosynthetic Gene Cluster
The biosynthesis of mithramycin is orchestrated by a large gene cluster in Streptomyces argillaceus ATCC 12956. This cluster spans approximately 50 kb and contains 34 open reading frames (ORFs).[1][2] These genes encode all the necessary enzymes for the synthesis of the polyketide backbone, the deoxysugar moieties, the tailoring enzymes that modify these intermediates, and the regulatory proteins that control the expression of the entire pathway.
The mtm gene cluster is flanked by two repeated DNA sequences, suggesting its acquisition by S. argillaceus through horizontal gene transfer.[3][4] The genes within the cluster are organized into several transcriptional units, many of which are polycistronic.[1][5]
Biosynthesis of the Mithramycin Aglycone
The aglycone of mithramycin is a tetracyclic aromatic polyketide. Its biosynthesis begins with the condensation of ten acetate (B1210297) units, a process catalyzed by a type II polyketide synthase (PKS).[6] The minimal PKS required for the formation of the linear decaketide is MtmPKS.[7]
The key enzymes involved in the aglycone biosynthesis are:
-
MtmPKS (MtmP, MtmK, MtmS): The core polyketide synthase, comprising a β-ketoacylsynthase (MtmP), a chain length factor (MtmK), and an acyl carrier protein (MtmS).[8]
-
MtmQ: An aromatase that catalyzes the cyclization of the first ring.[7][8]
-
MtmY: A cyclase responsible for the formation of the second and third rings.[7]
-
MtmL and MtmX: Required for the formation of the fourth ring.[7]
-
MtmMI and MtmMII: S-adenosylmethionine-dependent methyltransferases responsible for the 4-O-methylation and 9-C-methylation of the polyketide intermediate, respectively.[9]
The proposed pathway for the formation of the key intermediate, 4-demethyl-premithramycinone, is depicted below.
Figure 1: Proposed biosynthetic pathway of the mithramycin aglycone precursor.
Biosynthesis of the Deoxysugar Moieties
Mithramycin contains two deoxysugar chains: a disaccharide composed of two D-olivose units and a trisaccharide made of D-olivose, D-oliose, and D-mycarose.[6] The biosynthesis of these sugars starts from glucose-1-phosphate.
Key enzymes in deoxysugar biosynthesis include:
-
MtmD: A glucose-1-phosphate:TTP thymidylyl transferase.[6]
-
MtmE: A dTDP-D-glucose 4,6-dehydratase.[6]
-
MtmV: A 2,3-dehydratase.[10]
-
MtmU: A 4-ketoreductase involved in D-oliose biosynthesis.[10]
-
MtmC: A C-methyltransferase crucial for D-mycarose biosynthesis.[10]
-
MtmTIII: A 4-ketoreductase involved in D-mycarose biosynthesis.[11]
The intricate steps of deoxysugar formation are illustrated in the following diagram.
Figure 2: Biosynthesis of the deoxysugar precursors of mithramycin.
Glycosylation and Final Tailoring Steps
Once the aglycone and deoxysugar precursors are synthesized, a series of glycosyltransferases (GTs) attach the sugar moieties to the polyketide core. The glycosylation process is a critical step for the biological activity of mithramycin.
The key glycosyltransferases are:
-
MtmGI and MtmGII: Responsible for the formation and transfer of the disaccharide chain.[6]
-
MtmGIII and MtmGIV: Involved in the assembly of the trisaccharide chain.[11]
The final steps in the biosynthesis involve oxidative cleavage of the fourth ring of the tetracyclic intermediate premithramycin B by the monooxygenase MtmOIV, followed by a reduction catalyzed by MtmW to form the final mithramycin molecule.[12]
Figure 3: Late-stage glycosylation and tailoring steps in mithramycin biosynthesis.
Regulation of Mithramycin Biosynthesis
The production of mithramycin is tightly regulated at the transcriptional level by two key regulatory proteins encoded within the gene cluster: MtmR and MtrY.[1][2]
-
MtmR: A member of the Streptomyces antibiotic regulatory protein (SARP) family, MtmR is a positive regulator essential for mithramycin biosynthesis.[3][4] It activates the transcription of several operons within the mtm cluster.[1][5]
-
MtrY: A PadR-like transcriptional regulator that plays a dual role. It acts as a positive regulator, required for high-level production of mithramycin.[1][2] MtrY also functions as a repressor of its own expression and that of resistance genes, with this repression being lifted in the presence of mithramycin.[5]
Figure 4: Simplified regulatory network of mithramycin biosynthesis.
Quantitative Data on Mithramycin Production
Genetic manipulation of the regulatory genes has a significant impact on mithramycin production.
| Strain/Condition | Genetic Modification | Effect on Mithramycin Production | Reference |
| S. argillaceus (pFL3R) | Overexpression of mtmR | 16-fold increase | [3][13] |
| S. argillaceus ΔmtrY | Inactivation of mtrY | 50% decrease | [5] |
| S. argillaceus (mtrY overexpression) | Overexpression of mtrY | ~47% increase | [5] |
Note: Absolute production titers for the wild-type and mutant strains were not consistently reported in the reviewed literature.
Experimental Protocols
Fermentation of S. argillaceus for Mithramycin Production
Seed Culture:
-
Inoculate a loopful of S. argillaceus ATCC 12956 spores or mycelia into a 250 mL flask containing 50 mL of Trypticase Soy Broth (TSB).
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours.
Production Culture:
-
Inoculate a 2 L Erlenmeyer flask containing 400 mL of modified R5 medium with 2.5% (v/v) of the seed culture.[14]
-
Incubate at 30°C with shaking at 200 rpm for 5-7 days.
-
Monitor mithramycin production by HPLC analysis of culture extracts.
Media Composition:
-
Trypticase Soy Broth (TSB):
-
Pancreatic digest of casein: 17 g/L
-
Papaic digest of soybean meal: 3 g/L
-
Dextrose: 2.5 g/L
-
Sodium chloride: 5 g/L
-
Dipotassium phosphate: 2.5 g/L
-
Final pH: 7.3 ± 0.2
-
-
Modified R5 Medium:
-
Sucrose: 103 g/L
-
K₂SO₄: 0.25 g/L
-
MgCl₂·6H₂O: 10.12 g/L
-
Glucose: 10 g/L
-
Casamino acids: 0.1 g/L
-
Yeast extract: 5 g/L
-
TES buffer: 5.73 g/L
-
Trace element solution: 2 mL/L
-
KH₂PO₄ (0.5% solution): 10 mL/L
-
CaCl₂·2H₂O (5M solution): 4 mL/L
-
L-proline (20% solution): 15 mL/L
-
Final pH adjusted with NaOH.[7]
-
HPLC Analysis of Mithramycin and Intermediates
-
Sample Preparation:
-
Centrifuge 15 mL of culture broth.
-
Adjust the supernatant to pH 3.5 with formic acid.
-
Extract with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and resuspend the residue in a suitable solvent (e.g., methanol).
-
-
HPLC Conditions:
-
Column: µBondapak C₁₈ column (Waters) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 100% B over 30 minutes.
-
Flow Rate: 1.5 mL/min.
-
Detection: Photodiode array (PDA) detector, monitoring at the characteristic absorbance maxima of mithramycin (around 420 nm).[14]
-
Figure 5: Workflow for HPLC analysis of mithramycin.
Gene Replacement in S. argillaceus
Gene inactivation in S. argillaceus can be achieved by homologous recombination using a temperature-sensitive vector like pKC1139.
-
Construct Design:
-
Clone DNA fragments flanking the target gene into pKC1139.
-
Insert an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance) between the flanking regions.
-
-
Transformation:
-
Introduce the constructed plasmid into S. argillaceus protoplasts.
-
Select for single-crossover transformants at the permissive temperature (e.g., 30°C) on media containing the appropriate antibiotic.
-
-
Selection for Double Crossover:
-
Culture the single-crossover mutants at a non-permissive temperature (e.g., 39°C) to select for the loss of the vector.
-
Screen for colonies that have undergone a double crossover event, resulting in the replacement of the target gene with the resistance cassette. This is typically identified by resistance to the cassette's antibiotic and sensitivity to the vector's antibiotic marker.
-
-
Confirmation:
-
Confirm the gene replacement by PCR and Southern blot analysis.
-
Gene Expression Analysis by qRT-PCR
-
RNA Isolation:
-
Harvest S. argillaceus mycelia from liquid culture by centrifugation.
-
Immediately freeze the mycelia in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder.
-
Extract total RNA using a suitable method, such as the TRIzol method or a commercial kit, followed by DNase treatment to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.
-
-
qRT-PCR:
-
Perform quantitative real-time PCR using a suitable master mix (e.g., containing SYBR Green) and primers specific for the mtm genes of interest.
-
Use a housekeeping gene (e.g., hrdB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.
-
Conclusion
The biosynthetic pathway of mithramycin in Streptomyces argillaceus is a complex and fascinating example of microbial secondary metabolism. Understanding this pathway at the molecular level is crucial for efforts to engineer the producing strain for improved titers and for the generation of novel mithramycin analogs with enhanced therapeutic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and manipulate this important biosynthetic pathway. Future work should focus on the detailed biochemical characterization of all the enzymes in the pathway and the elucidation of the intricate regulatory mechanisms that govern mithramycin production.
References
- 1. 胰蛋白胨大豆肉汤培养基 - 脱水培养基 NutriSelect® Plus, powder, suitable for microbiology | Sigma-Aldrich [sigmaaldrich.com]
- 2. Tryptic Soy Broth | 105459 [merckmillipore.com]
- 3. usbio.net [usbio.net]
- 4. Tryptic Soy Broth | Soybean-Casein Digest Broth [neogen.com]
- 5. Insertional inactivation of mtrX and mtrY genes from the mithramycin gene cluster affects production and growth of the producer organism Streptomyces argillaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tryptic soy broth - Wikipedia [en.wikipedia.org]
- 7. R5 - ActinoBase [actinobase.org]
- 8. exodocientifica.com.br [exodocientifica.com.br]
- 9. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 10. Antioxidant and Enzyme Inhibitory Potential of Streptomyces sp. G-18 Grown in Various Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pKC1139 vector map and sequence [novoprolabs.com]
- 12. Quantitative determination of mithramycin in human plasma by a novel, sensitive ultra-HPLC-MS/MS method for clinical pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mithramycin Gene Cluster of Streptomyces argillaceus Contains a Positive Regulatory Gene and Two Repeated DNA Sequences That Are Located at Both Ends of the Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Two Genes from Streptomyces argillaceus Encoding Glycosyltransferases Involved in Transfer of a Disaccharide during Biosynthesis of the Antitumor Drug Mithramycin - PMC [pmc.ncbi.nlm.nih.gov]
Mitramycin's Inhibition of the EWS-FLI1 Fusion Protein: A Technical Guide for Researchers
An In-depth Examination of the Mechanism, Efficacy, and Experimental Evaluation of a Promising Therapeutic Strategy for Ewing Sarcoma
This technical guide provides a comprehensive overview of the role of Mitramycin in inhibiting the EWS-FLI1 fusion protein, the primary oncogenic driver in Ewing Sarcoma. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and visualizes key pathways and workflows.
Core Mechanism of Action: Disrupting the EWS-FLI1 Transcriptional Program
This compound, an aureolic acid antibiotic, exerts its anti-tumor effects in Ewing Sarcoma by indirectly targeting the EWS-FLI1 fusion protein. The primary mechanism does not involve direct binding to EWS-FLI1 itself, but rather centers on this compound's high affinity for GC-rich sequences within the DNA minor groove.[1][2][3] This interaction has profound consequences for EWS-FLI1-mediated transcription.
The EWS-FLI1 oncoprotein functions as an aberrant transcription factor, driving the expression of a suite of genes essential for tumor growth and survival.[4] It achieves this by binding to specific DNA sequences, often containing GGAA microsatellites, in the promoter and enhancer regions of its target genes.[5][6] Many of these EWS-FLI1 binding sites are located in or near GC-rich regions.
This compound's binding to these GC-rich DNA stretches sterically hinders the access of other DNA-binding proteins, most notably the transcription factor Sp1.[1][2][7] Sp1 is known to play a role in the regulation of numerous genes and its displacement by this compound leads to the transcriptional repression of Sp1-dependent genes.[7][8][9][10] While the direct link between Sp1 displacement and the inhibition of all EWS-FLI1 target genes is still under investigation, it is a key aspect of this compound's activity. By altering the chromatin landscape, this compound effectively prevents the EWS-FLI1 transcriptional complex from efficiently driving the expression of its oncogenic targets.[11] This leads to a cascade of downstream effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of DNA repair mechanisms.[12][13]
dot
Caption: Mechanism of this compound in inhibiting EWS-FLI1.
Quantitative Data on this compound's Efficacy
The following tables summarize the in vitro efficacy of this compound against various Ewing Sarcoma cell lines, as demonstrated by half-maximal inhibitory concentration (IC50) values.
| Cell Line | EWS-FLI1 Status | IC50 (nM) | Reference |
| TC32 | EWS-FLI1 Positive | 10 (95% CI = 8 to 13) | [4] |
| Unnamed ESFT Cells | EWS-FLI1 Positive | 15 (95% CI = 13 to 19) | [4] |
| CHLA-10 | EWS-FLI1 Positive | 9.11 | [12][14] |
| TC205 | EWS-FLI1 Status Not Specified | 4.32 | [12][14] |
Table 1: IC50 Values of this compound in Ewing Sarcoma Cell Lines.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effect on EWS-FLI1.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from methodologies used to assess the impact of this compound on the viability of Ewing Sarcoma cells.[15][16][17]
-
Cell Seeding:
-
Culture Ewing Sarcoma cells (e.g., CHLA-10, TC205) in appropriate media.
-
Trypsinize and resuspend cells to a concentration of 4 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (4,000 cells) into each well of a 96-well opaque-walled plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
dot
Caption: Workflow for Cell Viability Assay.
Quantitative Real-Time PCR (qRT-PCR) for EWS-FLI1 Target Genes
This protocol outlines the steps to quantify the mRNA expression levels of EWS-FLI1 target genes following this compound treatment.[9][18][19]
-
Cell Treatment and RNA Extraction:
-
Seed Ewing Sarcoma cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24, 48, or 72 hours).
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., NR0B1, ID2) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Western Blotting for EWS-FLI1 and Downstream Targets
This protocol describes the detection of protein levels of EWS-FLI1 and its downstream targets after this compound treatment.[20][21][22][23]
-
Protein Extraction:
-
Treat Ewing Sarcoma cells with this compound as described for qRT-PCR.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for EWS-FLI1, its downstream targets (e.g., NR0B1, ID2), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol details the procedure to investigate the binding of EWS-FLI1 to the promoter regions of its target genes and the effect of this compound on this interaction.[6][16][24][25][26]
-
Cell Treatment and Cross-linking:
-
Treat Ewing Sarcoma cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with an antibody against EWS-FLI1 or a control IgG overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
DNA Purification and Analysis:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links by heating.
-
Purify the DNA.
-
Analyze the precipitated DNA by qPCR using primers specific for the promoter regions of EWS-FLI1 target genes or by next-generation sequencing (ChIP-seq).
-
dot
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Luciferase Reporter Assay
This protocol is for measuring the effect of this compound on the transcriptional activity of an EWS-FLI1-responsive promoter.[12][27][28][29][30]
-
Plasmid Construction and Transfection:
-
Clone the promoter region of an EWS-FLI1 target gene (e.g., NR0B1) upstream of a luciferase reporter gene in a suitable vector.
-
Co-transfect Ewing Sarcoma cells with the reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a transfection reagent.
-
-
Drug Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound.
-
-
Luciferase Activity Measurement:
-
After the desired treatment period (e.g., 24-48 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity in this compound-treated cells to that of the vehicle control to determine the effect on promoter activity.
-
EWS-FLI1 Downstream Signaling
The EWS-FLI1 fusion protein orchestrates a complex transcriptional network that drives Ewing Sarcoma pathogenesis. Its downstream targets are involved in a multitude of cellular processes, including cell cycle progression, apoptosis, and metabolism.[31][32][33][34] Key upregulated targets include NR0B1 (also known as DAX1), a nuclear receptor that itself can act as a transcriptional co-repressor, and genes involved in cell proliferation such as MYC.[4][27] Conversely, EWS-FLI1 represses the expression of tumor suppressor genes like IGFBP3.[34] this compound, by inhibiting EWS-FLI1's transcriptional activity, effectively reverses these oncogenic expression patterns, leading to cell cycle arrest and apoptosis.
dot
Caption: EWS-FLI1 Downstream Signaling Pathways.
Conclusion and Future Directions
This compound represents a compelling therapeutic agent for Ewing Sarcoma due to its well-defined mechanism of action targeting the EWS-FLI1 oncogenic program. However, its clinical utility has been hampered by significant toxicity.[3][35] Current research efforts are focused on developing novel this compound analogs with an improved therapeutic window, aiming to retain the potent anti-EWS-FLI1 activity while reducing off-target effects.[36] The experimental protocols and data presented in this guide provide a robust framework for the continued investigation of this compound and its derivatives as a targeted therapy for this devastating pediatric cancer. Further research into the intricate details of the EWS-FLI1 signaling network and the precise molecular interactions of this compound with chromatin will be crucial for the development of more effective and less toxic treatments for Ewing Sarcoma.
References
- 1. Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EWS/FLI and its Downstream Target NR0B1 Interact Directly to Modulate Transcription and Oncogenesis in Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downstream EWS/FLI1 - upstream Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic multi-omics cell line profiling uncovers principles of Ewing sarcoma fusion oncogene-mediated gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mithramycin inhibits epithelial-to-mesenchymal transition and invasion by downregulating SP1 and SNAI1 in salivary adenoid cystic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Mithramycin Is a Gene-Selective Sp1 Inhibitor That Identifies a Biological Intersection between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors Affecting EWS-FLI1 Activity in Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EWS-FLI1 regulates and cooperates with core regulatory circuitry in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic Potential of EWSR1–FLI1 Inactivation by CRISPR/Cas9 in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Dual targeting of EWS-FLI1 activity and the associated DNA damage response with Trabectedin and SN38 synergistically inhibits Ewing sarcoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Specific and sensitive detection of the EWS/FLI1 fusion protein in Ewing's sarcoma by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Chromatin Immunoprecipitation Followed by Next-Generation Sequencing (ChIP-Seq) Analysis in Ewing Sarcoma | Springer Nature Experiments [experiments.springernature.com]
- 26. Chromatin Immunoprecipitation Followed by Next-Generation Sequencing (ChIP-Seq) Analysis in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. EWS/FLI and its downstream target ... | Article | H1 Connect [archive.connect.h1.co]
- 28. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. Systems biology of Ewing sarcoma: a network model of EWS-FLI1 effect on proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. EWS‐FLI1 reprograms the metabolism of Ewing sarcoma cells via positive regulation of glutamine import and serine‐glycine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. EWS/FLI-1 Silencing and Gene Profiling of Ewing Cells Reveal Downstream Oncogenic Pathways and a Crucial Role for Repression of Insulin-Like Growth Factor Binding Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Structures of mithramycin analogues bound to DNA and implications for targeting transcription factor FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Mitramycin-Induced Apoptosis: A Foundational Research Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the foundational research on Mitramycin-induced apoptosis. It details the core molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanisms of this compound-Induced Apoptosis
This compound, an aureolic acid antibiotic, induces programmed cell death in cancer cells through multiple interconnected mechanisms. Its primary mode of action involves binding to GC-rich sequences in DNA, which displaces transcription factors, notably Specificity Protein 1 (Sp1).[1][2] This event triggers a cascade of downstream effects that sensitize cells to both extrinsic and intrinsic apoptotic pathways.
Inhibition of Sp1 and Downregulation of Survival Proteins
This compound functions as a gene-selective Sp1 inhibitor.[3] By preventing Sp1 from binding to gene promoters, it represses the transcription of numerous Sp1-regulated genes crucial for cell survival.[1] Key anti-apoptotic proteins downregulated by this mechanism include:
-
X-linked inhibitor of apoptosis protein (XIAP): this compound inhibits the transcription of the XIAP gene by preventing Sp1 binding to its promoter, thereby sensitizing cancer cells to apoptosis inducers like TRAIL.[4]
-
Myeloid cell leukemia-1 (Mcl-1): As part of the Bcl-2 family, the anti-apoptotic protein Mcl-1 is another target. This compound inhibits Mcl-1, a key event in the induction of apoptosis in prostate cancer.[5]
-
c-FLIP: The protein cFLIP (cellular FLICE-inhibitory protein) inhibits caspase-8 activation. This compound treatment can lead to a decrease in cFLIP protein levels, contributing to sensitization to death receptor-mediated apoptosis.[6][7]
Sensitization to the Extrinsic (Death Receptor) Pathway
This compound significantly enhances the cytotoxic effects of death receptor ligands like Tumor Necrosis Factor (TNF) and Fas ligand.[6][7] This sensitization is largely independent of NF-κB activation but is critically dependent on caspases.[6] The mechanism involves the downregulation of inhibitory proteins such as cFLIP at the level of the Death-Inducing Signaling Complex (DISC), which allows for efficient recruitment and activation of caspase-8.[6][7] This process executes apoptosis independently of the mitochondrial machinery, as overexpression of the anti-apoptotic protein Bcl-2 does not protect cells from this effect.[6][8]
Modulation of the Intrinsic (Mitochondrial) Pathway
This compound also triggers the intrinsic apoptotic pathway, primarily through the modulation of Bcl-2 family proteins.[5] The drug disrupts the balance between pro- and anti-apoptotic members, tipping the scales toward cell death. One identified mechanism involves the inhibition of the mTOR pathway, which leads to decreased levels of the anti-apoptotic protein Mcl-1.[5] The reduction in Mcl-1 allows for the activation of pro-apoptotic proteins like truncated Bid (tBid), which in turn activates Bax and Bak.[5][9] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the apoptosome.[10][11]
Furthermore, the generation of reactive oxygen species (ROS) has been identified as a contributing factor to this compound-induced apoptosis, often linked to mitochondrial dysfunction.[12][13]
Quantitative Analysis of this compound's Apoptotic Efficacy
The following tables summarize quantitative data from various studies, illustrating the apoptotic and cytotoxic effects of this compound, both alone and in combination with other agents.
Table 1: Induction of Apoptosis by this compound in Combination Therapies
| Cell Line | Treatment | Apoptotic Cells (%) | Assay Method | Reference |
| TF-1 | 20 ng/mL TNF | 22.1% | Annexin V / PI Staining | [6] |
| TF-1 | 20 ng/mL TNF + 75 nM this compound | 46.3% | Annexin V / PI Staining | [6] |
| TC205 | This compound (IC25 dose) | ~15% | Annexin V / 7-AAD Staining | [14][15] |
| TC205 | Etoposide (IC25 dose) | ~20% | Annexin V / 7-AAD Staining | [14][15] |
| TC205 | This compound + Etoposide (IC25 doses) | ~45% | Annexin V / 7-AAD Staining | [14][15] |
| Caki | 100 ng/mL TRAIL | < 5% | Sub-G1 Analysis | [16] |
| Caki | 100 ng/mL TRAIL + 200 nM this compound | ~45% | Sub-G1 Analysis | [16] |
Table 2: Cytotoxicity of this compound in Ewing Sarcoma Cell Lines
| Cell Line | Agent | IC50 Value (nM) | Assay Method | Reference |
| CHLA-10 | This compound | 9.11 | Cell Viability Assay | [14][17] |
| CHLA-10 | Etoposide | 1.25 | Cell Viability Assay | [14][17] |
| CHLA-10 | Vincristine | 0.25 | Cell Viability Assay | [14][17] |
| TC205 | This compound | 4.32 | Cell Viability Assay | [14][17] |
| TC205 | Etoposide | 0.25 | Cell Viability Assay | [14][17] |
| TC205 | Vincristine | 0.11 | Cell Viability Assay | [14][17] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon foundational research. The following sections describe standard protocols used to investigate this compound-induced apoptosis.
Experimental Workflow Overview
The general workflow for studying this compound's effects involves cell culture, treatment with the compound, and subsequent analysis using various biochemical and cytometric assays to measure apoptosis, protein expression, and cell viability.
Apoptosis Quantification by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in an appropriate culture flask or plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and/or other agents for the specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the pellet twice with cold PBS to remove media and trypsin.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) or 7-AAD to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately on a flow cytometer.[19][20]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Primary necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptotic Proteins
This method is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[6][14]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer (50 mM Tris, 1% NP40, 150 mM NaCl, 1 mM EGTA) supplemented with a protease inhibitor cocktail.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulphate–polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, XIAP, Mcl-1, actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[6] The intensity of the bands can be quantified using densitometry software.
Cell Viability Assays
These assays measure overall cell health and proliferation to determine cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or other compounds.
-
Incubation: Incubate for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT, or CellTiter-Glo reagent) to each well according to the manufacturer's protocol.
-
Measurement:
-
For MTT assays , after incubation with the reagent, add a solubilizing agent (like DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo assays , measure the luminescent signal, which is proportional to the amount of ATP present.[17]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[14]
References
- 1. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mithramycin Is a Gene-Selective Sp1 Inhibitor That Identifies a Biological Intersection between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mithramycin A sensitizes cancer cells to TRAIL-mediated apoptosis by down-regulation of XIAP gene promoter through Sp1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mithramycin A induces apoptosis by regulating the mTOR/Mcl-1/tBid pathway in androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticancer drug mithramycin A sensitises tumour cells to apoptosis induced by tumour necrosis factor (TNF) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mithramycin A activates Fas death pathway in leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vivo Toxicity Profile of Mitramycin: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vivo toxicity profile of Mitramycin (also known as Plicamycin), an antineoplastic antibiotic. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential toxicity pathways.
Quantitative Toxicity Data
The following tables summarize the key quantitative data from in vivo toxicity studies of this compound.
Table 1: Acute Toxicity - Lethal Dose (LD50) Values
| Animal Model | Route of Administration | LD50 Value |
| Rat | Intravenous (iv) | 1.74 mg/kg[1] |
| Mouse | Intravenous (iv) | 2.14 mg/kg[1] |
Table 2: Organ-Specific Toxicity Observations
| Organ/System | Animal Model | Key Toxic Effects |
| Liver | Human, Animal Models | Hepatotoxicity, including elevated ALT and AST levels.[2][3] Severe hepatotoxicity has been a significant dose-limiting factor in clinical trials.[3] |
| Kidney | Rat | Evidence of renal tubular damage.[4] |
| Hematological | Dog, Human | Marked thrombocytopenia, hemorrhagic syndrome.[1] Baseline platelet counts, prothrombin time, and bleeding time should be monitored.[1] |
| Gastrointestinal | Mouse | Dose-dependent toxicity to the small intestine. |
| Lymphoid Tissue | Dog | Necrosis of lymphoid tissue.[1] |
Experimental Protocols
This section details the methodologies for key experiments in assessing the in vivo toxicity of this compound. These protocols are synthesized from general toxicity testing guidelines and specific information available for this compound.
Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of this compound following a single administration.
Animal Model:
-
Species: Male and female Sprague-Dawley rats and Swiss albino mice.
-
Age: 6-8 weeks.
-
Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water.
Experimental Design:
-
Acclimatization: Animals are acclimatized for at least 7 days before the experiment.
-
Grouping: Animals are randomly assigned to control and several dose groups (e.g., 5-6 groups) with at least 5 animals of each sex per group.
-
Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., sterile saline).
-
Administration: A single dose of this compound is administered intravenously (iv) via the tail vein. The control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, motor activity, and behavior.
-
Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit analysis.
Organ-Specific Toxicity Assessment
Objective: To assess the potential of this compound to cause liver damage.
Animal Model: Wistar rats.
Experimental Protocol:
-
Dosing: this compound is administered intravenously at various dose levels for a specified period (e.g., daily for 7 days).
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period via retro-orbital sinus or cardiac puncture under anesthesia.
-
Serum Biochemistry: Serum is separated by centrifugation, and the following liver function markers are analyzed using commercially available kits:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin
-
-
Histopathology:
-
At the end of the study, animals are euthanized, and the liver is excised and weighed.
-
A portion of the liver is fixed in 10% neutral buffered formalin.
-
The fixed tissue is processed, embedded in paraffin, sectioned (4-5 µm), and stained with Hematoxylin and Eosin (H&E).
-
Slides are examined under a light microscope for any pathological changes, such as necrosis, inflammation, and steatosis.
-
Objective: To evaluate the potential renal toxicity of this compound.
Animal Model: Wistar rats.
Experimental Protocol:
-
Dosing and Blood Collection: Follows the same procedure as the hepatotoxicity evaluation.
-
Serum Biochemistry: Serum is analyzed for the following kidney function markers:
-
Blood Urea Nitrogen (BUN)
-
Creatinine
-
-
Urinalysis: Urine samples can be collected to analyze for proteinuria and other markers of kidney damage.
-
Histopathology:
-
Kidneys are excised, weighed, and processed for histopathological examination as described for the liver.
-
Sections are examined for signs of tubular necrosis, glomerular damage, and interstitial nephritis.
-
Objective: To determine the effects of this compound on blood components.
Animal Model: Beagle dogs or rats.
Experimental Protocol:
-
Dosing and Blood Collection: Follows the same procedure as the hepatotoxicity evaluation. Blood is collected in EDTA-containing tubes.
-
Complete Blood Count (CBC): The following hematological parameters are analyzed using an automated hematology analyzer:
-
Red Blood Cell (RBC) count
-
White Blood Cell (WBC) count and differential
-
Platelet count
-
Hemoglobin (Hb) concentration
-
Hematocrit (Hct)
-
-
Coagulation Profile:
-
Prothrombin Time (PT)
-
Activated Partial Thromboplastin Time (aPTT)
-
Visualizations
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General workflow for in vivo toxicity studies of this compound.
Signaling Pathway Implicated in this compound-Induced Hepatotoxicity
Recent studies suggest that this compound's hepatotoxicity may be mediated, at least in part, by the disruption of calcium homeostasis.[2]
Caption: Proposed pathway of this compound-induced hepatotoxicity.
References
- 1. Toxicology | MuriGenics [murigenics.com]
- 2. Severe Hepatotoxicity of Mithramycin Therapy Caused by Altered Expression of Hepatocellular Bile Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I/II trial and pharmacokinetic study of mithramycin in children and adults with refractory Ewing sarcoma and EWS–FLI1 fusion transcript - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en.cmicgroup.com [en.cmicgroup.com]
- 5. altasciences.com [altasciences.com]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
Methodological & Application
Application Notes and Protocols: Preparation of Mitramycin Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mitramycin A, also known as Plicamycin, is an antineoplastic antibiotic that functions by binding to the minor groove of GC-rich DNA regions. This interaction inhibits the binding of transcription factors, particularly Specificity Protein 1 (Sp1), to promoter sequences, thereby suppressing the transcription of downstream target genes involved in cell growth, differentiation, and apoptosis. Accurate and consistent preparation of this compound A stock solutions is critical for obtaining reproducible results in cell culture-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound A stock solutions for in vitro research applications.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound A relevant to its use in cell culture.
| Parameter | Value / Information | Source(s) |
| Synonyms | Mithramycin, Plicamycin, Aureolic Acid, A 2371 | |
| Molecular Formula | C₅₂H₇₆O₂₄ | |
| Molecular Weight | 1085.2 g/mol | |
| Supplied Form | Crystalline solid or lyophilized powder | |
| Purity | ≥98% | |
| Solubility | - DMSO: ~20 mg/mL to 90 mg/mL (sonication may be required at higher concentrations) - Ethanol: ~10 mg/mL - Dimethylformamide (DMF): ~20 mg/mL - PBS (pH 7.2): ~2 mg/mL | |
| Storage (Solid) | -20°C, desiccated, protected from light. | |
| Stability (Solid) | Stable for ≥ 24 months at -20°C. | |
| Storage (Stock Solution) | -20°C in aliquots, protected from light. | |
| Stability (Stock Solution) | Use within 1 to 3 months to prevent loss of potency. |
Experimental Protocol 1: Preparation of a 10 mM this compound A Stock Solution
This protocol describes the reconstitution of solid this compound A in DMSO to create a high-concentration stock solution.
Materials:
-
This compound A (lyophilized powder or crystalline solid)
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions: this compound A is a hazardous substance and should be handled with care. Perform all manipulations in a chemical fume hood or a certified biological safety cabinet. Always wear appropriate PPE.
Methodology:
-
Pre-calculation: Before opening the vial, calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Formula: Volume (µL) = [Mass of this compound (mg) / 1085.2 ( g/mol )] x 100,000
-
Example for 1 mg of this compound A:
-
Volume (µL) = [1 mg / 1085.2] x 100,000 ≈ 92.15 µL
-
Therefore, add 92.15 µL of DMSO to 1 mg of this compound A powder to yield a 10 mM stock solution. A similar calculation for a 1 mM stock requires 0.92 mL of DMSO for 1 mg of powder.
-
-
-
Reconstitution:
-
Allow the vial of this compound A powder to equilibrate to room temperature before opening to prevent condensation.
-
Using a calibrated pipette, add the calculated volume of sterile DMSO to the vial.
-
Cap the vial securely and vortex gently until the solid is completely dissolved. The solution should be clear.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can lead to degradation, aliquot the stock solution into smaller working volumes in sterile, light-protecting microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C. Once in solution, it is recommended to use within 1 to 3 months to ensure potency.
-
Experimental Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the high-concentration stock solution into cell culture medium for experimental use.
Methodology:
-
Thawing: Remove one aliquot of the 10 mM this compound A stock solution from the -20°C freezer and thaw it at room temperature.
-
Dilution:
-
Perform a serial dilution of the stock solution into pre-warmed, complete cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.1%, as higher concentrations can have physiological effects on cells.
-
Example Calculation for a 100 nM final concentration in 10 mL of medium:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ (Stock concentration) = 10 mM = 10,000,000 nM
-
C₂ (Final concentration) = 100 nM
-
V₂ (Final volume) = 10 mL
-
V₁ (Volume of stock needed) = (C₂ x V₂) / C₁ = (100 nM x 10 mL) / 10,000,000 nM = 0.0001 mL = 0.1 µL
-
Note: Since pipetting 0.1 µL is inaccurate, it is best to perform an intermediate dilution (e.g., dilute the 10 mM stock 1:100 in medium to make a 100 µM intermediate stock, then add 10 µL of this intermediate stock to the 10 mL final volume).
-
-
-
Application: Add the final diluted this compound A solution to your cell culture plates immediately after preparation. Gently mix the plate to ensure even distribution.
Visualizations
Determining Optimal Mitramycin Concentration for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitramycin A (also known as Plicamycin) is a polyketide antibiotic with potent antitumor activity.[1] Its primary mechanism of action involves binding to GC-rich sequences in the minor groove of DNA, which subsequently inhibits the binding of transcription factors, most notably Specificity Protein 1 (Sp1).[2][3][4] Sp1 is a ubiquitously expressed transcription factor that regulates the expression of a multitude of genes involved in cell growth, differentiation, apoptosis, and angiogenesis.[4][5] By displacing Sp1 from promoter regions, this compound can selectively suppress the transcription of genes crucial for tumor progression, such as c-Myc, c-Src, and HIF-1α.[2][6] This targeted action makes this compound a valuable tool for cancer research and a potential therapeutic agent. However, its clinical application has been limited by toxicity.[1] Therefore, determining the optimal concentration for in vitro assays is critical to achieve the desired biological effect while minimizing off-target toxicity.
These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various in vitro assays, including detailed experimental protocols and data presentation guidelines.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes reported IC50 values for this compound in different cancer cell lines, providing a starting point for experimental design. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and incubation time.[7]
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| CHLA-10 | Ewing Sarcoma | 9.11 | 48 hours | [8] |
| TC205 | Ewing Sarcoma | 4.32 | 48 hours | [8] |
| OVCAR-3 | Ovarian Cancer | Low-nanomolar range | Not specified | [9] |
| TC71, CHLA9 | Ewing Sarcoma | 40 (Optimized Dose) | 48 hours | [10] |
| T-5 H-FC#1 | Sarcoma Model | ~100 | 48 hours | [11] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the IC50 of this compound in adherent cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures cell viability based on the metabolic activity of mitochondria.[12]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound A (Plicamycin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm or 570 nm
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[13]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).[4] Store aliquots at -20°C.
-
Prepare a series of dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 1 µM. It is recommended to perform a wide range of concentrations in the initial experiment and then narrow it down in subsequent experiments.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.[8][14]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[15]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100[12]
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., sigmoidal dose-response curve).[16][17]
-
Protocol 2: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
This protocol describes how to assess apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound A
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for the desired duration (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Four populations of cells can be distinguished:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant. An increase in the Annexin V-positive populations indicates apoptosis.[18]
-
Visualization of Key Concepts
This compound's Mechanism of Action
The following diagram illustrates the primary mechanism of action of this compound, highlighting its interaction with DNA and subsequent inhibition of Sp1-mediated transcription.
Caption: this compound binds to GC-rich DNA, inhibiting Sp1 and altering gene expression.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps involved in determining the IC50 value of this compound using an MTT assay.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Key Signaling Pathways Affected by this compound
This compound's inhibition of Sp1 leads to the modulation of several critical signaling pathways involved in cancer progression. This diagram provides a simplified overview of these interactions.
Caption: this compound modulates key signaling pathways by inhibiting Sp1.
References
- 1. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mithramycin Is a Gene-Selective Sp1 Inhibitor That Identifies a Biological Intersection between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mithramycin A | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docking and molecular dynamic simulations of Mithramycin-A and Tolfenamic acid against Sp1 and survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mithramycin delivery systems to develop effective therapies in sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mitramycin Cytotoxicity using CellTiter-Glo® Luminescent Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitramycin, also known as Plicamycin, is an antineoplastic antibiotic that exhibits cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action involves binding to GC-rich regions of DNA, leading to the inhibition of RNA synthesis and the induction of apoptosis. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for quantifying cell viability based on the measurement of ATP, an indicator of metabolically active cells. This "add-mix-measure" assay is well-suited for high-throughput screening and determining the cytotoxic effects of compounds like this compound.
These application notes provide a detailed protocol for utilizing the CellTiter-Glo® assay to measure the cytotoxicity of this compound in cancer cell lines. The information herein is designed to guide researchers in setting up and executing reproducible experiments to determine the dose- and time-dependent effects of this compound.
Principle of the Method
The CellTiter-Glo® Assay relies on the properties of a thermostable luciferase enzyme, which in the presence of ATP, catalyzes the oxidation of luciferin, generating a luminescent signal.[1] The amount of ATP is directly proportional to the number of viable, metabolically active cells in culture.[1][2][3] When cells undergo cytotoxicity and subsequent cell death, their ATP levels rapidly decline. By measuring the luminescence, the degree of cytotoxicity induced by a compound can be quantified.
Key Experimental Parameters
Successful and reproducible cytotoxicity assays require the optimization of several key parameters. The following tables provide a summary of typical starting points for cell seeding densities and this compound concentrations for various cancer cell lines. It is crucial to empirically determine the optimal conditions for each specific cell line and experimental setup.
Table 1: Recommended Cell Seeding Densities for Cytotoxicity Assays (96-well plate)
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (hours) |
| MCF-7 | Breast Cancer | 5,000 - 10,000 | 24, 48, 72 |
| A549 | Lung Cancer | 2,000 - 5,000 | 24, 48, 72 |
| HCT116 | Colon Cancer | 3,000 - 7,000 | 24, 48, 72 |
| Ewing Sarcoma (e.g., CHLA-10, TC205) | Bone Cancer | 5,000 - 10,000 | 48 |
Note: Optimal seeding density should be determined to ensure cells are in the exponential growth phase during the experiment and that control wells do not become overconfluent by the end of the incubation period.
Table 2: this compound Dose-Response Concentration Ranges
| Cell Line | Reported IC50 Range | Recommended Starting Concentration Range for Dose-Response |
| Ewing Sarcoma (CHLA-10) | ~9 nM | 0.1 nM - 100 nM |
| Ewing Sarcoma (TC205) | ~4 nM | 0.1 nM - 100 nM |
| General Cancer Cell Lines | Varies | 0.1 nM - 1 µM (initial broad range) |
Note: The IC50 value is the concentration of a drug that inhibits a biological process by 50%. It is a common measure of a compound's potency. The recommended starting ranges should be adjusted based on preliminary experiments.
Experimental Protocols
Protocol 1: Determination of Optimal Cell Seeding Density
Objective: To determine the optimal number of cells to seed per well for a cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Reagent
-
Luminometer
Procedure:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Perform a cell count to determine the cell concentration.
-
Prepare a serial dilution of the cell suspension in complete culture medium to achieve a range of cell densities (e.g., 1,000 to 20,000 cells per 100 µL).
-
Seed 100 µL of each cell dilution into multiple wells of an opaque-walled 96-well plate. Include wells with medium only as a background control.
-
Incubate the plate for the intended duration of the cytotoxicity experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
At the end of the incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[3]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[3]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the number of cells seeded. The optimal seeding density will be within the linear range of the curve, providing a robust signal without being near saturation.
Protocol 2: this compound Cytotoxicity Assay
Objective: To determine the dose- and time-dependent cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound (Plicamycin)
-
DMSO (for dissolving this compound)
-
CellTiter-Glo® Luminescent Cell Viability Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in an opaque-walled 96-well plate at the predetermined optimal density in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a broad-range dose-response first (e.g., 0.1 nM to 1 µM) followed by a narrower range around the estimated IC50.
-
Prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
At the end of each incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[3]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[3]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound cytotoxicity assay using CellTiter-Glo®.
This compound-Induced Apoptosis Signaling Pathways
This compound is known to induce apoptosis through multiple signaling pathways. The following diagrams illustrate some of the key pathways involved.
Caption: this compound-induced apoptosis signaling pathways.
This detailed guide provides a comprehensive framework for researchers to effectively use the CellTiter-Glo® assay to characterize the cytotoxic properties of this compound. Adherence to these protocols and optimization of key parameters will ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) in Mitramycin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitramycin (also known as Plicamycin) is an aureolic acid antibiotic with potent anticancer properties. Its mechanism of action involves binding to GC-rich regions of DNA, which can displace or prevent the binding of transcription factors, such as Sp1, and subsequently inhibit the transcription of target genes.[1][2][3][4][5] Furthermore, emerging evidence suggests that this compound may also interact with core histones, potentially altering chromatin structure and histone modifications.[6][7] This dual mode of action makes this compound a compelling compound for cancer therapy and basic research.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as transcription factors and modified histones, with specific DNA regions in the cell. When studying the effects of a DNA-binding drug like this compound, ChIP can be employed to elucidate how the drug alters the landscape of protein-DNA interactions. These application notes provide a detailed protocol for performing ChIP on cells treated with this compound, enabling researchers to probe its effects on transcription factor binding and chromatin modifications.
Mechanism of Action of this compound
This compound exerts its biological effects primarily through its interaction with DNA. In the presence of divalent cations like Mg2+, this compound forms a complex that binds to the minor groove of GC-rich DNA sequences.[8][9][10] This binding can physically obstruct the binding of transcription factors that recognize these GC-rich motifs, leading to the downregulation of genes critical for cancer cell proliferation and survival, such as c-myc and DHFR.[1][2] Additionally, studies have indicated that this compound can interact with core histones, which may lead to alterations in histone post-translational modifications and chromatin accessibility.[6][7]
Below is a diagram illustrating the proposed mechanism of this compound's action on chromatin.
Caption: Mechanism of this compound action on chromatin.
Experimental Protocol: Chromatin Immunoprecipitation of this compound-Treated Cells
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
I. Cell Culture and this compound Treatment
-
Culture cells to approximately 80-90% confluency. The number of cells required can range from 2 x 10^6 to 1 x 10^7 per immunoprecipitation.[11]
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration. The optimal concentration and treatment time should be determined empirically, for example, through a dose-response and time-course experiment analyzing the expression of a known target gene.
II. Cross-linking
-
To the cell culture medium, add formaldehyde (B43269) to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of medium).[12][13]
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M (e.g., add 500 µl of 2.5 M glycine to 10 ml of medium).[12]
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Wash cells twice with ice-cold PBS. For adherent cells, aspirate the medium and wash in the plate. For suspension cells, pellet the cells by centrifugation (e.g., 1500 x g for 5 minutes at 4°C) between washes.
III. Cell Lysis and Chromatin Shearing
-
Scrape adherent cells in ice-cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer (see table below for buffer composition) supplemented with protease inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Pellet the nuclei by centrifugation (e.g., 4000 rpm for 5 minutes at 4°C).[12]
-
Resuspend the nuclear pellet in nuclear lysis buffer (see table below) with protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Shear the chromatin by sonication. The goal is to obtain DNA fragments predominantly in the 200-700 bp range.[11] Sonication conditions (power, duration, number of cycles) must be optimized for the specific cell type and sonicator.
-
Centrifuge the sonicated lysate at high speed (e.g., 12,000 rpm for 10 minutes at 4°C) to pellet cell debris.[12] The supernatant contains the soluble chromatin.
IV. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Set aside a small aliquot of the pre-cleared chromatin as "input" control.
-
Add the specific primary antibody to the remaining pre-cleared chromatin. The optimal antibody concentration should be determined by titration.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C with rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
V. Washing
-
Wash the beads sequentially with the following buffers (see table below for compositions):
-
Low Salt Wash Buffer (2 times)
-
High Salt Wash Buffer (2 times)
-
LiCl Wash Buffer (2 times)
-
TE Buffer (2 times)
-
-
Perform each wash for 5-10 minutes at 4°C with rotation.
VI. Elution and Reversal of Cross-links
-
Elute the chromatin from the beads by adding Elution Buffer (see table below) and incubating at 65°C for 15-30 minutes with shaking.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4-6 hours (or overnight). Also, treat the "input" sample in the same way.
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45-55°C for 1-2 hours.
VII. DNA Purification
-
Purify the DNA using a PCR purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA in nuclease-free water or TE buffer.
VIII. Analysis
-
Analyze the enriched DNA by qPCR using primers for specific target gene promoters or by preparing libraries for ChIP-sequencing (ChIP-seq) for genome-wide analysis.
Data Presentation: Reagent and Buffer Compositions
| Buffer | Components | Final Concentration |
| Cell Lysis Buffer | Tris-HCl (pH 8.0) | 50 mM |
| EDTA | 10 mM | |
| SDS | 1% | |
| Protease Inhibitors | 1x | |
| Nuclear Lysis Buffer | Tris-HCl (pH 8.1) | 50 mM |
| EDTA | 10 mM | |
| SDS | 1% | |
| Protease Inhibitors | 1x | |
| Low Salt Wash Buffer | Tris-HCl (pH 8.0) | 20 mM |
| EDTA | 2 mM | |
| NaCl | 150 mM | |
| Triton X-100 | 1% | |
| SDS | 0.1% | |
| High Salt Wash Buffer | Tris-HCl (pH 8.0) | 20 mM |
| EDTA | 2 mM | |
| NaCl | 500 mM | |
| Triton X-100 | 1% | |
| SDS | 0.1% | |
| LiCl Wash Buffer | Tris-HCl (pH 8.0) | 10 mM |
| EDTA | 1 mM | |
| LiCl | 250 mM | |
| NP-40 | 1% | |
| Sodium Deoxycholate | 1% | |
| TE Buffer | Tris-HCl (pH 8.0) | 10 mM |
| EDTA | 1 mM | |
| Elution Buffer | NaHCO₃ | 100 mM |
| SDS | 1% |
Experimental Workflow Diagram
Caption: ChIP workflow for this compound-treated cells.
Considerations for this compound-Treated Cells
-
Chromatin Accessibility: this compound's interaction with DNA and histones might alter chromatin structure.[6][7][8] This could potentially affect the efficiency of cross-linking and sonication. It is crucial to optimize the sonication conditions to ensure proper chromatin fragmentation.
-
Antibody Selection: The choice of a high-quality, ChIP-validated antibody specific to the protein of interest is critical for a successful experiment.
-
Controls: Appropriate controls are essential for interpreting the results. These should include:
-
Input DNA: A sample of the total sonicated chromatin before immunoprecipitation.
-
Mock IP (IgG control): An immunoprecipitation using a non-specific IgG antibody to determine the level of background signal.
-
Positive and Negative Locus Controls: For qPCR analysis, use primers for a known target region (positive control) and a region where the protein is not expected to bind (negative control).[11]
-
By following this detailed protocol and considering the specific effects of this compound, researchers can effectively utilize ChIP to unravel the molecular mechanisms by which this potent anticancer agent modulates gene expression.
References
- 1. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mithramycin blocks transcriptional initiation of the c-myc P1 and P2 promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Association of chromatin with anticancer antibiotics, mithramycin and chromomycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. ChIP Protocol | Proteintech Group [ptglab.com]
- 13. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
Application Note: Validating Sp1 Inhibition by Mithramycin using a Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transcription factor Sp1 (Specificity Protein 1) is a critical regulator of gene expression in mammalian cells. It binds to GC-rich promoter regions (GC boxes) to control genes involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Overexpression of Sp1 is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[1] Mithramycin A (MTA) is an antitumor antibiotic that functions by binding to GC-rich DNA sequences, thereby preventing the binding of transcription factors like Sp1 and inhibiting the expression of Sp1-regulated genes.[1][2][3] This property makes Mithramycin and its analogs (mithralogs) valuable tools for cancer research and potential therapeutic agents.[1][2]
A luciferase reporter assay is a highly sensitive and quantitative method to study the regulation of gene expression. This application note provides a detailed protocol for using a dual-luciferase reporter assay to validate and quantify the inhibitory effect of Mithramycin on Sp1-mediated transcriptional activity. The principle involves co-transfecting cells with two plasmids: an experimental reporter plasmid where the firefly luciferase gene is driven by a promoter containing Sp1 binding sites, and a control plasmid expressing Renilla luciferase under a constitutive promoter. The firefly luciferase activity serves as a measure of Sp1 activity, while the Renilla luciferase activity is used to normalize for transfection efficiency and cell viability.
Mechanism of Sp1 Inhibition by Mithramycin
Mithramycin is an aureolic acid antibiotic that acts as a minor groove binding agent to DNA.[1] Its mechanism of action against Sp1-mediated transcription involves a direct interaction with GC-rich sequences, which are the canonical binding sites for the Sp1 transcription factor. In the presence of divalent cations like Mg2+, Mithramycin forms a dimer that intercalates into the DNA minor groove at these GC-rich regions. This binding physically obstructs the Sp1 transcription factor from accessing its target promoter sequence, leading to a downregulation of gene transcription.
Experimental Protocol
This protocol is based on the widely used Dual-Luciferase® Reporter (DLR™) Assay System.[4] It involves cell culture, transient transfection, treatment with Mithramycin, and subsequent measurement of luciferase activity.
Materials and Reagents
-
Cell Line: A suitable mammalian cell line with high endogenous Sp1 activity (e.g., HeLa, HEK293, or a relevant cancer cell line like OVCAR-3).
-
Reporter Plasmids:
-
Sp1 Firefly Luciferase Reporter: A plasmid containing multiple tandem repeats of the Sp1 binding site (GC-box) upstream of a minimal promoter (TATA-box) driving the firefly luciferase gene (e.g., pGL3-Sp1 or equivalent).[5][6]
-
Control Reporter: A plasmid constitutively expressing Renilla luciferase (e.g., pRL-TK, pRL-SV40) for normalization.
-
-
Transfection Reagent: Lipofectamine™ 2000 (Invitrogen) or a similar high-efficiency transfection reagent.
-
Mithramycin A: Stock solution prepared in a suitable solvent (e.g., Methanol (B129727) or DMSO) and stored at -20°C.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Dual-Luciferase® Reporter Assay System: (e.g., Promega, Cat. #E1910) containing Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent.[4][7]
-
Passive Lysis Buffer (PLB): (e.g., Promega, Cat. #E1941).
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Equipment:
-
Sterile tissue culture plates (24- or 48-well).
-
Luminometer or multi-mode plate reader with dual injector capability.
-
Standard cell culture equipment (incubator, biosafety cabinet).
-
Step-by-Step Procedure
The workflow involves cell seeding, co-transfection of reporter plasmids, treatment with the inhibitor, cell lysis, and finally, the dual-luciferase measurement.
-
Cell Seeding (Day 1): Seed cells into a 24-well or 48-well plate at a density that will result in 70-90% confluency at the time of transfection. For example, plate 2 x 10⁴ to 5 x 10⁴ cells per well in a 24-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Transfection (Day 2):
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A typical ratio is 200-500 ng of total plasmid DNA per well.
-
Use a ratio of approximately 20:1 to 50:1 of the Sp1 firefly reporter plasmid to the Renilla control plasmid.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh, complete culture medium and incubate for another 24 hours to allow for reporter gene expression.[3][8]
-
-
Mithramycin Treatment (Day 3):
-
Prepare serial dilutions of Mithramycin in culture medium. A typical concentration range to test is 10 nM to 500 nM.[9] Include a vehicle-only control (e.g., methanol or DMSO).
-
Aspirate the medium from the cells and replace it with the Mithramycin-containing medium.
-
Incubate the cells for an additional 18-24 hours.[8]
-
-
Cell Lysis (End of Day 3 / Start of Day 4):
-
Aspirate the culture medium and gently wash the cells once with 1X PBS.
-
Add an appropriate volume of 1X Passive Lysis Buffer (PLB) to each well (e.g., 100 µL for a 24-well plate).[10]
-
Place the plate on a rocker for 15 minutes at room temperature to ensure complete lysis.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge at 12,000 x g for 2 minutes to pellet debris. Collect the supernatant.[10]
-
-
Luminescence Measurement (Day 4):
-
Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.[10]
-
Add 20 µL of cell lysate to a luminometer tube or well of an opaque 96-well plate.
-
Place the sample in the luminometer.
-
Inject 100 µL of LAR II and measure the firefly luciferase activity (Reading 1).[10][11]
-
Inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luciferase activity (Reading 2).[4][10][11]
-
Data Analysis and Presentation
Proper data analysis is crucial for interpreting the results. The primary goal is to normalize the experimental reporter (Firefly) activity to the control reporter (Renilla) activity to account for variations in transfection efficiency and cell number.
-
Calculate Normalized Activity: For each sample, divide the firefly luciferase reading by the Renilla luciferase reading.
-
Normalized Activity = Firefly RLU / Renilla RLU
-
-
Calculate Percent Inhibition: Normalize the data to the vehicle-treated control, which represents 0% inhibition (100% activity).
-
% Activity = (Normalized Activity_Sample / Average Normalized Activity_Vehicle) * 100
-
% Inhibition = 100 - % Activity
-
-
Generate Dose-Response Curve: Plot the percent inhibition as a function of the Mithramycin concentration (using a logarithmic scale for concentration).
-
Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of Mithramycin that produces 50% inhibition of Sp1 transcriptional activity.
Expected Results and Data Presentation
The results should demonstrate a dose-dependent decrease in normalized firefly luciferase activity with increasing concentrations of Mithramycin. The Renilla luciferase activity should remain relatively stable across treatment groups, indicating that the observed effects are not due to general cytotoxicity or loss of cells.
Table 1: Sample Data for Mithramycin Inhibition of Sp1 Activity
| Mithramycin Conc. (nM) | Avg. Firefly RLU | Avg. Renilla RLU | Normalized Activity (Firefly/Renilla) | % Activity (Relative to Vehicle) | % Inhibition |
|---|---|---|---|---|---|
| 0 (Vehicle) | 850,000 | 42,500 | 20.0 | 100.0% | 0.0% |
| 10 | 765,000 | 42,000 | 18.2 | 91.0% | 9.0% |
| 25 | 598,000 | 42,700 | 14.0 | 70.0% | 30.0% |
| 50 | 431,000 | 43,100 | 10.0 | 50.0% | 50.0% |
| 100 | 225,000 | 41,600 | 5.4 | 27.0% | 73.0% |
| 250 | 95,000 | 41,300 | 2.3 | 11.5% | 88.5% |
Table 2: IC50 Values of Mithramycin and Analogs on Sp1 Activity
| Compound | Cell Line | Reported IC50 (nM) | Reference |
|---|---|---|---|
| Mithramycin A | OVCAR-3 | ~20 nM | [12] |
| Mithramycin A | PC12 | Dose-dependent | [13] |
| Mithramycin SDK | A2780 | ~50-100 nM | Inferred from antiproliferative data |
| Mithramycin SK | A2780 | ~50-100 nM | Inferred from antiproliferative data |
Note: IC50 values can vary significantly based on the cell line, specific reporter construct, and experimental conditions.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low Luminescence Signal | Low transfection efficiency; Low reporter expression; Insufficient cell number. | Optimize transfection protocol; Use a stronger promoter for the control vector; Increase cell seeding density; Reduce lysis buffer volume.[10] |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure uniform cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate. |
| Renilla Activity Decreases with Treatment | Mithramycin is causing cytotoxicity at the tested concentrations. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel; Use lower concentrations of Mithramycin. |
| No Inhibition Observed | Mithramycin is inactive; Sp1 is not the primary driver of the reporter; Assay window is too small. | Verify the activity of the Mithramycin stock; Confirm the reporter construct contains functional Sp1 binding sites; Optimize assay conditions. |
References
- 1. Inhibition of Sp1 dependent transcription and antitumor activity of the new aureolic acid analogues Mithramycin SDK and SK in human ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low‐dose mithramycin exerts its anticancer effect via the p53 signaling pathway and synergizes with nutlin‐3 in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 5. gnpbio.com [gnpbio.com]
- 6. pGreenFire1-SP1 Lentivector | System Biosciences [systembio.com]
- 7. Dual-Luciferase® Reporter 1000 Assay System Protocol [worldwide.promega.com]
- 8. Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Specificity Protein Factor Sp1 Mediates Transcriptional Regulation of P2X7 Receptors in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 12. Mithramycin induces promoter reprogramming and differentiation of rhabdoid tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcription factors Sp1 and Sp4 regulate TRPV1 gene expression in rat sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Mithramycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mithramycin, an aureolic acid antibiotic, is a potent anti-cancer agent that functions by binding to GC-rich regions of DNA, thereby inhibiting the binding of transcription factors such as Specificity Protein 1 (Sp1). This interference with transcription preferentially affects genes involved in cell proliferation and survival, including the proto-oncogene c-Myc. A key consequence of Mithramycin's activity is the induction of cell cycle arrest, primarily at the G0/G1 phase, which can be effectively quantified using flow cytometry. This document provides detailed protocols for the analysis of Mithramycin-induced cell cycle arrest and presents quantitative data from various cancer cell lines.
Mechanism of Action: Mithramycin-Induced Cell Cycle Arrest
Mithramycin exerts its anti-proliferative effects through a multi-faceted mechanism that culminates in cell cycle arrest. The primary mode of action involves the inhibition of the Sp1 transcription factor. Sp1 is a crucial regulator of numerous genes involved in cell cycle progression, including c-Myc and Cyclin D1. By binding to GC-rich promoter regions, Mithramycin displaces Sp1, leading to the downregulation of these key proliferative genes.[1]
Furthermore, Mithramycin has been shown to activate the tumor suppressor protein p53.[1] Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1).[2][3][4] p21, in turn, binds to and inhibits the activity of Cyclin D1/CDK4 and Cyclin E/CDK2 complexes. These complexes are essential for the phosphorylation of the retinoblastoma protein (pRb) and the subsequent transition from the G1 to the S phase of the cell cycle. Inhibition of these kinases by p21 prevents pRb phosphorylation, thereby maintaining it in its active, growth-suppressive state and effectively halting the cell cycle in the G1 phase.
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following tables summarize the dose- and time-dependent effects of Mithramycin on the cell cycle distribution of various cancer cell lines, as determined by flow cytometry.
Table 1: Dose-Dependent Effect of Mithramycin on Cell Cycle Distribution in Rhabdoid Tumor Cells (A204)
| Mithramycin Concentration (nM) | % G0/G1 | % S | % G2/M |
| 0 (Control) | 55.2 | 28.1 | 16.7 |
| 10 | 65.8 | 20.5 | 13.7 |
| 20 | 72.4 | 15.3 | 12.3 |
| 40 | 78.9 | 9.8 | 11.3 |
Cells were treated for 18 hours.
Table 2: Time-Dependent Effect of Mithramycin (20 nM) on Cell Cycle Distribution in Rhabdoid Tumor Cells (A204)
| Treatment Time (hours) | % G0/G1 | % S | % G2/M |
| 1 | 56.1 | 27.5 | 16.4 |
| 8 | 68.3 | 18.9 | 12.8 |
| 18 | 72.4 | 15.3 | 12.3 |
Table 3: Effect of Mithramycin on Cell Cycle Distribution in Malignant Pleural Mesothelioma (MPM) Cells
| Cell Line | Mithramycin Concentration (nM) | % G0/G1 | % S | % G2/M |
| MES1 | 0 (Control) | 58.3 | 25.1 | 16.6 |
| 50 | 70.1 | 16.2 | 13.7 | |
| 100 | 79.5 | 9.8 | 10.7 | |
| MES7 | 0 (Control) | 60.2 | 23.9 | 15.9 |
| 50 | 72.8 | 14.5 | 12.7 | |
| 100 | 81.3 | 8.1 | 10.6 |
Cells were treated for 24 hours.
Qualitative Observations in Other Cancer Cell Lines:
-
Ovarian Cancer: Studies on ovarian cancer cell lines, such as OVCAR-3, have demonstrated that Mithramycin and its analogs induce a G1 cell cycle arrest.[5]
Experimental Protocols
Protocol 1: Cell Culture and Mithramycin Treatment
Materials:
-
Cancer cell line of interest (e.g., A204, MES1, OVCAR-3, HT-29)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Mithramycin (stock solution prepared in a suitable solvent like DMSO)
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the cells in T-75 flasks with complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of Mithramycin in complete medium from the stock solution to achieve the desired final concentrations (e.g., 10 nM, 20 nM, 40 nM, 50 nM, 100 nM). Include a vehicle control (e.g., DMSO) at the same concentration as the highest Mithramycin treatment.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of Mithramycin or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 1, 8, 18, 24 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
15 mL conical tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect the culture medium from each well, which may contain floating apoptotic or mitotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells with Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 50 µL of RNase A solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and detect the PI fluorescence in the appropriate channel (e.g., PE or PerCP).
-
Collect data for at least 10,000 events per sample.
-
Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H or PI-A vs. PI-W) to exclude cell aggregates.
-
Generate a histogram of PI fluorescence intensity. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. The S phase cells will have DNA content between 2N and 4N.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
-
Visualizations
Signaling Pathway of Mithramycin-Induced G1 Cell Cycle Arrest
Caption: Signaling pathway of Mithramycin-induced G1 cell cycle arrest.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for analyzing cell cycle arrest.
References
- 1. Low‐dose mithramycin exerts its anticancer effect via the p53 signaling pathway and synergizes with nutlin‐3 in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. p21 is necessary for the p53-mediated G1 arrest in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detecting PARP Cleavage Induced by Mithramycin Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mithramycin, also known as Plicamycin, is an aureolic acid antibiotic that binds to GC-rich regions of DNA, thereby inhibiting transcription.[1] This activity makes it a potent anti-cancer agent that can induce apoptosis in various cancer cell lines.[2][3] A key biochemical hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme critical for DNA repair and the maintenance of genomic integrity.[4][5] During apoptosis, PARP is cleaved by activated caspases, primarily caspase-3 and caspase-7, from its full-length ~116 kDa form into an ~89 kDa catalytic fragment and a ~24 kDa DNA-binding domain.[4][5] The detection of the 89 kDa cleaved PARP fragment by Western blot is a reliable and widely used indicator of apoptosis.[6][7]
These application notes provide a detailed protocol for the detection of PARP cleavage in cells treated with Mithramycin, offering a robust method to assess its pro-apoptotic efficacy.
Signaling Pathway of Mithramycin-Induced PARP Cleavage
Mithramycin treatment initiates a signaling cascade that culminates in apoptosis. By binding to DNA and inhibiting transcription, Mithramycin can induce cellular stress, leading to the activation of intrinsic and/or extrinsic apoptotic pathways. This activation converges on the executioner caspases, such as caspase-3, which then cleave key cellular substrates, including PARP, to orchestrate the systematic dismantling of the cell.
References
- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | Biological function, mediate cell death pathway and their potential regulated mechanisms for post-mortem muscle tenderization of PARP1: A review [frontiersin.org]
- 5. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Establishing Mitramycin-Resistant Cancer Cell Line Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing Mitramycin-resistant cancer cell line models. Understanding the mechanisms of resistance to this compound, an antineoplastic antibiotic, is crucial for the development of more effective cancer therapies and for overcoming drug resistance in a clinical setting.
Introduction
This compound (also known as Plicamycin) is a potent antitumor agent that functions by binding to GC-rich regions of DNA, thereby inhibiting the binding of transcription factors such as Specificity Protein 1 (Sp1).[1][2][3] This inhibition disrupts the expression of genes crucial for cancer cell proliferation, survival, and angiogenesis. However, as with many chemotherapeutic agents, cancer cells can develop resistance to this compound, limiting its clinical efficacy. The development of in vitro this compound-resistant cancer cell line models is an essential tool for investigating the molecular mechanisms underlying this resistance.
Establishing this compound-Resistant Cancer Cell Lines
The most common method for developing drug-resistant cancer cell lines is the continuous exposure of a parental cell line to gradually increasing concentrations of the drug. This process mimics the development of acquired resistance in patients undergoing chemotherapy.
Protocol: Stepwise Dose-Escalation Method
-
Initial Cell Seeding and IC50 Determination:
-
Select a cancer cell line of interest and ensure it is healthy and free from contamination.
-
Determine the initial sensitivity of the parental cell line to this compound by performing a cell viability assay (e.g., MTT assay) to establish the half-maximal inhibitory concentration (IC50).
-
-
Initiation of Resistance Induction:
-
Culture the parental cells in their recommended growth medium.
-
Begin by exposing the cells to a low concentration of this compound, typically starting at the IC10 or IC20 value determined in the previous step.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a stable rate in the presence of the current this compound concentration (usually after 2-3 passages), the drug concentration should be gradually increased.
-
A 1.5- to 2-fold increase in concentration is a common stepwise increment.
-
If significant cell death (e.g., >50%) is observed after a dose increase, the cells should be allowed to recover at the previous, lower concentration before attempting the next increment.
-
-
Maintenance and Stabilization of the Resistant Phenotype:
-
Continue this stepwise increase in this compound concentration until the cells are able to proliferate in a significantly higher concentration compared to the parental IC50 (e.g., 10-fold or higher).
-
Once the desired level of resistance is achieved, the this compound-resistant cell line should be continuously cultured in the presence of the final this compound concentration to maintain the resistant phenotype.
-
-
Cryopreservation:
-
It is crucial to cryopreserve aliquots of the resistant cells at various stages of the selection process to ensure a backup supply.
-
Experimental Workflow for Establishing this compound-Resistant Cell Lines
References
- 1. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer | MDPI [mdpi.com]
- 2. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Mitramycin in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Mitramycin, also known as Plicamycin (B1683777), is an antineoplastic antibiotic derived from Streptomyces plicatus. Its primary mechanism of action involves binding to GC-rich regions of DNA, which displaces transcription factors like Sp1 from gene promoters.[1][2] This inhibition of transcription selectively affects genes with GC-rich promoter sequences, many of which are proto-oncogenes critical for tumor development and maintenance.[3][4] Consequently, this compound can suppress cancer cell growth, decrease angiogenesis, and induce apoptosis.[1][5]
While effective in preclinical models for various cancers—including gynecologic, colorectal, and Ewing sarcoma—this compound's clinical application has been restricted by its narrow therapeutic window and significant toxicity, particularly hepatotoxicity.[1][6][7][8] This has spurred research into second-generation analogs and advanced drug delivery systems, such as liposomal formulations, to improve its therapeutic index.[1][9][10]
These application notes provide a comprehensive overview of established protocols for the in vivo administration of this compound in mouse xenograft models, summarizing various dosing regimens and methodologies to guide researchers in their study design.
Mechanism of Action: Sp1 Transcription Inhibition
This compound's anticancer effect is primarily attributed to its ability to interfere with gene transcription. It forms a dimer that, in the presence of divalent cations like Mg2+, binds to the minor groove of GC-rich DNA sequences.[1] This physically obstructs the binding of transcription factors, most notably Sp1, to their corresponding promoter regions. The resulting transcriptional repression of Sp1-dependent genes, which are often involved in cell proliferation and survival, leads to the observed antitumor effects.[1][11][12]
Quantitative Data Summary
The following table summarizes various dosing regimens for this compound administration in mouse xenograft studies found in the literature.
Table 1: Summary of this compound Dosing Regimens in Mouse Xenograft Models
| Cancer Type | Cell Line(s) | Mouse Strain | This compound Dose | Route | Dosing Schedule | Key Outcomes | Reference(s) |
|---|---|---|---|---|---|---|---|
| Gynecologic Cancer | OVAS21 | Athymic nu/nu | 600 µg/kg/day | Intraperitoneal (IP) | 3 times a week for 4 weeks | Significant tumor growth suppression. | [7] |
| Ewing Sarcoma | TC32, TC71 | - | 0.5 mg/kg & 1.0 mg/kg | Intraperitoneal (IP) | 3 times a week | Dose-dependent tumor growth reduction (up to 75% at 1.0 mg/kg). | [13] |
| Rhabdoid Tumor | G401 | - | Not specified (low dose) | Subcutaneous (via osmotic pump) | Continuous infusion for 3 days (using analog EC8042) | Dramatic tumor regression and cellular differentiation. | [9] |
| Sarcoma | - | - | 2 mg/kg | - | - | Slight tumor regression with enhanced tolerability. | [10] |
| Lung & Bladder Cancer | A549, UM-UC-3 | - | Not specified | - | - | Enhanced radiation-induced tumor growth delay. | [12] |
| Colorectal Cancer | MDST8 | - | Not specified (nontoxic doses) | - | - | Induced tumor shrinkage. |[14] |
Experimental Protocols
Part 1: General Protocol for Xenograft Model Establishment
This protocol outlines the standard procedure for establishing subcutaneous tumor xenografts in mice.[7][15][16]
1. Cell Culture and Preparation:
-
Culture the desired human cancer cell line (e.g., OVAS21, TC32) under standard conditions until ~80-90% confluency.
-
Harvest the cells using trypsin and wash with serum-free medium or PBS.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Resuspend the cell pellet in an appropriate volume of sterile, serum-free medium or PBS to achieve the desired final concentration for injection (e.g., 5 x 10^6 cells per 100 µL).[7][16]
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel may be required to support tumor formation.[7]
-
Keep the cell suspension on ice to maintain viability until injection.[16]
2. Animal Handling and Tumor Implantation:
-
Use immunocompromised mice, such as female athymic nu/nu or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, typically 6-8 weeks old.[7][15]
-
Anesthetize the mouse using a standard protocol (e.g., isoflurane (B1672236) inhalation).
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.[15]
3. Tumor Growth Monitoring:
-
Allow tumors to establish. This can take several days to weeks depending on the cell line.
-
Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.[7][15]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 5 mm in diameter or 70-300 mm³), randomize the mice into control and treatment groups.[7][15]
Part 2: this compound Administration Protocols
Protocol A: Intermittent Intraperitoneal (IP) Injection This is the most commonly reported method for systemic delivery.
-
Materials:
-
This compound (Plicamycin) powder
-
Sterile Phosphate-Buffered Saline (PBS)
-
1 mL syringes with 27-gauge needles
-
-
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in sterile PBS to the desired stock concentration. Further dilute to the final dosing concentration based on the average weight of the mice in the treatment group. For example, for a 600 µg/kg dose in a 20g mouse, the required dose is 12 µg.
-
Administration: Administer the calculated volume of this compound solution via intraperitoneal (IP) injection.
-
Dosing Schedule: A typical schedule is three injections per week (e.g., Monday, Wednesday, Friday) for a duration of 3-4 weeks.[7][13]
-
Control Group: The control group should receive IP injections of the vehicle (sterile PBS) on the same schedule.
-
Monitoring: Monitor tumor volume as described above and animal health (body weight, behavior) throughout the study.
-
Protocol B: Continuous Infusion via Osmotic Pump This method is suitable for studies aiming to understand the effects of continuous, low-dose drug exposure, which may favor outcomes like cellular differentiation over acute cytotoxicity.[9]
-
Materials:
-
This compound or an analog (e.g., EC8042)
-
Alzet® osmotic pumps (or equivalent) with appropriate flow rate and duration
-
Vehicle solution
-
-
Procedure:
-
Pump Preparation: Following the manufacturer's instructions, fill the osmotic pumps with the this compound solution at a concentration calculated to deliver the desired daily dose.
-
Surgical Implantation: Surgically implant the filled osmotic pump subcutaneously on the dorsal side of the mouse, away from the tumor site.
-
Treatment Duration: The pump will deliver the drug at a constant rate for a specified period (e.g., 3 days).[9]
-
Monitoring: Monitor the animals for post-surgical recovery, tumor growth, and signs of toxicity.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating this compound in a mouse xenograft model.
Toxicity and Important Considerations
-
Hepatotoxicity: this compound is a known hepatotoxin.[1][8] The liver injury is dose-related and can manifest as elevated serum aminotransferase levels.[8] Researchers should consider including liver function tests (ALT, AST) on blood samples collected at the study endpoint.
-
Myelosuppression: Bone marrow toxicity is another potential side effect.[7]
-
Animal Monitoring: Closely monitor mice for signs of toxicity, including weight loss, lethargy, ruffled fur, or other changes in behavior. A body weight loss of >15-20% is often a criterion for euthanasia.
-
Drug Analogs and Formulations: Given the toxicity of the parent compound, consider using less toxic second-generation analogs like EC8042 or advanced formulations like liposomal this compound, which have shown improved tolerability and efficacy in preclinical models.[9][10]
References
- 1. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The antitumor antibiotic mithramycin: new advanced approaches in modification and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer drug mithramycin A sensitises tumour cells to apoptosis induced by tumour necrosis factor (TNF) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low‐dose mithramycin exerts its anticancer effect via the p53 signaling pathway and synergizes with nutlin‐3 in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plicamycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mithramycin induces promoter reprogramming and differentiation of rhabdoid tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mithramycin delivery systems to develop effective therapies in sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mithramycin A Inhibits Colorectal Cancer Growth by Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mithramycin A Enhances Tumor Sensitivity to Mitotic Catastrophe Resulting From DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Everolimus and plicamycin specifically target chemoresistant colorectal cancer cells of the CMS4 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols for the Synthesis of Novel Mitramycin Analogs (Mithralogs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitramycin (Mithramycin A, Plicamycin) is a potent aureolic acid antibiotic with significant antitumor activity. Its clinical use, however, has been hampered by considerable toxicity. This has spurred the development of novel this compound analogs, or "mithralogs," with the aim of improving the therapeutic window by enhancing antitumor efficacy and reducing side effects. These analogs are primarily generated through combinatorial biosynthesis and semisynthetic modifications, targeting the glycosylation pattern and the aliphatic side chain of the parent molecule. This document provides detailed application notes and protocols for the synthesis and evaluation of these novel mithralogs.
I. Synthesis of Novel this compound Analogs
Two primary methodologies have proven effective in generating novel mithralogs: Combinatorial Biosynthesis in Streptomyces argillaceus and Semisynthetic Modification of biosynthetic intermediates.
Combinatorial Biosynthesis
This approach involves the genetic manipulation of the this compound biosynthetic gene cluster in its native producer, Streptomyces argillaceus, or in a heterologous host.[1] Modifications can include gene inactivation to produce intermediates or alter specific moieties, and the introduction of genes from other pathways to incorporate novel building blocks.
This protocol describes the generation of Mithramycin SK (MTM-SK) and Mithramycin SDK (MTM-SDK), analogs with modified 3-side chains, through the inactivation of the mtmW gene, which encodes a ketoreductase.[1][2][3]
Materials:
-
Streptomyces argillaceus ATCC 12956
-
E. coli ET12567/pUB307 (for conjugation)
-
Plasmids for gene inactivation (e.g., pKC1139 derivative carrying a disrupted mtmW gene)
-
Tryptic Soy Broth (TSB) medium
-
R5A medium
-
MS agar (B569324) plates
-
Lysozyme
-
Appropriate antibiotics for selection
Procedure:
-
Preparation of S. argillaceus spores: Grow S. argillaceus on MS agar plates at 30°C for 7-10 days until sporulation is complete. Harvest spores in 20% glycerol (B35011) and store at -80°C.
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6.
-
Heat-shock S. argillaceus spores at 50°C for 10 minutes.
-
Mix the donor E. coli cells and the activated S. argillaceus spores and plate on MS agar. Incubate at 30°C for 16-20 hours.
-
Overlay the plates with an appropriate antibiotic for selection of exconjugants.
-
-
Selection of Mutants: Isolate and confirm the desired double-crossover mutants by PCR analysis of genomic DNA.
-
Fermentation:
-
Inoculate a seed culture of the S. argillaceus mtmW mutant in TSB medium and grow for 2-3 days at 30°C.
-
Inoculate the production culture (R5A medium) with the seed culture and incubate for 5-7 days at 30°C with shaking.
-
-
Extraction and Purification:
-
Acidify the culture broth to pH 5.5 and extract with ethyl acetate.
-
Concentrate the organic extract and purify MTM-SK and MTM-SDK by High-Performance Liquid Chromatography (HPLC).
-
Experimental Workflow for Combinatorial Biosynthesis
Caption: Workflow for generating MTM-SK and MTM-SDK.
Semisynthetic Modification
This method utilizes a biosynthetic precursor, often generated from a mutant strain, which is then chemically modified. A key precursor is Mithramycin SA (MTM-SA), which has a terminal carboxylic acid on its 3-side chain, providing a handle for chemical derivatization.[4]
This protocol describes the general procedure for coupling amino acids to the 3-side chain of MTM-SA.[4]
Materials:
-
Mithramycin SA (produced from S. argillaceus M7W1 mutant)
-
Desired amino acid (e.g., Tryptophan, Phenylalanine)
-
DIPEA (N,N-Diisopropylethylamine)
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
DCM (Dichloromethane)
-
HPLC grade solvents for purification
Procedure:
-
Reaction Setup: Dissolve MTM-SA in DCM in a reaction vessel.
-
Addition of Reagents: Add a 3-fold molar excess of the desired amino acid, a 3-fold molar excess of DIPEA, and a 1-fold molar excess of TBTU.
-
Reaction Conditions: Stir the reaction mixture at 4°C and monitor its progress by HPLC-MS. The reaction is typically complete within 24 hours.
-
Workup: Quench the reaction and perform a liquid-liquid extraction to isolate the crude product.
-
Purification: Purify the final mithralog by preparative HPLC.
Experimental Workflow for Semisynthesis
Caption: General workflow for semisynthesis of mithralogs.
II. Biological Evaluation of Mithramycin Analogs
The antitumor activity of novel mithralogs is typically assessed through in vitro cytotoxicity assays against a panel of cancer cell lines.
Protocol 3: MTT Cytotoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of mithralogs using a standard MTT assay.
Materials:
-
Cancer cell lines (e.g., A2780, IGROV1, OVCAR3 for ovarian cancer)
-
Complete cell culture medium
-
Mithralogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the mithralog for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
III. Quantitative Data Summary
The following tables summarize the biological activity of selected novel mithralogs compared to the parent compound, this compound A.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Analogs in Ovarian Cancer Cell Lines
| Compound | A2780 (µM) | IGROV1 (µM) | OVCAR3 (µM) |
| This compound A | ~0.1 | ~0.15 | ~0.2 |
| Mithramycin SK (MTM-SK) | ~0.05 | ~0.08 | ~0.1 |
| Mithramycin SDK (MTM-SDK) | ~0.03 | ~0.05 | ~0.07 |
| Demycarosyl-3D-β-D-digitoxosyl-mithramycin SK | ~0.02 | ~0.04 | ~0.06 |
Data are approximate values compiled from multiple sources for comparative purposes.
Table 2: Enhanced Apoptotic Activity of Mithralogs in Breast Cancer Cell Lines [5]
| Compound | MCF-7 (% Apoptosis) | MDA-MB-231 (% Apoptosis) |
| This compound A | 37.8 ± 2.5 | 2.6 ± 1.5 |
| Demycarosyl-3D-β-D-digitoxosyl-mithramycin | 64.8 ± 2.0 | 63.6 ± 2.0 |
| Deoliosyl-3C-β-D-mycarosyl-mithramycin | 50.3 ± 2.5 | N/A |
IV. Mechanism of Action: Signaling Pathways
Mithramycin and its analogs exert their antitumor effects primarily by binding to GC-rich regions of DNA, leading to the displacement of transcription factors and subsequent modulation of gene expression. Key targeted pathways include the inhibition of Sp1 and EWS-FLI1, and the induction of apoptosis via the Fas death pathway.
Sp1 Transcription Factor Inhibition
Mithralogs inhibit the binding of the Sp1 transcription factor to the promoters of numerous proto-oncogenes and genes involved in cell survival and angiogenesis.[6][7][8]
Caption: Inhibition of Sp1-mediated transcription by mithralogs.
EWS-FLI1 Transcription Factor Inhibition
In Ewing sarcoma, mithralogs have been shown to be potent inhibitors of the oncogenic fusion protein EWS-FLI1, a key driver of this malignancy.[9][10]
Caption: Inhibition of EWS-FLI1 activity by mithralogs.
Induction of Fas-Mediated Apoptosis
This compound A has been shown to induce apoptosis through the Fas death receptor pathway.[11] This involves the clustering of Fas receptors, formation of the Death-Inducing Signaling Complex (DISC), and activation of caspases.
Caption: Fas-mediated apoptosis induced by this compound.
V. Conclusion
The generation of novel mithramycin analogs through combinatorial biosynthesis and semisynthetic approaches offers a promising strategy to overcome the limitations of the parent compound. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of anticancer drug discovery and development, facilitating the synthesis and evaluation of new, more effective, and less toxic mithralogs.
References
- 1. US11692003B2 - Mithramycin derivatives having increased selectivity and anti-cancer activity - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Mithramycin SK, A Novel Antitumor Drug with Improved Therapeutic Index, Mithramycin SA, and Demycarosyl-mithramycin SK: Three New Products Generated in the Mithramycin Producer Streptomyces argillaceus through Combinatorial Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The anticancer drug mithramycin A sensitises tumour cells to apoptosis induced by tumour necrosis factor (TNF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mithramycin Is a Gene-Selective Sp1 Inhibitor That Identifies a Biological Intersection between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of mithramycin analogs with improved targeting of the EWS-FLI1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mithramycin A activates Fas death pathway in leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Mitramycin precipitation in PBS or cell media
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting Mitramycin precipitation in phosphate-buffered saline (PBS) and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound A (also known as Plicamycin) is an antineoplastic antibiotic produced by Streptomyces species.[1][2] Its primary mechanism involves binding to the minor groove of GC-rich regions in DNA.[3] This action displaces the Sp1 transcription factor from the promoters of many oncogenes, inhibiting their expression and thereby suppressing tumor growth and inducing apoptosis.[3][4][5]
Q2: Why does my this compound precipitate when I add it to PBS or cell culture media?
A2: this compound precipitation is typically a result of its limited aqueous solubility. The issue often arises from a "solvent-shift" phenomenon.[6] this compound is highly soluble in organic solvents like DMSO but has significantly lower solubility in aqueous solutions like PBS or media.[2][7][8] When a concentrated DMSO stock is diluted into the aqueous buffer, the local concentration can momentarily exceed its solubility limit, causing it to fall out of solution.[9] Other factors include the final concentration, pH, and temperature of the medium.[10][11]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[2][3][4] Ethanol and Dimethylformamide (DMF) are also effective solvents.[7] Preparing a concentrated stock allows for the addition of a minimal volume to the final culture, reducing potential solvent-induced cytotoxicity.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A4: To prevent solvent-induced toxicity to your cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[9] While some cell lines can tolerate up to 0.5%, this can vary, and it is best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.[9]
Q5: How should I store this compound?
A5: this compound as a lyophilized powder should be stored at -20°C and is stable for at least 24 months.[3] Once reconstituted in DMSO, the stock solution should be stored at -20°C (or -80°C for longer-term storage) and used within one month to prevent loss of potency.[3][4] It is highly recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3] Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment and not stored for more than one day.[7]
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound A in various solvents.
| Solvent | pH | Concentration | Source(s) |
| DMSO | N/A | ~20 mg/mL | [2][3][5][7] |
| N/A | up to 90 mg/mL (with sonication) | [4] | |
| Ethanol | N/A | ~10 mg/mL | [2][3][5][7] |
| DMF | N/A | ~20 mg/mL | [5][7] |
| PBS | 7.2 | ~2 mg/mL | [5][7] |
| Water | N/A | ~0.5 mg/mL | [11] |
Troubleshooting Guide for this compound Precipitation
Issue 1: A visible precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
-
Potential Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, or the method of addition creates a localized high concentration.[9]
-
Solution:
-
Verify Final Concentration: Ensure your target concentration does not exceed the known solubility limit in aqueous buffers (~2 mg/mL in PBS pH 7.2).[5][7] For most cell culture experiments, working concentrations are in the nanomolar (nM) range, which should not pose a solubility challenge if prepared correctly.[5]
-
Optimize Addition Protocol: Do not add the DMSO stock directly to the medium as a single bolus. Instead, add the stock solution very slowly (drop-wise) into the vortex of the swirling or stirring culture medium. This facilitates rapid dispersion.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Most compounds are more soluble at higher temperatures.[10]
-
Lower Stock Concentration: If the required volume of your high-concentration stock is too small to add drop-wise, consider preparing an intermediate dilution of your stock in DMSO before the final dilution into the medium.
-
Issue 2: The medium appears cloudy or hazy after adding this compound, even without visible particles.
-
Potential Cause: Formation of a fine, colloidal suspension of this compound. While not immediately visible as distinct particles, this can still negatively impact the effective concentration of the compound available to the cells.
-
Solution:
-
Visual Inspection: Before treating your cells, hold the flask or plate up to a light source to carefully check for any signs of haziness.
-
Solubility Test: Perform a simple solubility test. Prepare a series of dilutions of this compound in your specific cell culture medium in a clear microplate or tube. Incubate under your experimental conditions (37°C, 5% CO₂) for a few hours and then visually or microscopically determine the highest concentration that remains clear. This is the practical working solubility limit for your specific conditions.
-
Sterile Filtration (with caution): You can filter the final medium through a 0.22 µm sterile filter. Be aware that this may remove some of the precipitated or aggregated compound, thereby reducing the actual final concentration. If you choose this method, it should be applied consistently across all experiments.[9]
-
Issue 3: Inconsistent experimental results with this compound treatment.
-
Potential Cause: Inconsistent dosing due to precipitation or degradation of the compound.
-
Solution:
-
Prepare Fresh Solutions: Always prepare the final this compound-containing medium fresh for each experiment. Do not store diluted this compound in aqueous solutions, as precipitation and degradation can occur over time.[7]
-
Protect from Light: this compound solutions are light-sensitive.[11] Protect stock solutions and final working solutions from light by using amber tubes or covering them with foil.
-
Standardize Protocol: Follow a rigorously standardized and validated protocol for preparing and adding this compound to the culture medium for all experiments to ensure reproducibility.
-
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
-
Materials: this compound A (lyophilized powder), Anhydrous DMSO.
-
Calculation: this compound A has a molecular weight of 1085.2 g/mol .[3] To prepare a 1 mM stock solution from 1 mg of powder:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 1085.2 g/mol ) / 0.001 mol/L = 0.0009215 L = 0.92 mL
-
-
Procedure:
-
Allow the vial of this compound A powder to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add 0.92 mL of anhydrous DMSO to the vial containing 1 mg of this compound A.[3]
-
Recap the vial and vortex gently until the powder is completely dissolved. The solution should be clear and yellow.
-
Dispense into smaller, single-use aliquots in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month.[3]
-
Protocol 2: Preparation of a 100 nM this compound Working Solution in Cell Culture Medium
-
Materials: 1 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture medium.
-
Procedure:
-
Thaw one aliquot of the 1 mM this compound stock solution at room temperature, protected from light.
-
To minimize precipitation, it is often best to perform a serial dilution. First, prepare an intermediate dilution (e.g., 10 µM) in pre-warmed medium.
-
Intermediate Dilution (10 µM): Add 1 µL of the 1 mM stock to 99 µL of pre-warmed medium. Vortex gently.
-
-
Final Dilution (100 nM): Add 10 µL of the 10 µM intermediate dilution to 990 µL of pre-warmed medium to make a final volume of 1 mL.
-
Alternatively, for a direct dilution into a larger volume (e.g., 10 mL):
-
Volume of stock = (Final Conc. x Final Vol.) / Stock Conc.
-
Volume of stock = (100 nM x 10 mL) / 1 mM = (100 x 10⁻⁹ M x 0.01 L) / (1 x 10⁻³ M) = 1 µL
-
-
Warm 10 mL of complete cell culture medium to 37°C in a sterile tube.
-
While gently swirling or vortexing the medium, add the 1 µL of 1 mM this compound stock solution drop-wise.
-
Ensure the final DMSO concentration is below 0.1% (in this case, 1 µL in 10 mL is 0.01%, which is ideal).
-
Visually inspect the medium for any signs of precipitation or cloudiness before adding it to the cells.[9]
-
Use the freshly prepared this compound-containing medium for your cell treatment immediately.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway for this compound action.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. rpicorp.com [rpicorp.com]
- 3. Mithramycin A | Cell Signaling Technology [cellsignal.com]
- 4. Mithramycin A | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Mitramycin Treatment for Reduced Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Mitramycin treatment duration and minimize associated toxicities in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as Plicamycin, is an antineoplastic antibiotic. Its primary mechanism of action involves binding to GC-rich sequences in the minor groove of double-stranded DNA. This interaction is reversible and leads to the inhibition of transcription, particularly of genes with GC-rich promoter sequences. A key target of this compound is the transcription factor Sp1, which regulates genes involved in cell growth, apoptosis, and angiogenesis. By inhibiting Sp1-dependent transcription, this compound can induce apoptosis and inhibit cancer cell proliferation.[1][2][3][4]
Q2: What are the major toxicities associated with this compound treatment?
A2: The clinical use of this compound has been limited due to its narrow therapeutic window and significant toxic side effects. The most prominent toxicities are:
-
Hepatotoxicity: This is a major dose-limiting toxicity, often presenting as elevated liver transaminases (AST and ALT).[2][5][6] Severe hepatotoxicity can lead to apoptotic hepatocellular death.[5]
-
Hematological Toxicity: this compound can cause a hemorrhagic syndrome, which may begin with epistaxis (nosebleeds) and can progress to more severe gastrointestinal hemorrhage.[7] This is often associated with thrombocytopenia (low platelet count) and abnormalities in clotting factors.[8]
-
Gastrointestinal Toxicity: Nausea and vomiting are frequently reported side effects.[6]
Q3: How can the duration of this compound treatment be adjusted to minimize toxicity?
A3: Optimizing the treatment schedule is crucial for mitigating this compound's toxicity. Strategies include:
-
Intermittent Dosing: Instead of continuous daily administration, intermittent schedules may allow for recovery of normal tissues, thereby reducing cumulative toxicity.
-
Lower Doses for Longer Durations: Some studies suggest that lower, more frequent doses may be better tolerated than single high doses. For example, in a study on advanced breast carcinoma, a low-dose regimen of Mitomycin C (a related compound) resulted in significantly less hematologic toxicity with similar efficacy compared to a standard-dose regimen.[9]
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents can allow for lower doses of each drug, potentially reducing toxicity while achieving a synergistic or additive anti-cancer effect.[10][11]
Q4: Are there less toxic alternatives to this compound?
A4: Yes, research has focused on developing this compound analogs, often referred to as "mithralogs," with improved pharmacological profiles and reduced toxicity.[3][12] One promising analog, EC-8042, has demonstrated anti-tumor activity comparable to this compound but with significantly lower toxicity to normal cells like fibroblasts and peripheral blood mononuclear cells.[2][12] These analogs often retain the ability to inhibit Sp1 transcription while exhibiting a better safety profile.[12]
Q5: What is the role of pharmacogenomics in predicting this compound toxicity?
A5: Recent studies suggest that genetic variants in bile transport proteins can influence a patient's susceptibility to this compound-induced hepatotoxicity. Specifically, polymorphisms in the ABCB11 and ABCB4 genes, which are involved in bile acid transport, have been associated with an increased risk of liver function test elevations.[5] Genotyping for these variants could potentially identify patients who are more likely to experience severe liver toxicity, allowing for dose adjustments or the selection of alternative therapies.[5]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in vitro.
-
Possible Cause: The this compound concentration may be too high for the specific cell line being used. Sensitivity to this compound can vary significantly between different cell types.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for your cell line.
-
Reduce treatment duration: For initial experiments, use a shorter exposure time (e.g., 24 hours) and then gradually increase the duration to observe time-dependent effects.
-
Check cell confluence: Ensure that cells are in the exponential growth phase and at an appropriate confluence at the time of treatment, as this can influence drug sensitivity.
-
Issue 2: Significant hepatotoxicity observed in animal models (e.g., elevated ALT/AST).
-
Possible Cause: The dose and/or duration of this compound administration is exceeding the tolerated limit for the animal model.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the administered dose of this compound. In a clinical trial for Ewing sarcoma, dose-limiting hepatotoxicity was observed at 25 µg/kg/dose, which was then reduced to 17.5 µg/kg/dose.[6]
-
Intermittent Dosing Schedule: Administer this compound on an intermittent schedule (e.g., every other day or three times a week) instead of daily to allow for hepatic recovery.
-
Prophylactic Measures: Consider co-administration of agents that may mitigate liver toxicity. For example, in some studies with trabectedin, another drug with similar hepatotoxic effects, pretreatment with dexamethasone (B1670325) was found to be beneficial.[6]
-
Monitor Liver Function: Frequently monitor liver function tests (ALT, AST, bilirubin) to detect early signs of toxicity and adjust the treatment protocol accordingly.[6]
-
Issue 3: Evidence of hematological toxicity in animal models (e.g., bleeding, thrombocytopenia).
-
Possible Cause: this compound is causing dose-dependent bone marrow suppression.
-
Troubleshooting Steps:
-
Monitor Hematological Parameters: Regularly perform complete blood counts (CBC) with differentials, paying close attention to platelet counts.[6] Also, monitor coagulation parameters such as prothrombin time (PT) and partial thromboplastin (B12709170) time (PTT).[6][7]
-
Adjust Dose and Schedule: A review of clinical data indicated that the incidence of bleeding was dose-related, with a lower incidence at doses of 30 mcg/kg/day or less for 10 or fewer doses.[7]
-
Supportive Care: If thrombocytopenia is observed, be prepared to provide supportive care as per your institution's animal care guidelines.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Cell Viability In Vitro
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | Effect on Cell Viability | Reference |
| TF-1 | 75 | 24 | Sensitization to TNF-induced apoptosis | [1] |
| TF-1 | 20-100 | 48 | Dose-dependent increase in subG1 cell population (apoptosis) | [1] |
| Hec6 | 25-400 | 48 | Increased p53 and downstream targets most prominent around 50 nM | [13] |
| Ovarian Cancer Cell Lines | Not specified | Not specified | Significant anti-tumor activity with EC-8042 (mithralog) having lower toxicity to fibroblasts | [2][12] |
Table 2: Clinical Dosing and Associated Toxicities of this compound
| Indication | Dose | Dosing Schedule | Observed Toxicities | Reference |
| Ewing Sarcoma | 25 µg/kg/dose | IV over 6h, daily for 7 days | Grade 4 elevation of AST and ALT (dose-limiting) | [6] |
| Ewing Sarcoma (dose-reduced) | 17.5 µg/kg/dose | IV over 6h, daily for 7 days | Better tolerated with dexamethasone prophylaxis | [6] |
| Thoracic Malignancies | 25 mcg/kg per infusion | Not specified | Transient, asymptomatic dose-limiting transaminitis | [5] |
| General (historical data) | >30 mcg/kg/day for >10 doses | Not specified | 11.9% incidence of bleeding episodes | [7] |
| General (historical data) | ≤30 mcg/kg/day for ≤10 doses | Not specified | 5.4% incidence of bleeding episodes | [7] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Apoptosis by Flow Cytometry
-
Cell Seeding: Plate cells (e.g., TF-1) in a 6-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 20-100 nM) with or without other agents (e.g., TNF-alpha at 20 ng/mL) for the specified duration (e.g., 48 hours).
-
Cell Harvest: Collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells can be quantified by gating on the sub-G1 population in a DNA content histogram.
Protocol 2: Monitoring Hepatotoxicity in a Murine Xenograft Model
-
Animal Model: Establish tumor xenografts in immunocompromised mice (e.g., athymic nu/nu mice) by subcutaneously injecting a suspension of cancer cells (e.g., 5 x 10^6 OVAS21 cells).
-
Treatment Administration: Once tumors reach a palpable size, begin intraperitoneal (IP) injections of this compound (e.g., 600 µg/kg/day) or vehicle control according to the desired schedule (e.g., three times a week).[13]
-
Blood Collection: At baseline and at regular intervals during the treatment period (e.g., weekly), collect a small volume of blood (e.g., via tail vein or retro-orbital bleed) into serum separator tubes.
-
Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.
-
Biochemical Analysis: Use a clinical chemistry analyzer to measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum samples.
-
Data Analysis: Compare the ALT and AST levels in the this compound-treated group to the vehicle-treated control group. A significant increase in these enzyme levels is indicative of hepatotoxicity.
Visualizations
Caption: this compound's Mechanism of Action.
Caption: In Vivo Toxicity Assessment Workflow.
References
- 1. The anticancer drug mithramycin A sensitises tumour cells to apoptosis induced by tumour necrosis factor (TNF) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antitumor antibiotic mithramycin: new advanced approaches in modification and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Severe Hepatotoxicity of Mithramycin Therapy Caused by Altered Expression of Hepatocellular Bile Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I/II trial and pharmacokinetic study of mithramycin in children and adults with refractory Ewing sarcoma and EWS–FLI1 fusion transcript - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mithracin (Plicamycin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. A randomized trial of two dosage schedules of mitomycin C in advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Low‐dose mithramycin exerts its anticancer effect via the p53 signaling pathway and synergizes with nutlin‐3 in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating Mitramycin off-target effects in RNA-seq
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating the off-target effects of Mitramycin in RNA-seq experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's mechanism of action and its impact on gene expression analysis.
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as Plicamycin, is an antitumor antibiotic that functions by binding to the minor groove of GC-rich DNA sequences.[1][2][3] This binding is typically stabilized by a magnesium ion (Mg²⁺) and allows a this compound dimer to inhibit the binding of transcription factors, most notably Specificity Protein 1 (Sp1).[1][4] By displacing Sp1 from GC-rich promoter regions, this compound selectively inhibits the transcription of Sp1-regulated genes, which are often involved in cell growth, angiogenesis, and apoptosis.[1][2] This targeted inhibition of transcription is considered its primary on-target effect.
Q2: What constitutes an "off-target effect" for a small molecule like this compound in an RNA-seq experiment?
A2: For a small molecule inhibitor, an "off-target effect" refers to a transcriptomic change that is not a direct consequence of its primary, intended mechanism of action. For this compound, this would include:
-
Sp1-Independent Transcriptional Changes: Modulation of genes whose promoters are not GC-rich and are not known targets of the Sp1 transcription factor.
-
Secondary or Downstream Effects: Changes in gene expression that occur as an indirect result of the primary effect, often appearing at later time points after initial treatment.[5]
-
Non-specific Cytotoxicity: At higher concentrations, this compound can cause broad cellular stress or DNA damage, leading to widespread gene expression changes unrelated to specific Sp1 inhibition.[3][6]
Q3: My RNA-seq data shows thousands of differentially expressed genes after this compound treatment. Is this expected, and how can I interpret it?
A3: Observing a large number of differentially expressed genes (DEGs) can be expected, but requires careful interpretation. This can result from several factors:
-
Broad On-Target Effects: The Sp1 transcription factor regulates a vast number of genes, so its inhibition can naturally lead to widespread transcriptomic changes.[1][3]
-
High Drug Concentration: Using a concentration of this compound that is too high can lead to non-specific effects and general cytotoxicity, resulting in a large stress-response signature in your RNA-seq data.[6]
-
Late Time Point Selection: Sampling at a late time point (e.g., 24-48 hours) may capture not only the primary effects of Sp1 inhibition but also a cascade of secondary and tertiary downstream events.[5] A successful experiment will find a dose and time point that maximizes the observable on-target effects while minimizing these confounding factors.[7]
Q4: How can I begin to differentiate between on-target and potential off-target effects in my RNA-seq dataset?
A4: Differentiating these effects requires a multi-step bioinformatic approach. The core strategy is to correlate differential gene expression with the known mechanism of this compound.
-
Perform Differential Expression Analysis: Identify all genes significantly up- or down-regulated upon this compound treatment compared to a vehicle control.
-
Conduct Promoter Analysis: For your list of DEGs, analyze the promoter regions (e.g., -1kb to +200bp from the transcription start site). Scan these regions for GC-rich sequences and predicted Sp1 binding sites.
-
Categorize DEGs:
-
Likely On-Target: Down-regulated genes that possess GC-rich promoters with Sp1 binding sites.
-
Potential Off-Target: DEGs that lack these promoter features.
-
Secondary Effects: Genes belonging to pathways downstream of known Sp1 targets. This categorization provides a strong, evidence-based hypothesis for subsequent experimental validation.
-
Section 2: Troubleshooting Guides
This section provides solutions to common experimental issues encountered when using this compound.
| Issue | Potential Cause | Recommended Solution |
| 1. High Cytotoxicity in Treated Cells | Drug concentration is too high, leading to cell death and confounding RNA-seq results. | Perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50. For RNA-seq, use concentrations at or below the IC50 to minimize toxicity-related gene expression changes.[8] |
| 2. Low Number of Differentially Expressed Genes (DEGs) | Drug concentration is too low. The chosen time point is too early to observe transcriptional changes. The cell line is resistant to this compound. | Increase this compound concentration (guided by viability assays). Perform a time-course experiment (e.g., 4, 8, 18 hours) to capture the optimal window for transcriptional response.[5][6] Confirm the expression of Sp1 in your cell line, as it is the primary target. |
| 3. High Variance Between Replicates / Poor Reproducibility | Inconsistent cell culture conditions (seeding density, passage number). Batch effects from processing samples at different times or with different reagent lots. | Standardize all cell culture and treatment protocols.[7] Process all replicates for an experiment (control and treated) as a single batch to minimize technical variability. If batches are unavoidable, include the batch as a variable in the differential expression analysis model.[9] |
| 4. Inability to Validate RNA-seq Hits with qPCR | Poor RNA quality. Inefficient qPCR primer design. RNA-seq analysis identified low-abundance transcripts or false positives. | Always check RNA integrity (RIN score) before library preparation and qPCR. Design and validate qPCR primers to ensure high efficiency and specificity. Prioritize validation of DEGs with higher expression levels and larger fold-changes from the RNA-seq data. |
Section 3: Experimental Protocols
Protocol 1: Dose-Response and Time-Course RNA-seq Experiment Design
This protocol outlines a robust experimental design to identify an optimal treatment window for minimizing off-target effects.
-
Cell Viability Assay:
-
Seed cells in 96-well plates at a consistent density.
-
Treat with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Measure viability using an appropriate assay (e.g., CellTiter-Glo).
-
Calculate the IC50 at each time point. This informs the concentration range for the RNA-seq experiment, which should ideally be below the IC50 value to avoid overt toxicity.
-
-
RNA-seq Experiment Setup:
-
Based on the viability data, select 2-3 this compound concentrations (e.g., a low, medium, and high dose below the IC50).
-
Select at least two time points: an early point (e.g., 4-8 hours) to capture primary effects and a later point (e.g., 18-24 hours) to observe more developed transcriptional programs.[6][10]
-
Prepare a minimum of three biological replicates for each condition (Vehicle Control, Low Dose-Early, High Dose-Early, Low Dose-Late, High Dose-Late).
-
Harvest cells, lyse, and extract total RNA. Assess RNA quality and quantity.
-
-
Library Preparation and Sequencing:
-
Proceed with a reputable RNA-seq library preparation kit (e.g., with poly(A) selection for mRNA).
-
Sequence libraries to a sufficient depth (e.g., 20-30 million reads per sample for bulk RNA-seq) to ensure robust quantification of gene expression.[11]
-
Protocol 2: Bioinformatic Workflow for Identifying Potential Off-Target Effects
This workflow uses RNA-seq data to classify DEGs based on this compound's known mechanism.
-
Data Preprocessing: Assess raw read quality (FastQC), perform adapter trimming, and align reads to a reference genome (e.g., using STAR).
-
Quantification & Differential Expression: Quantify gene counts (e.g., featureCounts) and perform differential expression analysis (e.g., using DESeq2 or edgeR) comparing this compound-treated samples to vehicle controls for each time point and dose.
-
Promoter Sequence Retrieval: For the list of statistically significant DEGs, retrieve the promoter sequences (e.g., 1 kb upstream and 200 bp downstream of the TSS) from a genomic database like Ensembl or UCSC Genome Browser.
-
Promoter Analysis:
-
GC Content: Calculate the GC percentage for each promoter sequence.
-
Sp1 Binding Site Prediction: Use a motif analysis tool (e.g., FIMO from the MEME suite) with the known Sp1 binding motif to scan the promoter sequences.
-
-
Gene Categorization:
-
Create a table of DEGs. Add columns for promoter GC content and the presence/count of Sp1 binding sites.
-
Classify genes as "Likely On-Target" if they are significantly down-regulated and have high GC content (>60%) and one or more predicted Sp1 sites.
-
Classify all other DEGs as "Potential Off-Target" or "Secondary" for further investigation.
-
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) on the "Likely On-Target" and "Potential Off-Target" gene lists separately to understand the biological processes they are involved in.
Protocol 3: Experimental Validation of On-Target vs. Off-Target Effects
This protocol uses Chromatin Immunoprecipitation (ChIP) followed by qPCR to validate the bioinformatic findings.
-
Candidate Gene Selection: From your bioinformatic analysis, select several "Likely On-Target" genes (down-regulated, GC-rich promoter) and "Potential Off-Target" genes (modulated but lacking a GC-rich/Sp1 promoter). Also include a negative control gene (not differentially expressed, no Sp1 site).
-
ChIP Experiment:
-
Treat cells with this compound or a vehicle control for the optimal time and dose determined previously.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse cells and sonicate chromatin to generate DNA fragments of 200-500 bp.
-
Perform immunoprecipitation using an antibody specific for Sp1 and a negative control IgG antibody.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
-
qPCR Analysis:
-
Design qPCR primers targeting the promoter regions of your selected candidate genes.
-
Perform qPCR on the DNA from the Sp1-IP, IgG-IP, and an input control sample.
-
Calculate the enrichment of Sp1 at each promoter relative to the input and IgG controls.
-
-
Data Interpretation:
-
Hypothesis Confirmation: For "Likely On-Target" genes, you expect to see a significant reduction in Sp1 binding at the promoter in this compound-treated cells compared to the vehicle control.
-
Off-Target Indication: For "Potential Off-Target" genes, Sp1 binding should either be absent or not significantly changed by this compound treatment, suggesting their regulation occurs through a different, Sp1-independent mechanism.
-
Section 4: Data and Visualizations
Quantitative Data Summary
| Parameter | Typical Range | Considerations |
| In Vitro Concentration | 10 - 300 nM | Highly cell-line dependent. Must be determined empirically using viability assays.[4][6][12] |
| Treatment Duration | 4 - 24 hours | Shorter times (4-8h) favor primary effects; longer times (>18h) include secondary responses.[6][10] |
| Promoter GC Content | > 60% | A common feature of Sp1-regulated promoters. |
| Sequencing Depth | 20-30M reads/sample | For standard differential gene expression analysis in bulk RNA-seq.[11] |
Diagrams and Workflows
Caption: this compound's on-target mechanism of action.
Caption: Experimental workflow for off-target identification.
References
- 1. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticancer drug mithramycin A sensitises tumour cells to apoptosis induced by tumour necrosis factor (TNF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mithramycin Is a Gene-Selective Sp1 Inhibitor That Identifies a Biological Intersection between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 6. Mithramycin induces promoter reprogramming and differentiation of rhabdoid tumor | EMBO Molecular Medicine [link.springer.com]
- 7. alitheagenomics.com [alitheagenomics.com]
- 8. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Why You Must Correct Batch Effects in Transcriptomics Data? - MetwareBio [metwarebio.com]
- 10. Mithramycin suppresses DNA damage repair via targeting androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 12. Identification of mithramycin analogs with improved targeting of the EWS-FLI1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Mitramycin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Mitramycin and strategies to overcome resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound, also known as Plicamycin, is an antineoplastic antibiotic. Its primary mechanism of action is the inhibition of the Sp1 transcription factor.[1][2][3][4][5] this compound binds to GC-rich sequences in DNA, which prevents the binding of transcription factors like Sp1.[5][6] Sp1 is often overexpressed in cancer and regulates the expression of genes involved in cell survival, proliferation, and drug resistance.[1][7]
Q2: What are the common mechanisms by which cancer cells develop resistance to this compound?
While this compound itself is often used to overcome resistance to other drugs, cancer cells can develop resistance to it through several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), ABCC1 (MRP1), and ABCB1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8][9][10][11]
-
Alterations in Drug Target: While less documented for this compound, mutations in the Sp1 transcription factor or its binding sites on DNA could potentially reduce the drug's effectiveness.
-
Enhanced DNA Repair: As this compound can induce DNA damage, cancer cells with enhanced DNA repair mechanisms may be more resistant.[1][5][12]
-
Epigenetic Modifications: Changes in the epigenetic landscape of cancer cells can alter gene expression profiles, leading to the activation of pro-survival pathways and the suppression of apoptotic pathways, thereby conferring resistance.[13][14][15]
Q3: Can this compound be used to overcome resistance to other chemotherapy drugs?
Yes, a primary application of this compound in cancer research is to sensitize resistant cancer cells to other chemotherapeutic agents.[1][7] It achieves this by:
-
Downregulating ABC Transporters: this compound can inhibit the expression of efflux pumps like ABCG2 and ABCC1, thereby increasing the intracellular accumulation of other drugs.[7][16][17]
-
Targeting Cancer Stem Cells (CSCs): CSCs are a major contributor to chemoresistance. This compound and its analogs can inhibit the self-renewal and survival of CSCs by downregulating stemness regulators like Oct4 and Nanog.[7][18][19]
-
Inhibiting Survival Pathways: By inhibiting Sp1, this compound can suppress the expression of anti-apoptotic proteins such as Bcl-2 and XIAP.[7]
Q4: Are there less toxic alternatives to this compound?
Due to the significant side effects of this compound, including hepatotoxicity, researchers have developed several analogs, often referred to as "mithralogs," with improved pharmacological profiles and reduced toxicity.[1][2][4][20] One promising analog is EC-8042, which has shown potent anti-tumor effects with less toxicity in preclinical models.[1][21][22] These analogs often retain the ability to inhibit Sp1 and target cancer stem cells.[1][23]
Q5: What is the role of this compound in modulating the tumor microenvironment?
Recent studies suggest that this compound can modulate the tumor microenvironment (TME). For instance, in combination with immune checkpoint inhibitors (anti-PD-L1), this compound has been shown to increase the infiltration of CD8+ T cells and decrease immunosuppressive cells in the TME of colorectal cancer models.[24][25] This suggests that this compound can help turn an immunologically "cold" tumor into a "hot" one, making it more susceptible to immunotherapy.[24][25]
Troubleshooting Guides
Problem 1: this compound treatment is not sensitizing cancer cells to another chemotherapeutic agent (e.g., Doxorubicin (B1662922), Cisplatin).
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal non-toxic or minimally toxic concentration of this compound that effectively downregulates the expression of relevant resistance genes (e.g., ABC transporters, Bcl-2). |
| Inappropriate treatment schedule. | Optimize the timing of drug administration. Consider pre-treating the cells with this compound for 24-48 hours before adding the second chemotherapeutic agent to allow time for the downregulation of resistance mechanisms. |
| High expression of multiple resistance mechanisms. | Analyze the expression of a panel of ABC transporters and anti-apoptotic proteins. If multiple resistance pathways are active, a combination of inhibitors targeting different pathways may be necessary. |
| Cell line-specific resistance. | The sensitizing effects of this compound can be cell line-specific.[26] Test the combination therapy in a panel of different cancer cell lines to assess the generalizability of the effect. |
| Drug degradation. | Ensure the proper storage and handling of this compound and the other chemotherapeutic agents to maintain their stability and activity. |
Problem 2: High cytotoxicity observed in non-cancerous control cells upon this compound treatment.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound. | Lower the concentration of this compound to a range that is effective in cancer cells but has minimal toxicity in control cells. A thorough dose-response curve is essential. |
| Toxicity of the parent compound. | Consider using a less toxic this compound analog, such as EC-8042, which has been shown to have a better safety profile.[1][21][22] |
| Off-target effects. | Investigate potential off-target effects of this compound in the specific cell type being used. |
| Solvent toxicity. | Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic. |
Problem 3: Inconsistent results in cancer stem cell (CSC) assays after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Heterogeneity of the CSC population. | Use multiple CSC markers (e.g., cell surface markers, aldehyde dehydrogenase activity) to identify and sort the CSC population for more consistent results. |
| Inappropriate assay for CSC self-renewal. | Use multiple assays to assess CSC properties, such as sphere formation assays, limiting dilution assays, and in vivo tumorigenicity assays. |
| Variability in sphere formation. | Optimize the sphere formation assay conditions, including the type of serum-free medium, growth factors, and plating density. |
| Loss of stemness in culture. | Minimize the number of passages for CSC-enriched cultures to prevent differentiation and loss of stemness characteristics. |
Quantitative Data Summary
Table 1: IC50 Values of this compound and Analogs in Ovarian Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| This compound | OVCAR-3 | Low-nanomolar range |
| Related Compounds | OVCAR-3 | Low-nanomolar range |
Data synthesized from a study on this compound and its analogs in overcoming cisplatin (B142131) resistance in ovarian cancer.[12]
Table 2: Effect of this compound on Gene Expression in Lung Cancer Cells
| Treatment | Cell Line | Number of Differentially Expressed Genes | Predominant Effect |
| 50 nM this compound | A549 | 1582 | Down-regulation |
| 200 nM this compound | A549 | Not specified | Down-regulation |
| 50 nM this compound | Calu-6 | Not specified | Down-regulation |
| 200 nM this compound | Calu-6 | 3771 | Down-regulation |
| Both concentrations | A549 & Calu-6 | 1258 (commonly regulated) | Down-regulation |
This table summarizes the results of a microarray analysis on the effects of this compound on gene expression in lung cancer cells.[16][27]
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism for overcoming chemoresistance.
Caption: Workflow for evaluating this compound combination therapy.
Key Experimental Protocols
Protocol 1: Western Blot Analysis for ABC Transporter Expression
-
Cell Treatment: Plate cancer cells and treat with the desired concentration of this compound or vehicle control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCG2, ABCC1, or other transporters of interest overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 2: Cancer Stem Cell Sphere Formation Assay
-
Cell Preparation: Harvest cancer cells and prepare a single-cell suspension.
-
Plating: Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well plates.
-
Culture Medium: Culture the cells in a serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Treatment: Add this compound or vehicle control to the culture medium at the desired concentrations.
-
Incubation: Incubate the plates for 7-14 days, or until spheres are visible in the control wells.
-
Sphere Counting and Measurement: Count the number of spheres (typically >50 µm in diameter) per well and measure their size using a microscope with an imaging system.
-
Analysis: Compare the number and size of spheres in the this compound-treated wells to the control wells to assess the effect on CSC self-renewal.
Protocol 3: Cell Viability Assay (MTT)
-
Cell Plating: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, another chemotherapeutic agent, or a combination of both. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine IC50 values and assess for synergistic, additive, or antagonistic effects of the drug combination.
References
- 1. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mithramycin A enhances tumor sensitivity to mitotic catastrophe resulting from DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mithramycin A sensitizes therapy-resistant breast cancer stem cells toward genotoxic drug doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ABC transporter is essential for resistance to the antitumor agent mithramycin in the producer Streptomyces argillaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. worldwidejournals.com [worldwidejournals.com]
- 11. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer [mdpi.com]
- 13. Mithramycin interacts with core histones and modulates epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The paradigm of drug resistance in cancer: an epigenetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Antimicrobial resistance and mechanisms of epigenetic regulation [frontiersin.org]
- 16. Mithramycin Represses Basal and Cigarette Smoke-Induced Expression of ABCG2 and Inhibits Stem Cell Signaling in Lung and Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Mithramycin targets head and neck cancer stem cells by inhibiting Sp1 and UFMylation FULIR [fulir.irb.hr]
- 19. researchgate.net [researchgate.net]
- 20. A novel mithramycin analogue with high antitumor activity and less toxicity generated by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mithramycin induces promoter reprogramming and differentiation of rhabdoid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mithramycin delivery systems to develop effective therapies in sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Combination Therapy of Mithramycin A and Immune Checkpoint Inhibitor for the Treatment of Colorectal Cancer in an Orthotopic Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Combination Therapy of Mithramycin A and Immune Checkpoint Inhibitor for the Treatment of Colorectal Cancer in an Orthotopic Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Therapeutic effects of the Sp1 inhibitor mithramycin A in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
Mitramycin Stability in Long-Term Cell Culture Experiments: A Technical Support Center
For researchers utilizing Mitramycin (also known as Plicamycin) in long-term cell culture experiments, maintaining its stability and potency is critical for reproducible and reliable results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in an in vitro setting.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound stock solution?
A1: Proper preparation and storage of this compound stock solutions are crucial for preserving its activity. Lyophilized this compound A powder is stable for up to two years when stored at -20°C and desiccated. For experimental use, it is recommended to prepare a concentrated stock solution in anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO). Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month, or at -80°C for extended stability of up to one year.
Q2: What are the primary factors that cause this compound degradation in cell culture?
A2: this compound is susceptible to degradation from several factors common in cell culture environments:
-
Temperature: As an antibiotic, this compound's stability decreases at physiological temperatures (37°C).
-
Light: this compound is light-sensitive. Exposure to light can lead to its slow decomposition.[1]
-
pH: While specific data for this compound in cell culture media is limited, the stability of similar compounds, like Mitomycin C, is known to be pH-dependent. Standard cell culture media are typically buffered to a physiological pH (around 7.2-7.4), but pH shifts can occur due to cellular metabolism.
-
Hydrolysis: In aqueous solutions like cell culture media, this compound can undergo hydrolysis, leading to a loss of activity.
Q3: How often should I replace the cell culture medium containing this compound in my long-term experiment?
A3: The half-life of this compound in cell culture media at 37°C has not been extensively reported in the literature. However, based on the stability of other antibiotics in similar conditions, it is likely to be less than 24 hours.[2][3] Therefore, for long-term experiments (extending beyond 24 hours), it is recommended to replace the medium with freshly prepared this compound every 24 hours to ensure a consistent and effective concentration. For critical experiments, it is advisable to determine the stability of this compound in your specific cell culture system empirically (see Experimental Protocols section).
Q4: Are there any visible signs of this compound degradation?
A4: this compound solutions are typically yellow.[1] While a distinct color change may not always be apparent upon degradation, any noticeable change in the color or clarity (e.g., precipitation) of the culture medium after the addition of this compound could indicate a problem with its solubility or stability. However, the most reliable indicator of degradation is a loss of its expected biological activity.
Troubleshooting Guide
This guide addresses common issues encountered during long-term cell culture experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Loss of this compound's biological effect over time (e.g., decreased cytotoxicity, altered gene expression). | 1. Degradation of this compound in culture medium at 37°C. 2. Improper storage of stock solution. 3. Adsorption of this compound to plasticware. 4. Cellular resistance mechanisms. | 1. Increase the frequency of media changes to every 12-24 hours. 2. Perform a stability test of this compound in your specific media (see Protocol 1). 3. Prepare fresh DMSO stock solutions from lyophilized powder. 4. Ensure stock solutions are aliquoted and protected from light. 5. Consider using low-adhesion plasticware. 6. Verify the sensitivity of your cell line to this compound with a fresh batch. |
| Inconsistent results between experiments. | 1. Variability in stock solution preparation. 2. Inconsistent media change schedules. 3. Different levels of light exposure during incubation. | 1. Use a precise and consistent protocol for preparing stock and working solutions. 2. Adhere to a strict media change schedule. 3. Protect culture plates/flasks from direct light by wrapping them in foil or using light-blocking incubators. |
| Precipitation observed in the culture medium after adding this compound. | 1. Final concentration exceeds the solubility limit in the aqueous medium. 2. "Solvent shock" from adding a concentrated DMSO stock directly to the medium. | 1. Ensure the final DMSO concentration in the medium is low (typically <0.5%). 2. Pre-dilute the this compound stock solution in a small volume of medium before adding it to the final culture volume. 3. Gently mix the medium immediately after adding this compound. |
Quantitative Data Summary
| Parameter | Condition | Value/Recommendation | Reference |
| Storage of Lyophilized Powder | -20°C, desiccated | Stable for up to 2 years | N/A (General supplier information) |
| Storage of DMSO Stock Solution | -20°C | Stable for up to 1 month | N/A (General supplier information) |
| Storage of DMSO Stock Solution | -80°C | Stable for up to 1 year | [4] |
| Recommended Final DMSO Concentration in Media | Cell Culture | < 0.5% | N/A (General cell culture best practice) |
| Light Sensitivity | General | Decomposes slowly in light | [1] |
| Heat Sensitivity | General | Decomposes in heat | [1] |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Medium using HPLC
Objective: To quantify the degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filters
Methodology:
-
Preparation of this compound-containing medium: Prepare a solution of this compound in your complete cell culture medium at the desired experimental concentration (e.g., 100 nM).
-
Incubation: Dispense aliquots of this solution into sterile microcentrifuge tubes for each time point to be analyzed (e.g., 0, 4, 8, 12, 24, 48 hours). Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2).
-
Sample Collection: At each time point, remove one tube and immediately process it for HPLC analysis or store it at -80°C until analysis.
-
Sample Preparation: If the sample contains serum, perform a protein precipitation step (e.g., by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging). Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: Analyze the samples using a validated HPLC method. A gradient elution with a mobile phase consisting of acetonitrile and water with a formic acid modifier is a common starting point for such compounds. The UV detector wavelength should be set to the absorbance maximum of this compound.
-
Data Analysis: Create a standard curve using known concentrations of freshly prepared this compound. Quantify the concentration of this compound in your incubated samples by comparing their peak areas to the standard curve. Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in your specific medium.
Protocol 2: Bioassay for Assessing this compound Activity
Objective: To functionally assess the potency of this compound that has been incubated in cell culture medium.
Materials:
-
A cancer cell line known to be sensitive to this compound (e.g., a line with high Sp1 expression).
-
Complete cell culture medium.
-
This compound.
-
Cell viability assay reagent (e.g., MTT, MTS, or a resazurin-based reagent).
-
96-well plates.
Methodology:
-
Prepare "Aged" this compound Medium: Incubate your complete cell culture medium containing this compound at your experimental concentration for different durations (e.g., 0, 12, 24, 48 hours) at 37°C, 5% CO2.
-
Cell Seeding: Seed your target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the overnight culture medium and replace it with the "aged" this compound-containing medium from step 1. Include a control with freshly prepared this compound and a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for a period sufficient to observe a cytotoxic effect (e.g., 48-72 hours).
-
Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Compare the cell viability in cultures treated with "aged" this compound to those treated with fresh this compound. A significant increase in cell viability with "aged" this compound indicates a loss of its cytotoxic activity due to degradation.
Visualizations
Caption: Experimental workflow for using this compound in long-term cell culture.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
adjusting Mitramycin concentration for different cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mitramycin (also known as Plicamycin) in various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antineoplastic antibiotic that binds to the minor groove of GC-rich DNA sequences.[1] This binding competitively inhibits the transcription factor Sp1 from attaching to the promoter regions of many genes involved in cancer pathogenesis.[2] By blocking Sp1, this compound can suppress the expression of proto-oncogenes like c-Myc, anti-apoptotic genes such as survivin and XIAP, and the pro-angiogenic gene VEGF.[3] In some cancer cell lines, particularly those with wild-type p53, low concentrations of this compound can activate the p53 signaling pathway, leading to cell cycle arrest and apoptosis.[4]
Q2: How do I prepare and store a this compound stock solution?
A2: this compound A is typically supplied as a crystalline solid.[1] For a stock solution, it can be dissolved in solvents like Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1] For example, a 1 mM stock solution can be prepared by reconstituting 1 mg of this compound A powder in 0.92 mL of DMSO. It is recommended to aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles. Store the lyophilized powder at -20°C, and once in solution, store at -20°C and use within one month to prevent loss of potency.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q3: What is a typical effective concentration range for this compound in cancer cell lines?
A3: The effective concentration of this compound can vary significantly between different cancer cell lines. However, many studies report anti-cancer effects in the nanomolar (nM) range. For instance, in gynecologic cancer cell lines, concentrations of 20-60 nM have been shown to suppress cell growth.[4] For rhabdoid tumor cells, the IC50 (the concentration that inhibits 50% of cell growth) has been reported to be around 20 nM. It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How does the p53 status of a cancer cell line affect its sensitivity to this compound?
A4: The p53 status can influence a cell line's response to this compound. Some studies have shown that the growth-inhibitory effect of this compound is more pronounced in cancer cell lines expressing wild-type p53 compared to those with mutant p53.[4] This is because low-dose this compound can activate the p53 signaling pathway, leading to apoptosis and cell cycle arrest.[4]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Potential Cause:
-
Time-dependent nature of IC50: The calculated IC50 value can differ based on the endpoint of the cell viability assay (e.g., 24, 48, or 72 hours).[5]
-
Inconsistent cell seeding density: Uneven cell numbers across wells can lead to variable results.
-
Inaccurate drug concentration: Errors in serial dilutions can significantly impact the dose-response curve.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and growth, skewing results.[]
Solutions:
-
Standardize incubation time: Consistently use the same incubation time for all IC50 experiments with a particular cell line.
-
Optimize cell density: Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen assay format (e.g., 96-well plate).
-
Prepare fresh dilutions: Prepare fresh serial dilutions of this compound for each experiment to ensure accuracy.
-
Regularly check for contamination: Routinely inspect cultures for visible signs of contamination and perform mycoplasma testing.[]
Issue 2: Low or No Drug Efficacy
Potential Cause:
-
Drug degradation: this compound solutions can lose potency if not stored correctly or if subjected to multiple freeze-thaw cycles.[3]
-
Incorrect concentration range: The concentrations tested may be too low for the specific cell line.
-
Cell line resistance: The target cell line may have intrinsic or acquired resistance to this compound.
-
Sub-optimal assay conditions: The cell viability assay (e.g., MTT) may not be performing correctly.
Solutions:
-
Proper drug handling: Aliquot stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[3]
-
Broaden concentration range: Test a wider range of this compound concentrations, from nanomolar to micromolar, in your initial dose-response experiments.
-
Verify assay performance: Include a positive control (a known cytotoxic agent) in your cell viability assays to ensure the assay is working as expected.
-
Investigate resistance mechanisms: If resistance is suspected, you may need to explore the expression of Sp1, p53 status, or other relevant signaling pathways in your cell line.
Issue 3: Unexpected Cell Death in Control Group
Potential Cause:
-
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.
-
Poor cell health: The cells may be unhealthy due to over-confluency, nutrient depletion, or contamination.
-
Harsh experimental conditions: Excessive centrifugation speeds or prolonged exposure to trypsin during cell harvesting can damage cells.
Solutions:
-
Solvent control: Include a vehicle control group in your experiments that is treated with the same concentration of the solvent as the highest drug concentration group. Aim to keep the final DMSO concentration below 0.1%.[7]
-
Maintain healthy cultures: Use cells from a low passage number, ensure they are in the logarithmic growth phase, and regularly change the culture medium.
-
Gentle cell handling: Optimize cell harvesting procedures to minimize cell stress.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| TC205 | Ewing Sarcoma | 4.32 | [8] |
| CHLA-10 | Ewing Sarcoma | 9.11 | [8] |
| G401 | Rhabdoid Tumor | ~20 | |
| HEp-2 | Laryngeal Carcinoma | 50 - 200 (concentration-dependent growth inhibition) | [3] |
| KB | Oral Carcinoma | 20 - 80 (concentration-dependent growth inhibition) | [3] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the IC50 of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[9] Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Treated and control cells (suspension or trypsinized adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentration of this compound for a specific duration. Include a negative control (untreated cells) and a positive control (cells treated with a known apoptosis-inducing agent).
-
Harvesting: Harvest the cells (including any floating cells in the medium) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[2][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[11]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis: Western Blotting
This protocol is for analyzing the expression of specific proteins (e.g., Sp1, p53, cleaved PARP) in cells treated with this compound.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with ice-cold RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Mithramycin A | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. Low‐dose mithramycin exerts its anticancer effect via the p53 signaling pathway and synergizes with nutlin‐3 in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. kumc.edu [kumc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
dealing with conflicting results in Mitramycin cell viability assays
Welcome to the technical support center for Mitramycin cell viability assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments involving this compound. Below you will find troubleshooting guides and frequently asked questions to address common challenges and conflicting outcomes.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific conflicting results you may encounter during your this compound cell viability experiments.
Issue 1: Inconsistent IC50 Values for this compound Across Different Experiments
Question: My calculated IC50 value for this compound varies significantly between experiments, even when using the same cell line. What could be causing this variability?
Answer: Inconsistent IC50 values are a common challenge and can arise from several experimental factors. Follow this guide to identify the potential source of the discrepancy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Variations in Experimental Protocol | Minor deviations in incubation times, cell seeding densities, or this compound concentrations can lead to significant differences in IC50 values.[1][2] | Strictly adhere to a standardized protocol. Use a checklist to ensure consistency across all steps. |
| Reagent Quality and Handling | Degradation of this compound stock solutions or variability in serum batches can alter the drug's bioactivity. The components in serum can influence the availability and activity of the drug.[3][4] | Prepare fresh this compound stock solutions regularly and store them appropriately. If possible, use the same batch of serum for a series of experiments. |
| Cell Culture Conditions | Cell passage number, confluency at the time of treatment, and the presence of contaminants like mycoplasma can affect cellular response to this compound. | Maintain a consistent cell passage range for experiments. Regularly test for mycoplasma contamination. Ensure cells are in the logarithmic growth phase and at a consistent confluency when treated. |
| Assay-Specific Parameters | For metabolic assays like MTT, the duration of formazan solubilization and the specific wavelength used for absorbance reading can impact the results. | Optimize and standardize all assay-specific steps. For MTT, ensure complete solubilization of formazan crystals before reading the plate. |
Issue 2: Discrepancy Between Different Cell Viability Assays
Question: I am observing a significant decrease in cell viability with a metabolic assay (e.g., MTT), but a direct cell count or a cytotoxicity assay (e.g., LDH release) shows minimal cell death. Why are my results conflicting?
Answer: This is a common discrepancy that often relates to this compound's primary mechanism of action. This compound is known to induce cell cycle arrest and apoptosis.[5][6][7] Metabolic assays like MTT measure cellular metabolic activity, which can decrease due to cell cycle arrest even before cell death occurs.
Logical Relationship of Assay Results:
Caption: Relationship between this compound's mechanism and assay results.
Recommendations:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) using multiple viability assays in parallel. This will help to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects.
-
Complementary Assays: Use assays that measure different cellular parameters. For example, combine a metabolic assay with an assay that measures apoptosis (e.g., Annexin V/PI staining) or membrane integrity (e.g., LDH or Trypan Blue exclusion).[8][9]
-
Cell Cycle Analysis: To confirm cell cycle arrest, perform flow cytometry with propidium (B1200493) iodide (PI) staining.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that affects cell viability?
A1: this compound is an anticancer agent that binds to GC-rich sequences in the minor groove of DNA.[10] This binding interferes with the activity of transcription factors, most notably Sp1 (Specificity protein 1).[11][12][13][14] Sp1 regulates the expression of numerous genes involved in cell proliferation, survival, and angiogenesis. By inhibiting Sp1, this compound can lead to cell cycle arrest and apoptosis.[5][15]
This compound Signaling Pathway:
Caption: Simplified signaling pathway of this compound's effect on cell viability.
Q2: How does serum concentration in the culture medium affect this compound's activity?
A2: Serum contains various proteins and growth factors that can influence the bioactivity of a compound. While direct studies on this compound are limited, it is known that serum components can bind to drugs, potentially reducing their effective concentration.[3] Additionally, the growth factors in serum can promote cell proliferation, which might counteract the cytostatic effects of this compound at lower concentrations. It is crucial to maintain a consistent serum concentration throughout your experiments to ensure reproducibility.[4]
Q3: Are there alternative cell viability assays that are less prone to conflicting results with this compound?
A3: Yes, several alternative assays can provide a more comprehensive picture of this compound's effects. The choice of assay should align with the specific question you are asking (e.g., cytotoxicity vs. cytostaticity).
| Assay Type | Principle | Advantages for this compound Studies |
| ATP-based Assays (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active cells.[16] | Generally more sensitive than tetrazolium assays and less prone to interference from colored compounds.[16] |
| Real-Time Viability Assays | Continuously monitor cell health over time using non-lytic methods. | Allows for the distinction between early cytostatic effects and later cytotoxic events. |
| Crystal Violet Assay | Stains the DNA of adherent cells, providing a measure of total cell biomass. | Simple, inexpensive, and less influenced by metabolic changes compared to MTT. |
| Annexin V/PI Staining | Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.[17] | Provides detailed information on the mode of cell death induced by this compound. |
Q4: What are some typical IC50 values for this compound in different cancer cell lines?
A4: IC50 values for this compound are highly dependent on the cell line and experimental conditions. However, reported values are typically in the low nanomolar range.
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| CHLA-10 | Ewing Sarcoma | 9.11 | [17] |
| TC205 | Ewing Sarcoma | 4.32 | [17] |
| OVCAR-3 | Ovarian Cancer | Low-nanomolar range | [5] |
| HL60 | Promyelocytic Leukemia | ~75 (in combination with TNF) | [10][18] |
| U937 | Histiocytic Lymphoma | ~75 (in combination with TNF) | [10][18] |
Note: These values are for reference only and may vary based on experimental conditions.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and include untreated and vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[19]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at a wavelength of 570 nm.
Annexin V/PI Apoptosis Assay Protocol
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with this compound as for a standard viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of serum bactericidal activity with antimicrobial agent level and minimal bactericidal concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumoral activity of the mithralog EC-8042 in triple negative breast cancer linked to cell cycle arrest in G2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 10. The anticancer drug mithramycin A sensitises tumour cells to apoptosis induced by tumour necrosis factor (TNF) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mithramycin Is a Gene-Selective Sp1 Inhibitor That Identifies a Biological Intersection between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 15. researchgate.net [researchgate.net]
- 16. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 17. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MTT Methods, Protocols and Troubleshootings [protocol-online.org]
Technical Support Center: Mitigating Mitramycin Hepatotoxicity in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the hepatotoxicity of Mitramycin in animal studies. The information is based on current scientific literature and aims to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: The primary mechanism of this compound-induced hepatotoxicity is the disruption of bile acid homeostasis. This compound acts as an inhibitor of the Farnesoid X Receptor (FXR), a key regulator of bile acid synthesis and transport.[1][2] Inhibition of FXR leads to the downregulation of bile salt export pumps (BSEP), causing an intracellular accumulation of toxic bile acids, which results in liver cell injury.[1][3] Another reported mechanism involves the disruption of calcium homeostasis within liver cells, leading to endoplasmic reticulum stress and apoptosis.[4]
Q2: What are the main strategies being investigated to minimize this compound's liver toxicity in animal models?
A2: Current research focuses on two main strategies:
-
Novel Drug Delivery Systems: Encapsulating this compound in nanocarriers, such as polylactide (PLA) polymeric nanoparticles or liposomes, has been shown to enhance its therapeutic efficacy while being better tolerated by the animals.[5] These systems can potentially alter the drug's biodistribution, reducing its accumulation in the liver.
-
Development of Analogues: Creating new versions of the this compound molecule is another promising approach. For instance, the analogue demycarosyl-3D-β-d-digitoxosyl-mithramycin SK has demonstrated high antitumor activity with reduced toxicity compared to the parent compound.[6]
Q3: Are there any known pharmacogenomic markers that could predict susceptibility to this compound hepatotoxicity?
A3: Yes, studies have identified that germline variants in genes involved in bile disposition, specifically ABCB4 (multidrug resistance 3) and ABCB11 (bile salt export pump), are associated with an increased risk of severe transaminitis (liver inflammation) in patients treated with this compound.[1][2] This suggests that screening for these genetic variants could help identify subjects (both human and potentially animal models with similar genetic backgrounds) more susceptible to liver injury.
Q4: Can I co-administer a general hepatoprotective agent with this compound?
A4: While the specific co-administration of agents like N-acetylcysteine or silymarin (B1681676) with this compound in animal studies is not well-documented in the provided search results, the use of antioxidants and agents that support glutathione (B108866) (GSH) levels is a common strategy for mitigating drug-induced liver injury (DILI).[7][8][9] Given that oxidative stress is a common downstream effect of cellular injury, this approach is theoretically sound but would require empirical validation in a this compound-specific animal model.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments.
Problem 1: High variability in liver enzyme levels (ALT/AST) across animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Genetic Variation | Consider if the animal strain used has known genetic variability in drug metabolism or bile transport genes. If feasible, use a more genetically homogenous inbred strain. Pre-screening for known polymorphisms affecting liver transporters could also be an option in some species.[1][2] |
| Fasting State | The nutritional status of the animals can affect baseline glutathione (GSH) levels in the liver, which can influence susceptibility to drug-induced injury.[7] Ensure a consistent fasting period (e.g., 12-16 hours) for all animals before this compound administration to standardize hepatic GSH levels. |
| Dosing Inaccuracy | Inaccurate dosing, especially with potent compounds like this compound, can lead to significant variations in toxicity. Double-check all dose calculations, ensure proper mixing of the dosing solution, and use precise administration techniques (e.g., calibrated oral gavage tubes, accurate injection volumes). |
| Underlying Health Issues | Subclinical infections or other health problems in the animals can exacerbate liver injury. Ensure all animals are healthy and properly acclimatized before starting the experiment. |
Problem 2: Lack of therapeutic effect at doses that do not induce hepatotoxicity.
| Potential Cause | Troubleshooting Step |
| Narrow Therapeutic Window | This compound is known for its narrow therapeutic window, where toxic doses are close to effective doses.[6] |
| Poor Bioavailability of Protective Formulation | If using a nanocarrier or other delivery system, the drug may not be released effectively at the tumor site. |
| Drug Degradation | Ensure the stability of your this compound formulation. Prepare solutions fresh and protect them from light if necessary. |
Problem 3: Unexpected mortality in the experimental group.
| Potential Cause | Troubleshooting Step |
| Acute Toxicity | The administered dose may be too high, leading to acute systemic toxicity beyond just hepatotoxicity. |
| Vehicle Toxicity | The vehicle used to dissolve or suspend this compound could be causing toxicity. |
| Combined Toxicity | If co-administering a protective agent, there could be unexpected toxic interactions. |
Quantitative Data Summary
The following table summarizes the effects of different strategies on reducing this compound's toxicity, based on available data. Note: Specific quantitative comparisons for hepatotoxicity markers were not detailed in the provided search results, so this table is presented as a template for organizing experimental findings.
| Strategy | Animal Model | This compound Dose | Key Hepatotoxicity Markers (e.g., ALT, AST, Bilirubin) | Histopathology Findings | Outcome Summary | Reference |
| This compound Alone (Control) | Mice (Sarcoma Xenograft) | Not specified | Data not provided | Data not provided | Standard toxicity profile | [5] |
| Encapsulated MTM (Nanoparticles/Liposomes) | Mice (Sarcoma Xenograft) | Not specified | Data not provided | Data not provided | Better tolerated than free MTM | [5] |
| This compound Alone (Control) | Mice (Subcutaneous Xenografts) | Not specified | Data not provided | Data not provided | Standard toxicity profile | [6] |
| Demycarosyl-3D-β-d-digitoxosyl-mithramycin SK | Mice (Subcutaneous Xenografts) | Not specified | Data not provided | Data not provided | Showed less toxicity than this compound | [6] |
Experimental Protocols
Protocol 1: General Model for Inducing this compound Hepatotoxicity in Mice
This protocol is a generalized procedure based on common practices in DILI studies.[7][8][10]
-
Animal Selection: Use male C57BL/6 mice, 8-10 weeks old. House them in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast the mice for 12-16 hours prior to this compound administration to deplete hepatic glutathione stores, which can sensitize them to liver injury. Water should still be available.
-
Grouping: Divide animals into at least two groups: a vehicle control group and a this compound treatment group.
-
Dosing:
-
Prepare this compound solution in a suitable vehicle (e.g., sterile saline).
-
Administer this compound via intraperitoneal (i.p.) injection at a dose known to induce hepatotoxicity (requires dose-finding studies, but clinical doses have been around 25 mcg/kg).[2][3]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring: Monitor animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss).
-
Sample Collection: At a predetermined time point (e.g., 24, 48, or 72 hours post-injection), euthanize the animals.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST, ALP, bilirubin).
-
Perfuse the liver with saline and collect a portion for histopathological analysis (fix in 10% neutral buffered formalin) and another portion to be snap-frozen in liquid nitrogen for molecular or biochemical assays.
-
-
Analysis:
-
Perform biochemical analysis of serum samples.
-
Process fixed liver tissue for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess necrosis, inflammation, and steatosis.
-
Protocol 2: Evaluating a Novel Delivery System for this compound
This protocol builds on the first by adding a comparative group for the novel formulation.[5]
-
Animal Selection, Acclimatization, and Fasting: Follow steps 1-3 from Protocol 1.
-
Grouping: Divide animals into three groups:
-
Group 1: Vehicle Control
-
Group 2: Free this compound
-
Group 3: Encapsulated this compound (e.g., liposomal or nanoparticle formulation)
-
-
Dosing:
-
Administer the respective treatments (vehicle, free drug, or encapsulated drug) via an appropriate route (e.g., intravenous or intraperitoneal injection). The dose of this compound in Groups 2 and 3 should be equivalent.
-
-
Monitoring and Sample Collection: Follow steps 6-7 from Protocol 1.
-
Analysis: Compare the hepatotoxicity markers (serum enzymes and histology) between the free this compound and encapsulated this compound groups. A successful delivery system should result in significantly lower liver injury markers compared to the free drug at an equivalent dose.
Visualizations
References
- 1. Severe Hepatotoxicity of Mithramycin Therapy Caused by Altered Expression of Hepatocellular Bile Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Severe Hepatotoxicity of Mithramycin Therapy Caused by Altered Expression of Hepatocellular Bile Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchopenworld.com [researchopenworld.com]
- 5. Mithramycin delivery systems to develop effective therapies in sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A NOVEL MITHRAMYCIN ANALOGUE WITH HIGH ANTITUMOR ACTIVITY AND LESS TOXICITY GENERATED BY COMBINATORIAL BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protection Against Drug-Induced Liver Injuries Through Nutraceuticals via Amelioration of Nrf-2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Validation & Comparative
comparing the efficacy of Mitramycin vs. its analog EC-8042 in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the anti-cancer agent Mitramycin and its analog, EC-8042. The following sections present a comprehensive overview of their mechanisms of action, comparative cytotoxicity, and the experimental protocols used to evaluate their efficacy, supported by quantitative data and visual diagrams to facilitate understanding and further research.
Introduction
This compound is a potent aureolic acid antibiotic with demonstrated anti-tumor properties. Its clinical application, however, has been significantly hindered by its associated toxicity.[1][2] EC-8042, a synthetically derived analog of this compound, was developed to address this limitation. Preclinical studies indicate that EC-8042 retains the anti-neoplastic efficacy of its parent compound while exhibiting a substantially improved safety profile, being up to 10 times less toxic in vivo.[1][2] A significant advantage of EC-8042 is its ability to evade common drug resistance mechanisms, as it is not a substrate for ATP-binding cassette (ABC) transporters.[1][3]
Mechanism of Action
Both this compound and EC-8042 exert their primary anti-tumor effects through the inhibition of transcription factors. By binding to GC-rich sequences in the minor groove of DNA, these compounds prevent the binding of transcription factors such as Specificity protein 1 (Sp1) to gene promoters.[1][4][5] Sp1 is frequently overexpressed in cancer cells and regulates the transcription of numerous genes essential for tumor growth, proliferation, and survival.[1][5] The inhibition of Sp1-mediated transcription leads to the downregulation of key oncogenes like c-Myc and those involved in angiogenesis, ultimately resulting in cell cycle arrest and apoptosis.[4]
Beyond Sp1, both compounds have been shown to inhibit other oncogenic transcription factors. For instance, in Ewing sarcoma, this compound and EC-8042 inhibit the EWS-FLI1 fusion protein.[6][7] EC-8042 also demonstrates inhibitory activity against the oncogenic SWI/SNF complex in rhabdoid tumors.[5]
Comparative In Vitro Cytotoxicity
EC-8042 consistently demonstrates potent cytotoxic effects across a variety of cancer cell lines, with IC50 values often in the nanomolar range. While direct head-to-head comparisons in single studies are limited, the available data suggests that EC-8042 maintains a similar, if not superior, level of in vitro activity to this compound. A key advantage of EC-8042 is its reduced toxicity towards non-malignant cells.
| Cell Line | Cancer Type | This compound IC50 (nM) | EC-8042 IC50 (nM) | Reference |
| TC32 | Ewing Sarcoma | ~10-15 | Similar to this compound | [6][8] |
| TC71 | Ewing Sarcoma | ~10-15 | Similar to this compound | [6][8] |
| TNBC Cell Lines | Triple Negative Breast Cancer | Not explicitly stated | <100 (at 72h) | [2] |
| OVCAR-3 | Ovarian Cancer | Low nanomolar range | Significant anti-tumor activity | [9] |
| Sarcoma TICs | Sarcoma | Not explicitly stated | 107 - 311 | [3] |
| A375 | Malignant Melanoma | Not explicitly stated | 67.3 (at 72h) | [10] |
| Normal Fibroblasts | Non-malignant | Higher toxicity | Lower toxicity | [9] |
| PBMCs | Non-malignant | Higher toxicity | Lower toxicity | [9] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Key In Vitro Experimental Protocols
The following are generalized protocols for common assays used to evaluate the in vitro efficacy of this compound and EC-8042.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or EC-8042 and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells and treat with this compound, EC-8042, or a vehicle control for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by PARP Cleavage (Western Blot)
The cleavage of Poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis.
-
Cell Lysis: After drug treatment, lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of an 89 kDa fragment indicates PARP cleavage and apoptosis.
Conclusion
The available in vitro data strongly suggests that EC-8042 is a promising therapeutic candidate that retains the anti-tumor efficacy of this compound while offering a significantly improved safety profile. Its ability to inhibit key oncogenic transcription factors and circumvent common drug resistance mechanisms warrants further investigation. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of oncology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumoral activity of the mithralog EC-8042 in triple negative breast cancer linked to cell cycle arrest in G2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. entrechem.com [entrechem.com]
- 6. Identification of mithramycin analogs with improved targeting of the EWS-FLI1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an inhibitor of the EWS-FLI1 oncogenic transcription factor by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mithramycin A and Mithralog EC-8042 Inhibit SETDB1 Expression and Its Oncogenic Activity in Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Sp1 Target Engagement of Mithramycin: A Comparative Guide to CETSA and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of Mithramycin with the transcription factor Sp1. We present a detailed, albeit hypothetical, experimental protocol for CETSA tailored for this specific application, alongside a comparative analysis of alternative methodologies, supported by experimental data.
Introduction to Mithramycin and Sp1
Mithramycin, also known as Plicamycin, is an antineoplastic antibiotic that has garnered significant interest for its potent anticancer properties.[1][2] Its primary mechanism of action involves binding to GC-rich sequences in the minor groove of DNA.[3][4] This interaction displaces the transcription factor Specificity protein 1 (Sp1) from the promoter regions of its target genes.[1] Sp1 is a ubiquitously expressed zinc finger transcription factor that plays a crucial role in regulating the expression of a multitude of genes involved in essential cellular processes such as cell growth, proliferation, differentiation, and apoptosis.[5][6] Overexpression of Sp1 is a common feature in various human cancers and is often associated with a poor prognosis.[5][7] By inhibiting Sp1-mediated transcription, Mithramycin can modulate the expression of key oncogenes and tumor suppressor genes.[5][7]
Validating the direct engagement of a drug with its intended target within a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose, as it allows for the direct assessment of drug-target interaction in intact cells.[8][9][10]
Cellular Thermal Shift Assay (CETSA) for Mithramycin-Sp1 Engagement
CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization of a target protein.[8] When a ligand binds to its target protein, it can increase the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement. While no specific published study has detailed the use of CETSA for the Mithramycin-Sp1 interaction, a robust protocol can be designed based on established CETSA principles, with special considerations for a nuclear, DNA-binding protein like Sp1.[11][12]
Hypothetical Experimental Protocol: CETSA for Sp1 Engagement by Mithramycin
This protocol is a representative method for performing CETSA to validate the interaction between Mithramycin and the Sp1 protein in intact cells.
1. Cell Culture and Treatment:
-
Culture a human cancer cell line with high Sp1 expression (e.g., HeLa, MCF-7, or a pancreatic cancer cell line) in appropriate media to 70-80% confluency.
-
Treat the cells with either DMSO (vehicle control) or Mithramycin at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Incubate the cells for a sufficient duration (e.g., 2-4 hours) at 37°C to allow for cellular uptake and target engagement.
2. Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a rapid cooling step to 4°C. Include an unheated control sample.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
To specifically assess the nuclear pool of Sp1, a nuclear extraction protocol can be employed at this stage.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for Sp1.
-
Wash the membrane and incubate with a suitable secondary antibody.
-
Detect the protein bands using an appropriate detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each temperature point, normalize the Sp1 band intensity to a loading control (e.g., a protein not expected to be affected by Mithramycin treatment).
-
Plot the percentage of soluble Sp1 protein against the temperature for both DMSO- and Mithramycin-treated samples to generate thermal melting curves.
-
A shift in the melting curve to a higher temperature in the Mithramycin-treated samples compared to the control indicates thermal stabilization and thus, target engagement.
Comparison of Mithramycin with Alternatives
While CETSA provides direct evidence of target engagement in a cellular context, other methods can be used to assess the activity of Sp1 inhibitors. The following table compares Mithramycin and its analog, EC-8042, with another compound reported to affect Sp1, Tolfenamic Acid.
| Compound | Mechanism of Action on Sp1 | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Mithramycin (Plicamycin) | Binds to GC-rich DNA, displacing Sp1 from promoters.[1][3] | Cell Viability (MTT) | OVCAR-3 (Ovarian Cancer) | Low-nanomolar range | [13] |
| IL-34 Expression | THP-1 | Inhibition at 50-500 nM | [1] | ||
| EC-8042 (Mithralog) | Similar to Mithramycin, inhibits Sp1-driven gene expression.[14][15] | Cell Viability (WST-1) | Sarcoma Cell Lines (MSC-4H, T-4H, MSC-5H, T-5H) | 0.107 - 0.311 µM | [14][16] |
| SETDB1 Expression | A375 (Melanoma) | Inhibition at 1 µM | [17] | ||
| Tolfenamic Acid | Induces proteasome-dependent degradation of Sp1.[18][19] | Cell Viability | BT474 (Breast Cancer) | 41.5 µM | [18] |
| Cell Viability | SKBR3 (Breast Cancer) | 52.5 µM | [18] | ||
| Sp1 Protein Degradation | Pancreatic Cancer Cells | Effective at 50 µM | [19] |
Alternative Experimental Protocols for Validating Sp1 Target Engagement
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique to investigate the interaction of proteins with specific DNA sequences in the cell.[20] It can be used to determine if Mithramycin treatment reduces the binding of Sp1 to the promoter regions of its target genes.
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to Sp1 to immunoprecipitate the Sp1-DNA complexes. A non-specific IgG should be used as a negative control.
-
Washing: Wash the immunoprecipitated complexes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the Sp1-DNA complexes from the antibody and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the samples.
-
qPCR Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter regions of known Sp1 target genes (e.g., c-Myc, VEGF) to quantify the amount of precipitated DNA. A decrease in the amount of amplified DNA in Mithramycin-treated cells compared to control cells indicates reduced Sp1 binding.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is an in vitro technique used to study protein-DNA interactions. It can be used to assess the ability of Mithramycin to inhibit the binding of Sp1 to a specific DNA probe.
Protocol:
-
Probe Preparation: Synthesize and label a short DNA oligonucleotide containing a consensus Sp1 binding site (a GC-rich sequence) with a radioactive or fluorescent tag.
-
Binding Reaction: Incubate the labeled DNA probe with nuclear extract containing Sp1 protein in the presence of increasing concentrations of Mithramycin or a vehicle control.
-
Electrophoresis: Separate the protein-DNA complexes from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Visualize the labeled DNA by autoradiography or fluorescence imaging.
-
Analysis: A decrease in the intensity of the shifted band (the Sp1-DNA complex) with increasing concentrations of Mithramycin indicates inhibition of Sp1 binding to the DNA probe.
Sp1 Signaling Pathway
Sp1 plays a central role in a complex signaling network. Its activity is regulated by various upstream signaling pathways, and it, in turn, controls the expression of a wide array of downstream genes involved in cancer hallmarks.[5][21][22]
Conclusion
Validating the engagement of Mithramycin with its indirect target, Sp1, is crucial for understanding its mechanism of action and for the development of more effective cancer therapies. While a specific CETSA protocol for this interaction has not been published, the principles of the assay can be adapted to provide direct evidence of target engagement in a cellular context. This guide provides a framework for such an assay, along with a comparison to established alternative methods like ChIP and EMSA. The choice of method will depend on the specific research question, available resources, and the desired level of in-cell versus in-vitro validation. By employing these techniques, researchers can gain valuable insights into the molecular pharmacology of Mithramycin and other Sp1-targeting agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The anticancer drug mithramycin A sensitises tumour cells to apoptosis induced by tumour necrosis factor (TNF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antitumor antibiotic mithramycin: new advanced approaches in modification and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sp1 and the 'hallmarks of cancer' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. CETSA [cetsa.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. entrechem.com [entrechem.com]
- 16. researchgate.net [researchgate.net]
- 17. Mithramycin A and Mithralog EC-8042 Inhibit SETDB1 Expression and Its Oncogenic Activity in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. THE NSAID TOLFENAMIC ACID INHIBITS BT474 AND SKBR3 BREAST CANCER CELL AND TUMOR GROWTH BY REPRESSING erbB2 EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tolfenamic acid and pancreatic cancer growth, angiogenesis, and Sp protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mithramycin Is a Gene-Selective Sp1 Inhibitor That Identifies a Biological Intersection between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of Sp Transcription Factors in the Regulation of Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of the Ubiquitously Expressed Transcription Factor Sp1 in Tissue-specific Transcriptional Regulation and in Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mitramycin and Mithralogs on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor antibiotic Mitramycin (also known as Plicamycin or Mithramycin A) and its semi-synthetic analogs, collectively termed "mithralogs." We delve into their mechanisms of action, comparative effects on gene expression, and toxicity profiles, supported by experimental data from peer-reviewed studies. This analysis is intended to inform research and development efforts in oncology and related fields.
Mechanism of Action: Targeting Transcriptional Regulation
This compound and its analogs exert their anticancer effects primarily by targeting gene transcription. Their core mechanism involves binding to the minor groove of GC-rich DNA sequences, a process that is dependent on the presence of divalent cations like Mg2+.[1][2] This binding physically obstructs the promoter regions of numerous genes, thereby preventing the attachment of crucial transcription factors.
A key target of this inhibitory action is the Specificity protein 1 (Sp1) transcription factor.[1][3][4] Sp1 is frequently overexpressed in various cancers and regulates a wide array of genes involved in tumorigenesis, including those related to cell proliferation, angiogenesis, and apoptosis.[1][4] By displacing Sp1 from gene promoters, this compound and mithralogs can effectively downregulate the expression of these oncogenes.[5][6]
Furthermore, the therapeutic potential of these compounds extends beyond Sp1 inhibition. Studies have demonstrated their efficacy in targeting other oncogenic transcription factors, such as EWS-FLI1, which is a hallmark of Ewing sarcoma.[3][7]
The development of mithralogs through genetic engineering of the this compound biosynthetic pathway has been a significant advancement.[1][6] These newer compounds often exhibit improved pharmacological properties, including enhanced antitumor activity and, critically, reduced host toxicity compared to the parent molecule, this compound A (MTA).[3][4]
Diagram: General Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mithramycin Is a Gene-Selective Sp1 Inhibitor That Identifies a Biological Intersection between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the Activity of Sp Transcription Factors by Mithramycin Analogues as a New Strategy for Treatment of Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
cross-validation of Mitramycin's effect on different sarcoma cell lines
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic effects and mechanisms of Mitramycin across various sarcoma cell lines. This guide provides a comparative overview of experimental data, detailed protocols for key assays, and visual representations of associated signaling pathways.
This compound, an aureolic acid antibiotic, has demonstrated significant anti-neoplastic properties in various cancers, including several types of sarcomas. Its mechanism of action often involves interfering with transcription factors crucial for tumor cell proliferation and survival. This guide provides a cross-validation of this compound's effects on different sarcoma cell lines, summarizing key quantitative data and outlining the experimental protocols used to generate this data.
Comparative Efficacy of this compound Across Sarcoma Cell Lines
The cytotoxic effect of this compound, quantified by the half-maximal inhibitory concentration (IC50), varies across different sarcoma subtypes and even between cell lines of the same subtype. The following table summarizes the reported IC50 values for this compound in various sarcoma cell lines.
| Sarcoma Subtype | Cell Line | IC50 (nM) | Reference |
| Ewing Sarcoma | CHLA-10 | 9.11 | [1] |
| TC205 | 4.32 | [1] | |
| TC32 | Similar to Rhabdoid Tumor cell lines (low nanomolar) | [2][3] | |
| Rhabdoid Tumor | G401 | ~20 | [2] |
| BT12 | Low nanomolar | [2] | |
| CHLA266 | Low nanomolar | [2] | |
| Osteosarcoma | MNNG-HOS | Higher than Ewing Sarcoma cell lines | [4] |
| U2OS | Tested, but specific IC50 not reported | [5] | |
| Rhabdomyosarcoma | RD | Tested, but specific IC50 not reported | [5] |
| RH30 | Tested, but specific IC50 not reported | [5] | |
| Myxoid Liposarcoma | T-5 H-FC#1 | ~20 (72h treatment) | [6] |
| Chondrosarcoma | T-CDS17#4 | ~50-70 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on sarcoma cell lines.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate sarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.5 nM to 500 nM) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Protocol:
-
Cell Treatment: Treat sarcoma cells with this compound at a concentration around the IC50 value for a predetermined time.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI/7-AAD negative cells are considered to be in early apoptosis.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects by targeting key signaling pathways that are often dysregulated in sarcomas. The specific mechanism can vary depending on the sarcoma subtype.
This compound's Mechanism in Ewing Sarcoma
In Ewing Sarcoma, a significant majority of cases are driven by the EWS-FLI1 fusion protein, an aberrant transcription factor.[7] this compound has been identified as a potent inhibitor of EWS-FLI1.[8] It is believed to bind to GC-rich sequences in the DNA, thereby preventing the binding of EWS-FLI1 to the promoter regions of its target genes. This leads to the downregulation of genes involved in cell proliferation and survival, ultimately inducing apoptosis in Ewing Sarcoma cells.
Caption: this compound inhibits EWS-FLI1 binding to DNA in Ewing Sarcoma.
This compound's Mechanism in Rhabdoid Tumor
Rhabdoid tumors are often characterized by the loss of the SMARCB1 protein, a core subunit of the SWI/SNF chromatin remodeling complex. In these tumors, this compound has been shown to displace the SMARCB1-deficient SWI/SNF complex from chromatin.[2][9] This leads to an increase in H3K27me3, a repressive histone mark, which in turn triggers chromatin remodeling and the restoration of cellular differentiation programs, thereby inhibiting tumor growth.[2][9]
Caption: this compound displaces SWI/SNF in Rhabdoid Tumors.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of this compound on sarcoma cell lines.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Improving the efficacy of osteosarcoma therapy: combining drugs that turn cancer cell ‘don't eat me’ signals off and ‘eat me’ signals on - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mithramycin induces promoter reprogramming and differentiation of rhabdoid tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mithramycin delivery systems to develop effective therapies in sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mithramycin induces promoter reprogramming and differentiation of rhabdoid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the DNA Binding Dynamics of Mithramycin and Its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and DNA is paramount. This guide provides a comprehensive comparison of the DNA binding kinetics of the potent anticancer agent Mithramycin (MTM) and its promising derivatives. By delving into quantitative binding data and detailed experimental methodologies, we aim to illuminate the structure-activity relationships that govern their therapeutic potential.
Mithramycin, an aureolic acid antibiotic, exerts its anticancer effects by binding to GC-rich regions in the minor groove of DNA. This interaction interferes with the binding of transcription factors, such as Sp1 and EWS-FLI1, thereby inhibiting the expression of genes crucial for tumor growth and survival.[1] To enhance its therapeutic index—boosting efficacy while curbing toxicity—researchers have synthesized a range of Mithramycin derivatives, or "mithralogs." These modifications, often involving the drug's side chains or sugar moieties, can significantly alter their DNA binding affinity and kinetics.
Comparative Analysis of DNA Binding Kinetics
The efficacy of Mithramycin and its analogs is intrinsically linked to their ability to bind to target DNA sequences. The following table summarizes the available quantitative data on the DNA binding affinities of Mithramycin and several of its key derivatives. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, such as the specific DNA sequence used, buffer composition, and temperature.
| Compound | DNA Target | Method | Binding Affinity Constant (Kobs, M⁻¹) | Relative Binding Affinity | Reference |
| Mithramycin (MTM/MTA) | Salmon Testes DNA | UV Melting | 1.2 (±0.3) x 10⁵ | - | [2] |
| Mithramycin SK (MSK) | Salmon Testes DNA | UV Melting | 2.9 (±1.0) x 10⁴ | Lower than MTM | [2] |
| Mithramycin SDK | Not Specified | Not Specified | Not Specified | Similar to MTM | [3][4] |
| Mithramycin SA-Trp | Not Specified | Not Specified | Not Specified | Lower than MTM/MTM SDK | [3][4] |
| Mithramycin SA-Ala | Not Specified | Not Specified | Not Specified | Lower than MTM SA-Trp | [3][4] |
It has been noted that substitutions on the 3-side chain of Mithramycin can modulate the DNA binding affinity by as much as approximately 20-fold.[5]
Mechanism of DNA Recognition and Binding
Mithramycin and its derivatives do not bind to DNA as single molecules. Instead, they form a dimer that is coordinated by a divalent metal ion, typically Mg²⁺.[2] This complex then inserts into the minor groove of the DNA, with a preference for GC-rich sequences. The interaction is primarily non-intercalative. The general signaling pathway can be visualized as follows:
Caption: Mithramycin-DNA Binding Pathway.
Experimental Methodologies
A variety of biophysical techniques are employed to characterize the DNA binding kinetics of Mithramycin and its derivatives. Understanding these methods is crucial for interpreting the binding data and designing further experiments.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (e.g., a specific DNA sequence) is immobilized.
Experimental Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated, and streptavidin is immobilized on the surface.
-
DNA Immobilization: A biotinylated DNA oligonucleotide containing the target GC-rich sequence is injected over the streptavidin-coated surface, leading to its capture.
-
Analyte Injection: Solutions of Mithramycin or its derivatives at various concentrations are flowed over the DNA-immobilized surface.
-
Data Acquisition: The association (kon) and dissociation (koff) rates are monitored in real-time by detecting changes in the SPR signal. The equilibrium dissociation constant (Kd) is then calculated from the ratio of koff to kon.
-
Regeneration: The sensor surface is regenerated using a suitable buffer to remove the bound analyte, preparing it for the next injection cycle.
Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive and can provide valuable information about binding events. Changes in the fluorescence properties of Mithramycin upon binding to DNA can be monitored.
Experimental Protocol (Fluorescence Anisotropy):
-
Sample Preparation: A solution containing a fluorescently labeled DNA oligonucleotide with the target binding site is prepared in a suitable buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 10 mM MgCl₂).
-
Titration: Increasing concentrations of Mithramycin or its derivative are added to the DNA solution.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence anisotropy of the sample is measured using a fluorometer. As the small molecule binds to the larger DNA molecule, the rotational motion of the fluorophore is restricted, leading to an increase in anisotropy.
-
Data Analysis: The change in anisotropy is plotted against the concentration of the Mithramycin derivative, and the data is fitted to a binding isotherm to determine the dissociation constant (Kd).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a qualitative or semi-quantitative technique used to detect protein-DNA or small molecule-DNA interactions. It is based on the principle that a DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA.
Experimental Protocol:
-
Probe Labeling: A DNA oligonucleotide containing the binding site of interest is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of Mithramycin or its derivative in a binding buffer containing Mg²⁺.
-
Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.
-
Detection: The positions of the free DNA and the DNA-drug complex are visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the DNA probe indicates binding.
Caption: Experimental Workflow for DNA Binding Kinetics.
Conclusion
The development of Mithramycin derivatives with improved therapeutic profiles is an active area of research. A thorough understanding of their DNA binding kinetics is essential for rational drug design. While current data provides a foundational comparison, further studies employing techniques like Surface Plasmon Resonance are needed to generate a comprehensive quantitative dataset of association and dissociation rate constants for a wider range of mithralogs. This will enable a more precise correlation between chemical structure, DNA binding dynamics, and ultimately, anticancer activity.
References
- 1. Anticancer drug mithramycin interacts with core histones: An additional mode of action of the DNA groove binder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimerization and DNA recognition rules of mithramycin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of mithramycin analogues bound to DNA and implications for targeting transcription factor FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
validating the specificity of Mitramycin for Sp1 over other factors
For Researchers, Scientists, and Drug Development Professionals
Mitramycin, an aureolic acid antibiotic, has long been utilized as a potent inhibitor of the Specificity protein 1 (Sp1) transcription factor. Its mechanism of action involves binding to GC-rich sequences within the DNA minor groove, which competitively inhibits the binding of transcription factors that recognize these sites, most notably Sp1. This guide provides a comparative analysis of this compound's specificity for Sp1 over other transcription factors, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.
Data Presentation: this compound's Specificity Profile
| Transcription Factor | Observed Effect of this compound | Experimental Method | Key Findings & Nuances |
| Sp1 | Strong Inhibition | ChIP, EMSA, Reporter Assays | Consistently shown to be a primary target. This compound effectively displaces Sp1 from its DNA binding sites, leading to the downregulation of Sp1-target genes.[1][2][3][4] |
| Sp3 | Context-Dependent Inhibition | ChIP, EMSA | In vitro assays like EMSA show that this compound can inhibit both Sp1 and Sp3 binding to consensus DNA sequences.[1] However, in a cellular context, ChIP assays have demonstrated that at protective doses, this compound can selectively inhibit Sp1 binding to certain promoters without affecting Sp3 binding.[1] |
| Sp4 | Inhibition (by Analogs) | Western Blot | Studies on this compound analogs, such as EC-8042, have shown a decrease in the expression of Sp4, suggesting that the broader Sp family may be affected.[5] |
| KLF5 | Indirect Inhibition | ChIP, Western Blot | This compound can down-regulate the expression of Krüppel-like factor 5 (KLF5), another Sp/KLF family member. This is, at least in part, due to the inhibition of Sp1 binding to the KLF5 promoter.[6] |
| NF-κB | No Direct Inhibition | Reporter Assays | Studies have shown that this compound does not prevent TNF-induced NF-κB activation or NF-κB-dependent gene expression.[5] |
| AP-1 | Likely Unaffected (Directly) | Inferred | While not directly tested in comparative studies, the lack of direct effect on NF-κB, a key regulator of AP-1, suggests a low probability of direct, potent inhibition of AP-1 by this compound. |
Experimental Protocols
To facilitate the validation of this compound's specificity in your own research, detailed methodologies for key experiments are provided below.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if this compound inhibits the binding of Sp1 or other transcription factors to specific gene promoters within a cellular context.
1. Cross-linking:
-
Treat cells with the desired concentration of this compound or vehicle control for a specified time.
-
Add formaldehyde (B43269) to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
2. Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse the cells and nuclei using appropriate buffers.
-
Shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion (e.g., micrococcal nuclease).
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-Sp1, anti-Sp3) or a negative control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the protein-DNA complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the samples in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
6. Analysis:
-
Quantify the amount of immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific to the promoter region of a target gene.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to assess the ability of a protein to bind to a specific DNA probe and to determine if an inhibitor can disrupt this interaction.
1. Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the consensus binding site of the transcription factor of interest (e.g., a GC-rich Sp1 binding site).
-
Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
2. Binding Reaction:
-
In a reaction tube, combine nuclear extract or a purified transcription factor with a binding buffer.
-
Add a non-specific competitor DNA (e.g., poly(dI-dC)) to block non-specific binding.
-
Add this compound at various concentrations or a vehicle control.
-
Add the labeled DNA probe and incubate at room temperature to allow for protein-DNA binding.
3. Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel to separate the protein-DNA complexes from the free, unbound probe. The larger protein-DNA complexes will migrate more slowly through the gel.
4. Detection:
-
For radioactive probes, expose the gel to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of a promoter that is regulated by a specific transcription factor and can be used to assess the inhibitory effect of a compound like this compound.
1. Plasmid Constructs:
-
Use a reporter plasmid containing the firefly luciferase gene driven by a promoter with known binding sites for the transcription factor of interest (e.g., an Sp1-responsive promoter).
-
Use a control plasmid expressing Renilla luciferase under a constitutive promoter for normalization of transfection efficiency.
2. Transfection:
-
Co-transfect the reporter and control plasmids into the desired cell line using a suitable transfection reagent.
3. Treatment:
-
After allowing for plasmid expression (typically 24 hours), treat the cells with various concentrations of this compound or a vehicle control.
4. Cell Lysis and Luciferase Measurement:
-
After the desired treatment period (e.g., 24-48 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated control to determine the dose-dependent inhibition of promoter activity.
Visualizations
Sp1-Regulated Signaling Pathway
Caption: Simplified Sp1-regulated signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating this compound Specificity
Caption: Logical workflow for the experimental validation of this compound's specificity.
References
- 1. Mithramycin Is a Gene-Selective Sp1 Inhibitor That Identifies a Biological Intersection between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mithramycin A sensitizes cancer cells to TRAIL-mediated apoptosis by down-regulation of XIAP gene promoter through Sp1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mithramycin A suppresses basal triple-negative breast cancer cell survival partially via down-regulating Krüppel-like factor 5 transcription by Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mitramycin and Other EWS-FLI1 Inhibitors for Ewing Sarcoma
For Researchers, Scientists, and Drug Development Professionals
Ewing Sarcoma, a rare and aggressive cancer of the bone and soft tissues, is primarily driven by the aberrant EWS-FLI1 fusion protein, making it a critical therapeutic target. This guide provides a comparative overview of Mitramycin and other notable EWS-FLI1 inhibitors, including its analogs (EC-8042 and EC-8105), Trabectedin, and the small molecule inhibitor YK-4-279 with its clinical analog TK-216. The information is based on preclinical data to facilitate informed research and development decisions.
Performance and Efficacy: A Quantitative Comparison
The following table summarizes the in vitro efficacy of various EWS-FLI1 inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) in Ewing Sarcoma cell lines. It is important to note that these values are derived from different studies and experimental conditions, warranting careful interpretation.
| Inhibitor | Mechanism of Action | Cell Line(s) | IC50 (in vitro) | Key Findings |
| This compound (Plicamycin) | Binds to GC-rich regions in DNA, displacing EWS-FLI1 from its target gene promoters.[1][2][3] | ESFT cell lines | 10-15 nM[1] | Inhibits EWS-FLI1 activity and demonstrates antitumor effects in vitro and in vivo.[1] Clinical use has been limited by toxicity.[4] |
| EC-8042 (this compound Analog) | Similar to this compound, inhibits EWS-FLI1 activity. | Ewing Sarcoma cells | Comparable to this compound | Substantially less toxic than this compound while maintaining similar EWS-FLI1 suppression.[5] |
| EC-8105 (this compound Analog) | Similar to this compound, inhibits EWS-FLI1 activity. | Ewing Sarcoma cells | More potent than this compound | Suppresses EWS-FLI1 activity at concentrations non-toxic to other cell types.[5][6] |
| Trabectedin (Yondelis) | Redistributes EWS-FLI1 within the nucleus and evicts the SWI/SNF chromatin remodeling complex, leading to epigenetic silencing of EWS-FLI1 target genes.[7][8] | Ewing Sarcoma cells | Low picomolar (in combination with SN38)[4] | Reverses the EWS-FLI1 gene signature.[7] Efficacy is schedule-dependent.[7][8] |
| YK-4-279 | Small molecule that binds to EWS-FLI1 and disrupts its interaction with RNA helicase A (RHA).[9][10][11] | ESFT cell lines | 0.5-2 µM[12] | Induces apoptosis and reduces tumor growth in xenograft models.[13] The (S)-enantiomer is more potent.[14] |
| TK-216 (YK-4-279 Analog) | Derivative of YK-4-279 developed for clinical trials.[9] | HL-60, TMD-8, A4573 | 0.152 - 0.363 µM[15] | More potent than YK-4-279 with improved drug-like properties. Currently in clinical trials. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: EWS-FLI1 oncogenic signaling pathway in Ewing Sarcoma.
Caption: Mechanisms of action for different EWS-FLI1 inhibitors.
Caption: General experimental workflow for evaluating EWS-FLI1 inhibitors.
Experimental Protocols
Detailed below are generalized methodologies for key experiments cited in the evaluation of EWS-FLI1 inhibitors. Specific parameters may require optimization based on the cell lines and reagents used.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate Ewing Sarcoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions, allowing for the conversion of the tetrazolium salt to formazan (B1609692) by viable cells.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from inhibitor-treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green or a probe-based assay with primers specific for the target genes (e.g., NR0B1, EZH2, ID2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative gene expression levels using the ΔΔCt method.
Western Blot for Protein Expression Analysis
-
Protein Extraction: Lyse inhibitor-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[16][17]
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the target proteins (e.g., EWS-FLI1, NR0B1, PARP) and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[16][18]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.[19][20]
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.[21]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., FLI1) or a control IgG overnight.[19]
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.[20]
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.[21]
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.[22]
-
DNA Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of EWS-FLI1 target genes.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously or orthotopically inject Ewing Sarcoma cells into immunodeficient mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the inhibitor or vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as immunohistochemistry or western blotting, to confirm target engagement. Monitor animal weight and overall health throughout the study.
References
- 1. Identification of an Inhibitor of the EWS-FLI1 Oncogenic Transcription Factor by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of mithramycin analogs with improved targeting of the EWS-FLI1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trabectedin Inhibits EWS-FLI1 and Evicts SWI/SNF from Chromatin in a Schedule Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trabectedin Inhibits EWS-FLI1 and Evicts SWI/SNF from Chromatin in a Schedule-dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
Unraveling the Mechanism of Reduced Toxicity in Mitramycin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mitramycin (MTA), an aureolic acid antibiotic, has long been recognized for its potent anti-tumor activity, primarily through the inhibition of transcription factors such as Specificity protein 1 (Sp1) and EWS-FLI1. However, its clinical application has been severely limited by significant dose-limiting toxicities, including hepatotoxicity and myelosuppression.[1] This has spurred the development of numerous this compound analogs with the goal of retaining or enhancing anti-cancer efficacy while reducing adverse effects. This guide provides a comprehensive comparison of this compound and its promising, less toxic analogs, focusing on the confirmed mechanisms that contribute to their improved safety profiles. We present supporting experimental data, detailed methodologies, and visual representations of the key molecular pathways and experimental workflows.
Deciphering the Molecular Mechanism: From Broad Inhibition to Targeted Action
The fundamental anti-cancer mechanism of this compound and its analogs involves their binding to GC-rich sequences in the minor groove of DNA. This interaction physically obstructs the binding of transcription factors, notably Sp1 and EWS-FLI1, to gene promoters, thereby downregulating the expression of genes crucial for tumor growth, proliferation, angiogenesis, and survival.[2][3] The toxicity of the parent compound, this compound, is largely attributed to its relatively non-specific binding to GC-rich DNA sequences across the genome, leading to the disruption of essential housekeeping genes regulated by ubiquitously expressed transcription factors like Sp1.[4]
The development of this compound analogs has focused on modifying its structure, particularly the C-3 side chain and glycosylation patterns, to achieve a more favorable therapeutic index. The reduced toxicity of these next-generation compounds stems from a combination of factors:
-
Altered DNA Binding Affinity and Specificity: Modifications to the this compound scaffold can modulate the compound's affinity and sequence preference for DNA binding. Some analogs exhibit a reduced affinity for ubiquitously present Sp1 binding sites while retaining high affinity for the specific DNA sequences targeted by oncogenic transcription factors like EWS-FLI1. This increased specificity minimizes "off-target" effects on normal cells.
-
Improved Pharmacokinetics: Structural changes in the analogs have led to significant improvements in their pharmacokinetic (PK) profiles. Enhanced plasma protein binding and reduced systemic clearance result in longer plasma half-lives and increased drug exposure at the tumor site.[5][6] This allows for the administration of lower, less toxic doses to achieve a therapeutic effect.
-
Evasion of Drug Resistance Mechanisms: Certain analogs, such as EC-8042, have been shown to not be substrates for ATP-binding cassette (ABC) transporters, which are cellular pumps that can eject chemotherapeutic agents from cancer cells, leading to drug resistance.[2][7]
Comparative Analysis of this compound and Key Analogs
This section provides a detailed comparison of this compound with three promising analogs that have demonstrated reduced toxicity: EC-8042 (DIG-MSK) , Mithramycin SA-Tryptophan (MTM SA-Trp) , and Mithramycin 2'-Oxime 32E (MTMox32E) .
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the in vitro cytotoxicity, in vivo toxicity, and pharmacokinetic parameters of this compound and its analogs.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | TC32 | Ewing Sarcoma | 10-15 | [8] |
| TC205 | Ewing Sarcoma | 4.32 | [9] | |
| CHLA10 | Ewing Sarcoma | 9.11 | [9] | |
| EC-8042 | Sarcoma Models (4H and 5H) | Sarcoma | 107-311 | [10] |
| TNBC Cell Lines (e.g., HBL100) | Triple-Negative Breast Cancer | <100 | [11] | |
| MTMox32E | TC32 | Ewing Sarcoma | ~80 | [12] |
Note: Direct comparison of IC50 values should be made with caution as they can vary based on the specific experimental conditions. Data from the same study provide the most reliable comparison.
Table 2: In Vivo Toxicity
| Compound | Animal Model | Maximum Tolerated Dose (MTD) / Toxicity Profile | Reference |
| This compound | Rat | Dose-limiting hepatotoxicity and hematopoiesis effects at 0.8 mg/kg | [13] |
| EC-8042 | Rat | Substantially less toxic, with doses of 4 mg/kg and 8 mg/kg showing less severe effects on liver enzymes and hematopoiesis compared to 0.8 mg/kg of this compound. Stated to be approximately 10-fold less toxic in vivo. | [13][14] |
| MTM-SDK | Mouse | 4-fold higher MTD than this compound A | [4] |
| MTM-SK | Mouse | 32-fold higher MTD than this compound A | [4] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Plasma Protein Binding (Unbound Fraction) | Systemic Clearance (mL/h/kg) | Terminal Half-life (h) | Reference |
| This compound | Mouse (nu/nu) | 1-5% | High (not specified) | - | [5][6] |
| Rat | 10-20% | High (not specified) | - | [5][6] | |
| Human | ~17-19% | - | ~6-8 | [1][5][6] | |
| MTM SA-Trp | Mouse (nu/nu) | <1% | >10-fold lower than this compound | - | [5][6][15] |
| Rat | 1-4% | Significantly lower than this compound | - | [5][6] | |
| MTMox32E | - | - | - | 11-fold increase in plasma exposure compared to this compound | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., TC32, HBL100) in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media (e.g., RPMI-1640 with 10% FBS). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in the appropriate cell culture medium. Replace the existing medium in the 96-well plates with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance (for MTT) at a specific wavelength (e.g., 570 nm) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.[16][17]
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the in vivo anti-tumor efficacy and toxicity of this compound analogs.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 TC32 cells in Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[18]
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into different treatment groups (vehicle control, this compound, and analogs).[18]
-
Drug Administration: Administer the compounds via the desired route (e.g., intravenous, intraperitoneal) at the specified dose and schedule (e.g., EC-8042 at 18 mg/kg every 3 days).[10]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.[18]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Pharmacokinetic Analysis
This protocol provides a general outline for determining the pharmacokinetic parameters of this compound and its analogs in an animal model.
-
Drug Administration: Administer a single dose of the compound to the animals (e.g., mice or rats) via intravenous injection.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12 hours) via a suitable method (e.g., tail vein or saphenous vein sampling).[5][6]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t1/2), and area under the curve (AUC).[19]
Visualizing the Mechanism of Action and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Molecular mechanism of this compound and its analogs.
Caption: General workflow for in vivo xenograft studies.
Conclusion
The development of this compound analogs represents a significant step forward in harnessing the anti-cancer potential of this natural product while mitigating its debilitating toxicity. The reduced toxicity of analogs such as EC-8042, MTM SA-Trp, and MTMox32E is a result of a multi-pronged mechanism that includes altered DNA binding specificity, improved pharmacokinetic profiles, and the ability to overcome drug resistance. The compelling preclinical data for these compounds underscores their potential as valuable therapeutic candidates for a range of cancers, particularly those driven by transcription factors like Sp1 and EWS-FLI1. Further clinical investigation of these promising analogs is warranted to translate these preclinical findings into tangible benefits for cancer patients.
References
- 1. A phase I/II trial and pharmacokinetic study of mithramycin in children and adults with refractory Ewing sarcoma and EWS–FLI1 fusion transcript - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the Activity of Sp Transcription Factors by Mithramycin Analogues as a New Strategy for Treatment of Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetic Evaluation of Mithramycin and Mithramycin SA Tryptophan-Conjugated Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of an Inhibitor of the EWS-FLI1 Oncogenic Transcription Factor by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mithramycin 2′-Oximes with Improved Selectivity, Pharmacokinetics, and Ewing Sarcoma Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. entrechem.com [entrechem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Semi-synthetic Mithramycin SA Derivatives with Improved Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Mitramycin Disposal
Essential protocols for the safe handling and disposal of Mitramycin are critical for protecting laboratory personnel and the environment. Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste. Adherence to stringent disposal procedures, including chemical inactivation and proper waste segregation, is paramount.
Researchers, scientists, and drug development professionals handling this compound must implement a multi-faceted approach to its disposal, encompassing immediate safety precautions, meticulous waste segregation, and validated decontamination methods. This guide provides a step-by-step framework to ensure the safe management of this compound waste streams.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to establish a safe working environment. All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of aerosol inhalation.
Personal Protective Equipment (PPE) is mandatory and should include:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Gown: A disposable, solid-front gown with long sleeves.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powdered form of this compound.
Step-by-Step Disposal Procedures
The disposal of this compound and all contaminated materials must comply with institutional, local, and national regulations for hazardous and cytotoxic waste.
1. Waste Segregation and Containerization:
-
Solid Waste: All solid materials that have come into contact with this compound, including vials, syringes, needles, gloves, gowns, and labware, must be disposed of in a designated, leak-proof, and puncture-resistant chemotherapy waste container. These containers are typically color-coded (e.g., yellow or black) and must be clearly labeled as "Chemotherapy Waste" or "Cytotoxic Waste."
-
Liquid Waste: Unused or expired this compound solutions should be collected in a dedicated, sealed, and shatterproof container clearly labeled as "Liquid Chemotherapy Waste." Do not mix this compound waste with other chemical waste streams.
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be immediately placed in a designated, puncture-resistant sharps container for chemotherapy waste.
2. Chemical Inactivation:
For liquid waste, chemical inactivation is a recommended step to degrade the cytotoxic properties of this compound before final disposal. Oxidation has been shown to be an effective method for this purpose.[1]
-
Sodium Hypochlorite (B82951) (Bleach): Treatment with a 5.25% sodium hypochlorite solution can completely degrade and inactivate this compound.[1]
-
Potassium Permanganate (B83412): Oxidation with potassium permanganate is also an effective method for degrading this compound.[1]
3. Spill Management:
In the event of a this compound spill, immediate action is crucial to contain the contamination and protect personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the material. For powder spills, gently cover with damp absorbent material to avoid generating dust.
-
Decontaminate the Area:
-
For spills on surfaces, a thorough cleaning with a detergent solution followed by decontamination with an appropriate inactivating agent is recommended.
-
For skin contact, immediately wash the affected area with soap and water. In some cases, an 8.4% sodium bicarbonate solution may be used for skin decontamination.
-
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as chemotherapy waste.
4. Final Disposal:
All segregated and properly contained this compound waste, whether chemically inactivated or not, should be disposed of through a licensed hazardous waste management service. Incineration is the preferred method for the final disposal of cytotoxic waste.
Quantitative Data for Decontamination
While detailed experimental protocols for the bulk inactivation of this compound waste are not extensively published, the following table summarizes available data on decontamination solutions. It is crucial to note that these parameters may need to be validated for specific laboratory conditions.
| Decontaminating Agent | Concentration | Recommended Use | Contact Time | Efficacy |
| Sodium Hypochlorite | 5.25% | Inactivation of liquid waste and surface decontamination | Not specified in literature for bulk inactivation; requires validation | Complete degradation and inactivation of Mitomycin C demonstrated[1] |
| Potassium Permanganate | Not specified | Inactivation of liquid waste | Not specified in literature for bulk inactivation; requires validation | Effective in degrading Mitomycin C[1] |
| Sodium Bicarbonate | 8.4% | Skin decontamination after a spill | Not specified | Recommended for skin contact with Mitomycin |
Experimental Protocol: Chemical Inactivation of this compound C
The following is a general protocol for the chemical inactivation of this compound C based on available literature. This protocol should be validated under specific laboratory conditions before routine use.
Objective: To degrade and inactivate this compound C in a liquid waste stream using sodium hypochlorite.
Materials:
-
Liquid this compound C waste
-
5.25% Sodium Hypochlorite solution (household bleach)
-
Appropriate PPE (as listed above)
-
Designated chemotherapy liquid waste container
-
pH indicator strips
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Addition of Inactivating Agent: Slowly add the 5.25% sodium hypochlorite solution to the liquid this compound C waste. A volume-to-volume ratio of 10:1 (bleach to waste) is a conservative starting point that should be validated.
-
Mixing and Contact Time: Gently mix the solution. Allow a minimum contact time of 24 hours to ensure complete degradation.
-
Neutralization (Optional but Recommended): After the contact time, check the pH of the solution. If it is highly alkaline, neutralize it by adding a suitable neutralizing agent (e.g., sodium bisulfite) until the pH is closer to neutral (pH 6-8). This step is important for subsequent disposal and to minimize environmental impact.
-
Disposal: The treated liquid waste should be collected in a properly labeled hazardous waste container for disposal through a licensed waste management service.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Mitramycin
This guide provides comprehensive, step-by-step safety and logistical information for researchers, scientists, and drug development professionals handling Mitramycin. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
I. Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the final and a critical barrier against exposure to this compound, a potent cytotoxic agent. All personnel handling this compound must be trained in the proper donning and doffing of PPE.
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant, powder-free nitrile gloves. Double gloving is required. | Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling. |
| Fingertip thickness: ≥ 0.15 mm (5.9 mil) | Provides adequate protection against permeation. | |
| Gown | Disposable, impervious, lint-free gown with long sleeves and knit cuffs. | Protects the body from splashes and contamination. Cuffs should be tucked under the inner glove. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and aerosols entering the eyes and face.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required. | Prevents inhalation of aerosolized particles, especially during powder handling and solution preparation.[3] |
| Additional Protection | Disposable shoe covers and hair covers. | Minimizes the tracking of contaminants outside of the designated handling area.[4] |
II. Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must occur within a certified chemical fume hood or a biological safety cabinet (BSC) to minimize exposure.[3]
A. Preparation and Handling:
-
Work Area Preparation:
-
Personal Protective Equipment (PPE):
-
Don all required PPE as specified in the table above before entering the designated handling area.
-
-
Drug Reconstitution and Dilution:
-
Perform all manipulations, including weighing of powder and preparation of solutions, within the fume hood to prevent aerosol generation.[3]
-
Use syringes and needles with Luer-lock fittings to prevent accidental disconnection.[5]
-
Employ needleless systems whenever possible to reduce the risk of sharps injuries.[5]
-
-
Labeling:
-
Clearly label all containers with the contents, concentration, and date of preparation.
-
B. Administration (in a research setting):
-
Animal Handling:
-
Post-Administration:
-
Animal cages and bedding are considered hazardous for a minimum of 3 days after injection and require special handling procedures.[3]
-
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
Sharps Disposal:
-
Unused this compound:
-
Any remaining or unused this compound solution should be collected for disposal as hazardous waste.[3]
-
-
Decontamination of Reusable Items:
-
Reusable glassware and other non-porous materials can be decontaminated by soaking them in a 10% bleach solution for 24 hours.[3]
-
-
Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office for hazardous waste pickup and disposal procedures.[3]
-
IV. Emergency Procedures: Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Evacuate:
-
Immediately alert others in the area and evacuate all non-essential personnel.[7]
-
-
Contain and Clean:
-
Exposure Response:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. mitosol.com [mitosol.com]
- 2. halyardhealth.com [halyardhealth.com]
- 3. unthsc.edu [unthsc.edu]
- 4. pppmag.com [pppmag.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. media.cellsignal.com [media.cellsignal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
